4-Fluoro BZP hydrochloride
Description
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYGHHPTNYWQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506676 | |
| Record name | 1-[(4-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199672-06-5 | |
| Record name | 1-(4-Fluorobenzyl)piperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199672065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ8YLK7R9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Hypothesized Mechanism of Action of 4-Fluoro BZP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Fluoro BZP hydrochloride (4F-BZP HCl), also known as 4-Fluoro-N-methylbenzylpiperazine (4F-MBZP), is a novel psychoactive substance (NPS). As of this writing, there is a significant lack of formal scientific investigation into its specific pharmacological and toxicological properties. The following technical guide is based on the well-characterized mechanism of action of its parent compound, Benzylpiperazine (BZP), and is intended to provide a foundational understanding and framework for future research. The data and protocols presented herein are derived from studies on BZP and are hypothesized to be comparable for this compound due to their structural similarity.
Executive Summary
This compound is a synthetic stimulant of the piperazine (B1678402) class. Based on its structural analogy to Benzylpiperazine (BZP), it is presumed to exert its psychoactive effects primarily by modulating the monoaminergic neurotransmitter systems. The core mechanism is believed to involve the inhibition of reuptake and promotion of release of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT) in the synaptic cleft. This leads to an overall increase in the extracellular concentrations of these neurotransmitters, resulting in stimulant effects. This guide summarizes the presumed mechanism of action, provides quantitative data from its parent compound, details relevant experimental protocols, and visualizes the hypothesized signaling pathways.
Hypothesized Mechanism of Action
The primary molecular targets of this compound are presumed to be the presynaptic plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] By interacting with these transporters, it is thought to function as both a reuptake inhibitor and a releasing agent.[2]
-
Reuptake Inhibition: this compound is hypothesized to bind to the substrate recognition sites on DAT, NET, and SERT, competitively inhibiting the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This action prolongs the presence of the neurotransmitters in the synapse, enhancing their signaling.
-
Neurotransmitter Release: Similar to amphetamines, it is likely that this compound can also be transported into the presynaptic neuron by the monoamine transporters.[3] Once inside, it is thought to disrupt the vesicular storage of monoamines, leading to a non-exocytotic release of neurotransmitters into the cytoplasm and subsequently into the synaptic cleft through a reversal of transporter function.[4]
Animal studies on BZP have demonstrated that it stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline.[2] BZP has been shown to have primarily dopaminergic and noradrenergic actions.
Quantitative Pharmacological Data (Based on Benzylpiperazine - BZP)
The following tables summarize the quantitative data for BZP's interaction with monoamine transporters, which serves as an estimate for the potential activity of this compound.
Table 1: Monoamine Transporter Binding Affinity of BZP
| Transporter | Radioligand | Kᵢ (nM) | Test System |
| DAT | [³H]WIN 35,428 | 2,980 | Rat striatal membranes |
| NET | [³H]Nisoxetine | 720 | Rat cortical membranes |
| SERT | [³H]Citalopram | 9,800 | Rat cortical membranes |
Data extracted from Simmler et al. (2013). Neuropharmacology.
Table 2: Monoamine Release Potency of BZP
| Transporter | EC₅₀ (nM) | Test System | Reference |
| DAT | 175 | Rat brain synaptosomes | Baumann et al. (2005) |
| DAT | 175,713 | Rat striatal synaptosomes | Rothman et al. (2005) |
| NET | 62 | Rat brain synaptosomes | Baumann et al. (2005) |
| SERT | 6,050 | Rat brain synaptosomes | Baumann et al. (2005) |
| SERT | >10,000 (inactive) | Rat striatal synaptosomes | Rothman et al. (2005) |
Note the discrepancy in DAT EC₅₀ values, which may be due to different experimental conditions.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of compounds like BZP and would be applicable for the investigation of this compound.
Radioligand Binding Assay for Monoamine Transporter Affinity (Kᵢ Determination)
This protocol describes a competitive binding assay to determine the binding affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Test Compound: this compound.
-
Reference Compounds: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Culture transporter-expressing HEK293 cells to confluency. Harvest the cells and homogenize them in ice-cold Assay Buffer. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in fresh Assay Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay Buffer, radioligand (at a concentration near its Kd), and cell membrane preparation.
-
Non-specific Binding: A high concentration of a known inhibitor (e.g., 10 µM of the respective reference compound), radioligand, and cell membrane preparation.
-
Test Compound: Serial dilutions of this compound, radioligand, and cell membrane preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at a specific temperature (e.g., 25°C for DAT and SERT, 4°C for NET) to reach equilibrium.
-
Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosome Neurotransmitter Release Assay (EC₅₀ Determination)
This protocol measures the ability of a test compound to induce the release of pre-loaded radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).
-
Materials:
-
Rat brain tissue (striatum for dopamine, cortex or whole brain minus striatum for norepinephrine and serotonin).
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Test Compound: this compound.
-
Reference Compounds: d-Amphetamine.
-
Krebs-HEPES buffer (pH 7.4).
-
Percoll gradients.
-
Glass-fiber filters and a cell harvester.
-
Liquid scintillation counter.
-
-
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose (B13894) buffer. Isolate synaptosomes by differential and Percoll gradient centrifugation. Resuspend the purified synaptosomes in Krebs-HEPES buffer.
-
Radiolabeling: Incubate the synaptosomes with a low concentration of the respective [³H]neurotransmitter for a set period (e.g., 15-30 minutes at 37°C) to allow for uptake.
-
Wash: Wash the synaptosomes with fresh buffer to remove excess unincorporated radiolabel.
-
Release Assay: Aliquot the radiolabeled synaptosomes into a 96-well plate. Initiate the release by adding serial dilutions of this compound or a reference compound.
-
Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Termination: Stop the release by rapid filtration through glass-fiber filters.
-
Quantification: Measure the radioactivity remaining in the synaptosomes (on the filter) and in the filtrate (released neurotransmitter) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of total radioactivity released for each concentration of the test compound. Determine the EC₅₀ value (the concentration that produces 50% of the maximal release) using non-linear regression.
-
Visualizations
The following diagrams illustrate the hypothesized mechanism of action and experimental workflows.
Caption: Hypothesized signaling pathway for this compound.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the neurotransmitter release assay.
Conclusion
While direct scientific investigation into this compound is currently lacking, its structural similarity to BZP provides a strong basis for its hypothesized mechanism of action as a monoamine reuptake inhibitor and releasing agent. The provided quantitative data for BZP, along with the detailed experimental protocols, offer a valuable starting point for researchers to empirically determine the pharmacological profile of this novel psychoactive substance. Further in vitro and in vivo studies are essential to fully elucidate the specific binding affinities, releasing potencies, and overall effects of this compound to accurately assess its therapeutic potential and abuse liability.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An Examination of the Pharmacological Profile of 4-Fluoro BZP Hydrochloride
Introduction and Chemical Identity
4-Fluoro BZP hydrochloride, also known as 1-(4-Fluorobenzyl)piperazine dihydrochloride, is a substituted derivative of benzylpiperazine (BZP)[1]. It is classified as a research chemical and a new psychoactive substance (NPS)[1][2][3]. Due to its status as a designer drug, it is primarily encountered in forensic and research applications rather than in clinical development[1][3]. The parent compound, BZP, was initially investigated as a potential antidepressant but was found to be unsuitable[4]. More recently, BZP and its analogues have been used as recreational substitutes for amphetamine-like drugs[4][5].
Chemical Information:
-
Formal Name: 1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride[1]
-
Synonyms: 1-(p-Fluorobenzyl)piperazine, p-fluoro BZP, para-fluoro BZP[1]
-
Molecular Formula: C₁₁H₁₅FN₂ • 2HCl[1]
-
Formula Weight: 267.2 g/mol [1]
Presumed Pharmacological Profile
Direct pharmacological studies detailing the receptor binding affinities and functional activity of 4-Fluoro BZP are absent from the public domain. However, its mechanism of action can be inferred from the well-characterized profile of its parent compound, Benzylpiperazine (BZP).
2.1 Mechanism of Action (Inferred from Benzylpiperazine)
Benzylpiperazine (BZP) primarily acts as a monoamine releaser and reuptake inhibitor, with a preference for dopamine[4][6]. It binds to monoamine transporters, showing selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT)[6]. This action leads to increased extracellular concentrations of dopamine, which is consistent with its stimulant properties[4][6]. In contrast, other piperazine (B1678402) derivatives like TFMPP and mCPP are more selective for SERT and act as serotonin agonists[4][6].
Given its structural similarity, 4-Fluoro BZP is likely to exhibit a similar mechanism, acting as a dopaminergic and/or serotonergic agent. The addition of a fluorine atom to the benzyl (B1604629) ring may modulate its potency and selectivity for monoamine transporters, but without experimental data, this remains speculative.
2.2 Data Presentation
A core requirement of this guide was the presentation of quantitative data. After a comprehensive search of scientific literature, no specific in vitro binding affinity (Kᵢ) or functional potency (EC₅₀/IC₅₀) data for this compound at key CNS receptors could be located.
For context, studies on structurally distinct derivatives of 4-fluorobenzylpiperazine have shown activity in other areas. For instance, a methanone (B1245722) derivative of 4-fluorobenzylpiperazine was identified as a potent competitive tyrosinase inhibitor with an IC₅₀ of 0.18 μM, making it significantly more active than kojic acid[7]. However, this compound is structurally different and its activity as a tyrosinase inhibitor does not inform on the expected psychoactive CNS receptor profile of 4-Fluoro BZP itself.
Experimental Protocols
As no specific pharmacological studies for 4-Fluoro BZP were identified, detailed experimental protocols for this compound cannot be provided. For reference, a generalized workflow for a typical in vitro receptor binding assay, which would be used to determine such data, is outlined below.
3.1 Generalized Protocol: Radioligand Binding Assay
This protocol describes a general method for assessing the binding affinity of a test compound (e.g., 4-Fluoro BZP) to a specific CNS receptor.
-
Tissue/Cell Preparation: Membranes are prepared from brain tissue (e.g., rat striatum for dopamine receptors) or cultured cells transfected to express a specific human receptor (e.g., HEK 293 cells)[8].
-
Assay Buffer Preparation: A buffer solution is prepared to maintain pH and ionic strength, specific to the receptor being studied.
-
Incubation: The prepared membranes, a specific radioligand (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound are combined in the assay buffer[9].
-
Equilibrium: The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The filters are washed, and the amount of radioactivity trapped on them is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ value of the test compound. The Kᵢ (inhibition constant) is then determined using the Cheng-Prusoff equation.
Visualization of Presumed Mechanisms
Without concrete data on signaling pathways for 4-Fluoro BZP, a diagram illustrating its hypothesized mechanism of action, based on the known pharmacology of BZP, is provided. A second diagram shows the general workflow for the binding assay described above.
Caption: Hypothesized mechanism of 4-Fluoro BZP at a dopaminergic synapse.
Caption: Generalized experimental workflow for an in vitro binding assay.
Conclusion
This compound is a piperazine derivative for which a detailed pharmacological profile is not publicly available. Based on its structural relationship to benzylpiperazine, it is presumed to act as a stimulant by modulating monoamine transporters, likely with a significant effect on the dopamine system. However, the absence of empirical data means that its precise mechanism, receptor affinity, potency, and selectivity remain unknown. Any further investigation would require primary research, including in vitro binding and functional assays followed by in vivo behavioral studies, to properly characterize its pharmacological effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. researchgate.net [researchgate.net]
- 5. ikm.org.my [ikm.org.my]
- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of 4-Fluoro BZP Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted neurochemical effects of 4-Fluoro Benzylpiperazine (4-F-BZP) hydrochloride, a derivative of the synthetic stimulant benzylpiperazine (BZP). Due to a notable scarcity of direct quantitative data for 4-F-BZP in peer-reviewed literature, this document synthesizes information from its parent compound, BZP, and established principles of structure-activity relationships (SAR) for fluorinated analogues. The primary mechanism of action for BZP and its derivatives is the inhibition of monoamine reuptake and, in some instances, the promotion of neurotransmitter release. This guide details the predicted interactions of 4-F-BZP with the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. Furthermore, it provides standardized, detailed experimental protocols for in vitro assays that are fundamental to characterizing the neurochemical profile of such compounds. Visualizations of the theoretical signaling pathways and experimental workflows are included to facilitate a deeper understanding of its anticipated mechanism of action and the methodologies for its empirical validation.
Introduction
Benzylpiperazine (BZP) is a synthetic stimulant known to exert its effects on central monoamine systems. The introduction of a fluorine atom to the benzyl (B1604629) ring of BZP, creating fluorinated BZP isomers, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. The position of this fluorine substitution is critical in determining the compound's affinity and activity at monoamine transporters. This guide focuses on the para-substituted isomer, 4-Fluoro BZP hydrochloride, and provides a predictive neurochemical profile based on current scientific understanding.
Predicted Neurochemical Effects of this compound
The primary mechanism of action for BZP and its analogs is the inhibition of monoamine reuptake, and in some cases, the promotion of neurotransmitter release. BZP itself is known to have a more significant effect on dopamine and norepinephrine release compared to serotonin.
Structure-Activity Relationship (SAR) Insights:
The strategic placement of a fluorine atom on the benzyl ring of benzylpiperazine derivatives significantly influences their binding affinity for monoamine transporters. For the serotonin 5-HT2A receptor, a fluorine atom in the para-position of the phenyl ring has been shown to demonstrate the highest affinity. Shifting the fluorine atom to the meta or ortho position results in a notable reduction in activity. In some cases, the absence of any substitution on the phenyl ring can lead to higher activity compared to meta or ortho-fluorination.
Based on the properties of the parent compound and SAR principles, the following effects are predicted for 4-Fluoro BZP:
-
Dopamine Transporter (DAT): 4-Fluoro BZP is expected to act as a dopamine reuptake inhibitor and releasing agent.
-
Norepinephrine Transporter (NET): Similar to its parent compound, 4-Fluoro BZP is predicted to inhibit norepinephrine reuptake and promote its release.
-
Serotonin Transporter (SERT): The effects on the serotonin transporter are less certain. While BZP has a weaker effect on serotonin compared to dopamine and norepinephrine, the para-fluorine substitution in 4-F-BZP may alter this selectivity.
Quantitative Data for Benzylpiperazine (BZP)
To provide a baseline for the predicted effects of 4-Fluoro BZP, the following table summarizes the available quantitative data for the parent compound, Benzylpiperazine (BZP).
| Compound | Target | Assay Type | Value | Units | Reference |
| Benzylpiperazine (BZP) | DAT | Release | EC50 = 250 | nM | Not Specified |
| Benzylpiperazine (BZP) | NET | Release | EC50 = 230 | nM | Not Specified |
| Benzylpiperazine (BZP) | SERT | Release | EC50 = 1800 | nM | Not Specified |
EC50 (Half-maximal effective concentration) values for neurotransmitter release indicate the concentration of the compound required to elicit 50% of the maximal release.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the neurochemical profile of psychoactive compounds like this compound.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, SERT, and NET.
Materials:
-
Membrane preparations from cells expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Test compound: this compound.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparations with a specific radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the mixture to incubate to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[1]
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of neurotransmitters by their respective transporters.
Objective: To determine the IC50 value of this compound for the inhibition of dopamine, serotonin, and norepinephrine uptake.
Materials:
-
Cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Test compound: this compound.
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Cell lysis solution.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Initiation of Uptake: Add the radiolabeled substrate to initiate the uptake reaction.
-
Incubation: Incubate for a short period at a controlled temperature (e.g., room temperature or 37°C).
-
Termination of Uptake: Terminate the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis: Lyse the cells to release the intracellular radioactivity.
-
Quantification: Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[2]
Visualizations
Signaling Pathway
Caption: Predicted mechanism of action of 4-Fluoro BZP on monoamine transporters.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the radioligand binding assay.
Experimental Workflow: Uptake Inhibition Assay
Caption: Workflow for the monoamine transporter uptake inhibition assay.
Conclusion
While direct empirical data on the neurochemical effects of this compound is currently lacking in the public domain, a predictive profile can be constructed based on its structural relationship to benzylpiperazine and the known effects of fluorination. It is anticipated that 4-F-BZP acts as a monoamine reuptake inhibitor, likely with a preference for the dopamine and norepinephrine transporters. The detailed experimental protocols provided herein offer a standardized framework for the future in vitro characterization of this and other novel psychoactive substances. Such empirical validation is crucial for a comprehensive understanding of their pharmacology and potential therapeutic or toxicological implications.
References
In-Vitro Binding Affinity of 4-Fluoro BZP Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro binding affinity of benzylpiperazine (BZP) analogues, with a specific focus on providing a framework for understanding the potential profile of 4-Fluoro BZP hydrochloride. Due to a lack of publicly available, direct binding affinity data for this compound, this document leverages data from the parent compound, benzylpiperazine (BZP), and other relevant analogues to offer a comparative context. The guide details the experimental protocols for key binding assays and visualizes critical workflows and pathways to support further research and drug development.
Introduction to Benzylpiperazine and its Analogues
Benzylpiperazine (BZP) and its derivatives are a class of compounds known for their stimulant and psychoactive properties.[1][2] Their mechanism of action primarily involves interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][3] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation can lead to significant physiological and psychological effects. The addition of a fluorine atom to the benzyl (B1604629) ring, as in 4-Fluoro BZP, is a common medicinal chemistry strategy to alter a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity for various targets.
In-Vitro Binding Affinity Data
| Compound | Assay Type | Target | Measurement | Value (nM) |
| Benzylpiperazine (BZP) | Neurotransmitter Release | Dopamine Transporter (DAT) | EC50 | 175 |
| Benzylpiperazine (BZP) | Neurotransmitter Release | Norepinephrine Transporter (NET) | EC50 | 62 |
| Benzylpiperazine (BZP) | Neurotransmitter Release | Serotonin Transporter (SERT) | EC50 | 6050 |
Data sourced from a study on the pharmacodynamics of BZP, which also notes its action as a non-selective serotonin receptor agonist.[1]
Note on Structure-Activity Relationships (SAR): The substitution pattern on the benzyl ring of benzylpiperazine derivatives significantly influences their affinity and selectivity for monoamine transporters.[3] Generally, modifications to this ring can alter the compound's interaction with the binding pockets of these transporters.[3] For instance, the introduction of electron-withdrawing groups, such as a fluorine atom, can modulate these interactions. Further empirical data is required to definitively characterize the binding profile of this compound.
Experimental Protocols
The determination of in-vitro binding affinity is typically achieved through radioligand binding assays. These assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[4]
General Radioligand Competition Binding Assay Protocol
This protocol outlines the general steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for a specific monoamine transporter.
3.1.1. Membrane Preparation
-
Homogenization: Frozen tissue (e.g., rat brain striatum for DAT) or cells expressing the target transporter are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]
-
Centrifugation: The homogenate undergoes a low-speed centrifugation to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[5]
-
Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.[5]
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C. Protein concentration is determined using a standard assay like the BCA assay.[5]
3.1.2. Binding Assay
-
Incubation Setup: The assay is typically performed in a 96-well plate. To each well, the following are added:
-
Membrane preparation (containing the target transporter).
-
A fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT).[6]
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine). This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.[5][7]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.[5]
3.1.3. Data Analysis
-
Specific Binding Calculation: Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the target transporter and is subtracted from the total binding to yield specific binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Visualizations
Experimental Workflow
Caption: Workflow for a typical in-vitro radioligand binding assay.
Monoamine Transporter Signaling Pathway
Caption: Simplified signaling pathway of a monoamine transporter and the action of BZP.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluoro BZP Hydrochloride: An In-Depth Technical Guide on its Function as a Monoamine Uptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro BZP hydrochloride (4-F-BZP), a synthetic derivative of benzylpiperazine (BZP), and its role as a monoamine uptake inhibitor. While direct quantitative data for 4-F-BZP's interaction with monoamine transporters is not extensively available in publicly accessible literature, this document synthesizes information on the broader class of benzylpiperazine compounds and related fluorinated analogues to infer its likely pharmacological profile. This guide details the presumed mechanism of action, provides established experimental protocols for assessing monoamine uptake inhibition, and presents data for structurally similar compounds to serve as a comparative reference. The information herein is intended to support further research and drug development efforts focused on novel monoamine reuptake inhibitors.
Introduction
Substituted piperazines are a class of psychoactive compounds that have been investigated for their effects on central nervous system targets. Benzylpiperazine (BZP) itself is known to be a non-selective monoamine releasing agent and reuptake inhibitor, with stimulant-like properties. The introduction of a fluorine atom to the benzyl (B1604629) ring, creating 4-Fluoro BZP, is a common strategy in medicinal chemistry aimed at modulating a compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution can influence metabolic stability, binding affinity, and bioavailability. This guide explores the potential of this compound as a monoamine uptake inhibitor, a mechanism of action with therapeutic implications for a range of neurological and psychiatric disorders.
Presumed Mechanism of Action: Monoamine Uptake Inhibition
4-Fluoro BZP is hypothesized to act as an inhibitor of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are integral membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. By blocking these transporters, 4-F-BZP would increase the extracellular concentrations of dopamine, serotonin, and norepinephrine, thereby enhancing monoaminergic neurotransmission.
Data on Related Monoamine Uptake Inhibitors
| Compound | DAT IC50 (µM) | SERT IC50 (µM) | NET IC50 (µM) | Reference |
| Methcathinone | 0.36 ± 0.06 | 34.6 ± 4.8 | 0.51 ± 0.10 | [1] |
| Methylone | 0.82 ± 0.17 | 5.8 ± 0.7 | 1.2 ± 0.1 | [1] |
| Mephedrone (B570743) (MMC) | 5.9 | 19.3 | 1.9 | [2] |
| MDMA | 12.6 | 7.6 | 2.1 | [2] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the activity of compounds at monoamine transporters.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)
-
Test compound (this compound)
-
Non-specific binding control (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture and harvest transfected HEK293 cells. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosome Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Materials:
-
Rodent brain tissue (e.g., striatum for DAT, cortex for SERT/NET)
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine
-
Test compound (this compound)
-
Uptake buffer (e.g., Krebs-Ringer buffer)
-
Inhibitors for defining non-specific uptake (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Dissect the desired brain region and homogenize in ice-cold sucrose (B13894) buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubation: Incubate for a short period (typically 5-15 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Conclusion and Future Directions
This compound is a compound of interest for its potential as a monoamine uptake inhibitor. Based on the pharmacology of its parent compound, benzylpiperazine, and the known effects of fluorination in medicinal chemistry, it is plausible that 4-F-BZP exhibits significant activity at DAT, SERT, and NET. However, a definitive characterization of its pharmacological profile requires direct experimental evidence. The protocols outlined in this guide provide a robust framework for conducting such investigations. Future research should focus on determining the precise IC50 and Ki values of this compound at each of the monoamine transporters. Furthermore, studies to assess its selectivity profile against other CNS targets and its in vivo efficacy in relevant animal models are warranted to fully elucidate its therapeutic potential. The data generated from these studies will be critical for guiding the development of novel therapeutics for disorders associated with monoaminergic dysfunction.
References
- 1. Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Benzylpiperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylpiperazine (BZP) and its derivatives represent a class of synthetic compounds with significant pharmacological activity, primarily centered on the central nervous system. Initially explored for their potential as antidepressant and anorectic agents, many benzylpiperazine derivatives have gained notoriety as recreational drugs due to their stimulant and, in some cases, psychoactive properties. This technical guide provides an in-depth overview of the biological activities of benzylpiperazine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their pharmacological profiles.
The core structure, a piperazine (B1678402) ring attached to a benzyl (B1604629) group, allows for extensive chemical modification, leading to a wide spectrum of biological effects. These compounds primarily interact with monoamine neurotransmitter systems, including the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) pathways, by targeting their respective transporters and receptors.[1][2] Understanding the nuances of these interactions is crucial for the development of novel therapeutic agents and for comprehending the toxicology of recreationally used analogues.
Mechanism of Action
The primary mechanism of action for most psychoactive benzylpiperazine derivatives involves the inhibition of monoamine transporters and the promotion of neurotransmitter release. This leads to an increase in the extracellular concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the synaptic cleft, resulting in enhanced neurotransmission.
Dopaminergic Activity: Many benzylpiperazine derivatives exhibit significant activity at the dopamine transporter (DAT).[2] By blocking the reuptake of dopamine, these compounds increase dopaminergic signaling, which is associated with their stimulant and rewarding effects.
Serotonergic Activity: The interaction with the serotonin transporter (SERT) is also a key feature of this class of compounds.[3] Inhibition of serotonin reuptake contributes to mood-altering and empathogenic effects. Furthermore, some derivatives act as agonists at various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, which can lead to more complex psychoactive effects.[4]
Noradrenergic Activity: Benzylpiperazine derivatives can also inhibit the norepinephrine transporter (NET), leading to increased levels of norepinephrine. This contributes to the stimulant effects, such as increased arousal and alertness.
The "messy" pharmacology of some benzylpiperazines, like BZP itself, stems from their multifaceted interaction with multiple monoamine systems, including acting as a non-selective serotonin receptor agonist and an antagonist at α2-adrenoreceptors.[3]
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of selected benzylpiperazine derivatives at key molecular targets. This data provides a quantitative basis for understanding their structure-activity relationships.
Table 1: Binding Affinities (Ki) of Benzylpiperazine Derivatives at Monoamine Receptors (in nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT7 | D1 | D2 | D3 | D5 |
| Compound 9b | 23.9 | 39.4 | 45.0 | - | - | - | - |
| Compound 12a | 41.5 | 315 | 42.5 | - | 300 | - | - |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | - | - | - | - | - | - |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 | - | - | - | - | - | - |
Data sourced from multiple studies.[5][6] Dashes indicate data not available.
Table 2: Functional Potency (IC50/EC50) of Benzylpiperazine and Related Derivatives at Monoamine Transporters (in nM)
| Compound | DAT (IC50) | NET (IC50) | SERT (IC50) |
| Benzylpiperazine (BZP) | 175 (EC50, release) | 62 (EC50, release) | 6050 (EC50, release) |
| 4-benzylpiperidine (B145979) carboxamide (8f) | - | - | - |
| 4-benzylpiperidine carboxamide (8k) | - | - | - |
| 4-benzylpiperidine carboxamide (7j) | - | - | - |
EC50 values for BZP represent the potency for neurotransmitter release.[1] IC50 values for 4-benzylpiperidine carboxamide derivatives represent reuptake inhibition.[3]
Experimental Protocols
The characterization of the biological activity of benzylpiperazine derivatives relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., CHO or HEK293 cells) or from brain tissue.[1]
-
Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors).[5]
-
Test compound (benzylpiperazine derivative).
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 27°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]
-
Filtration: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Scintillation Counting: After drying the filter plates, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to block the reuptake of neurotransmitters by their respective transporters.
Objective: To determine the IC50 value of a test compound for inhibiting monoamine transporter function.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).
-
Test compound (benzylpiperazine derivative).
-
Uptake buffer (e.g., Krebs-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound for a short period (e.g., 10-30 minutes) at 37°C.[8]
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C to allow for neurotransmitter uptake.[8]
-
Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound to determine the IC50 value.
Visualizations
Signaling Pathway of Benzylpiperazine Derivatives
The following diagram illustrates the primary mechanism of action of many benzylpiperazine derivatives at a monoaminergic synapse.
Caption: Mechanism of action of benzylpiperazine derivatives at a monoaminergic synapse.
Experimental Workflow for Pharmacological Characterization
The following diagram outlines a typical experimental workflow for the pharmacological evaluation of novel benzylpiperazine derivatives.
Caption: Workflow for the pharmacological characterization of benzylpiperazine derivatives.
Structure-Activity Relationship (SAR) of Benzylpiperazine Derivatives
The following diagram illustrates key structural modifications on the benzylpiperazine scaffold and their general impact on biological activity.
Caption: Key structure-activity relationships of benzylpiperazine derivatives.
Conclusion
Benzylpiperazine derivatives constitute a diverse class of psychoactive compounds with complex pharmacology. Their primary mechanism of action involves the modulation of monoamine neurotransmitter systems, leading to a range of stimulant and mood-altering effects. The structure-activity relationships within this class are intricate, with subtle modifications to the benzylpiperazine scaffold resulting in significant changes in affinity and selectivity for various transporters and receptors. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds. A thorough understanding of the biological activity of benzylpiperazine derivatives is essential for the development of novel therapeutics targeting the central nervous system and for addressing the public health challenges posed by their recreational use. Further research into the quantitative structure-activity relationships will be instrumental in designing more selective and potent pharmacological tools and potential drug candidates.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 8. m.youtube.com [m.youtube.com]
Toxicological Properties of Fluorinated Benzylpiperazine (BZP) Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylpiperazine (BZP) and its derivatives are a class of psychoactive substances that have garnered significant attention due to their stimulant and empathogenic effects. The introduction of fluorine atoms into the BZP scaffold can significantly alter its pharmacokinetic and pharmacodynamic properties, potentially leading to altered toxicity profiles. This technical guide provides a comprehensive overview of the current understanding of the toxicological properties of fluorinated BZP compounds, with a focus on in vitro assessment methods. Due to a scarcity of publicly available data on specific monofluorinated BZP analogues (e.g., 2-F-BZP, 3-F-BZP, 4-F-BZP), this guide will heavily leverage data from the parent compound, BZP, and the closely related fluorinated analogue, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to provide a comparative toxicological framework.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the cytotoxicity of BZP and TFMPP across various cell lines. This data is crucial for comparative analysis and for estimating the potential toxicity of novel fluorinated BZP derivatives.
Table 1: In Vitro Cytotoxicity of Benzylpiperazine (BZP)
| Cell Line | Cell Type | Exposure Time (h) | Cytotoxicity Endpoint | Value (mM) | Reference |
| HepaRG | Human Hepatoma | 24 | EC50 | 6.60 | [1][2] |
| Primary Rat Hepatocytes | Rat Primary Liver Cells | 24 | EC50 | 2.20 | [1][2] |
| H9c2 | Rat Cardiac Myoblasts | 24 | EC50 | 0.3439 | [3] |
Table 2: In Vitro Cytotoxicity of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
| Cell Line | Cell Type | Exposure Time (h) | Cytotoxicity Endpoint | Value (mM) | Reference |
| HepaRG | Human Hepatoma | 24 | EC50 | 0.45 | [1][2] |
| Primary Rat Hepatocytes | Rat Primary Liver Cells | 24 | EC50 | 0.14 | [1][2] |
| H9c2 | Rat Cardiac Myoblasts | 24 | EC50 | 0.0596 | [3] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Mechanisms of Toxicity
The toxicological effects of BZP and its analogues are believed to be multifactorial, involving interactions with neurotransmitter systems, induction of oxidative stress, mitochondrial dysfunction, and apoptosis.
Neurotransmitter System Disruption
BZP primarily acts as a releasing agent and reuptake inhibitor of dopamine (B1211576) and norepinephrine, with weaker effects on serotonin. This leads to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects. The fluorinated analogue TFMPP, on the other hand, shows a more pronounced serotonergic activity. This alteration in neurotransmitter signaling can contribute to neurotoxic effects.
Oxidative Stress and Mitochondrial Impairment
Studies on BZP and other piperazine (B1678402) derivatives have shown that these compounds can induce the formation of reactive oxygen species (ROS), leading to oxidative stress.[4] This oxidative stress can damage cellular components, including lipids, proteins, and DNA. Furthermore, piperazine compounds have been demonstrated to cause mitochondrial membrane potential disruption and ATP depletion, indicating mitochondrial impairment as a key mechanism of toxicity.[4]
Apoptosis Induction
Induction of apoptosis, or programmed cell death, is a common endpoint for many toxic compounds. BZP has been shown to induce apoptosis, potentially through both intrinsic (mitochondrial) and extrinsic pathways.[5] The activation of caspases, key executioner enzymes in apoptosis, has been observed following exposure to piperazine derivatives.[4][6]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the toxicological properties of novel compounds. Below are protocols for three key in vitro assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for positive control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plates at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the appropriate volume to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (lysed cells) after subtracting the background absorbance.
Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.
Materials:
-
Microscope slides
-
Low melting point agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with molten low melting point agarose and quickly pipette onto a microscope slide pre-coated with normal melting point agarose. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind nucleoids.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis under alkaline conditions at a low voltage. The duration and voltage should be optimized for the cell type.
-
Neutralization: Gently rinse the slides with a neutralization buffer.
-
Staining: Stain the DNA with a suitable fluorescent dye.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate away from the nucleus, forming a "comet tail." Quantify the extent of DNA damage using specialized image analysis software to measure parameters such as tail length, tail intensity, and tail moment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and proposed signaling pathways involved in the toxicology of BZP and its fluorinated derivatives.
Caption: Experimental workflow for in vitro toxicological assessment.
Caption: Proposed mechanism of action of Benzylpiperazine (BZP).
Caption: Hypothesized signaling pathway for fluorinated BZP-induced toxicity.
Conclusion and Future Directions
The toxicological assessment of fluorinated BZP compounds is an area that requires significant further investigation. While data from BZP and TFMPP provide a valuable starting point, the specific toxicological profiles of monofluorinated analogues remain largely uncharacterized. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to undertake these crucial studies. Future research should focus on generating comprehensive in vitro and in vivo toxicological data for a range of fluorinated BZP derivatives to establish clear structure-activity relationships. Understanding the metabolic pathways and the specific molecular targets of these compounds will be paramount in assessing their potential risks and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
Legal status of 4-Fluoro BZP hydrochloride in research
An In-Depth Technical Guide to the Legal and Research Status of 4-Fluoro BZP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. This compound is a research chemical and is not intended for human or veterinary use. The information provided herein is based on available data as of December 2025 and is subject to change. Researchers are advised to independently verify the legal status and handling requirements of this compound in their respective jurisdictions.
Introduction
This compound, formally known as 1-(4-fluorobenzyl)piperazine (B185958) dihydrochloride (B599025), is a synthetic compound belonging to the benzylpiperazine (BZP) class of substances. BZP and its derivatives are known for their stimulant properties, primarily interacting with the dopaminergic and serotonergic systems in the central nervous system. Due to its structural similarity to BZP, this compound is of interest to researchers studying the structure-activity relationships of psychoactive compounds. However, its physiological and toxicological properties have not been extensively evaluated. This guide provides a comprehensive overview of the current understanding of this compound for research applications.
Legal Status
The legal status of this compound is not explicitly defined in many jurisdictions. However, its status can often be inferred from the regulations governing its parent compound, benzylpiperazine (BZP), and other piperazine (B1678402) derivatives.
| Jurisdiction | Legal Status of BZP and its Analogues | Inferred Status of this compound |
| United States | Benzylpiperazine (BZP) is a Schedule I controlled substance under the Controlled Substances Act, indicating a high potential for abuse and no accepted medical use.[1] The Federal Analogue Act allows for any substance "substantially similar" to a Schedule I or II drug to be treated as such if intended for human consumption. | Likely to be considered a controlled substance analogue and therefore illegal for non-sanctioned research. Researchers should contact the Drug Enforcement Administration (DEA) for clarification. |
| United Kingdom | Benzylpiperazine (BZP) and a number of its derivatives are classified as Class C drugs under the Misuse of Drugs Act 1971.[2] The act includes generic definitions for piperazine compounds. | Likely to be controlled as a Class C drug if it falls within the generic definition of a piperazine derivative. A Home Office license would be required for research. |
| European Union | The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors new psychoactive substances. Control measures are typically implemented on a substance-by-substance basis by member states. | Not explicitly scheduled at the EU level. However, individual member states may have national legislation controlling piperazine derivatives. Researchers must consult the specific regulations of the country in which they operate. |
| Australia | Benzylpiperazine is a Schedule 9 prohibited substance under the Poisons Standard. The scheduling of analogues is considered on a case-by-case basis by the Therapeutic Goods Administration (TGA). | Likely to be considered a prohibited substance due to its structural similarity to BZP. Research use would require specific permits from the TGA and relevant state authorities. |
| China | China has strict regulations on narcotic and psychotropic drugs, with a comprehensive list of controlled substances. The National Medical Products Administration (NMPA) oversees these regulations.[3][4][5] | Not explicitly listed as a controlled substance. However, its structural similarity to other psychotropic substances may subject it to control under broader regulations. Researchers should consult the NMPA for guidance. |
Pharmacological Profile (Inferred)
Inferred Mechanism of Action: this compound is presumed to act as a releasing agent and reuptake inhibitor of monoamine neurotransmitters, primarily dopamine (B1211576) and serotonin (B10506). The fluorine substitution on the benzyl (B1604629) ring may alter its potency and selectivity for the dopamine transporter (DAT) and serotonin transporter (SERT) compared to BZP.
Table of Inferred Pharmacological Data (based on BZP):
| Target | BZP EC₅₀ (nM) for Release | Inferred Effect of this compound |
| Dopamine Transporter (DAT) | 175 | Likely a dopamine releasing agent and reuptake inhibitor. |
| Norepinephrine (B1679862) Transporter (NET) | 62 | Likely a norepinephrine releasing agent and reuptake inhibitor. |
| Serotonin Transporter (SERT) | 6050 | Likely a weak serotonin releasing agent and reuptake inhibitor. |
Data for BZP from a study on Benzylpiperazine.
Toxicological Profile (Inferred)
The toxicological properties of this compound have not been formally evaluated. The information below is based on the known toxicology of BZP and other piperazine derivatives.
General Toxicological Concerns for Piperazine Derivatives:
-
Cardiovascular: Tachycardia, hypertension.
-
Neurological: Agitation, anxiety, seizures.
-
Gastrointestinal: Nausea, vomiting.
-
Psychological: Insomnia, paranoia.
Studies on other piperazine derivatives have shown potential for hepatotoxicity and cardiotoxicity in vitro.[6][7] Researchers should handle this compound with appropriate caution and personal protective equipment.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not published. The following are generalized protocols based on methodologies used for similar piperazine derivatives.
Synthesis of 1-(4-fluorobenzyl)piperazine dihydrochloride
Principle: This procedure involves the nucleophilic substitution of a benzyl halide with piperazine, followed by conversion to the dihydrochloride salt.
Materials:
-
Piperazine
-
4-Fluorobenzyl chloride
-
Potassium carbonate
-
Acetonitrile
-
Hydrochloric acid (in a suitable solvent like ethanol (B145695) or diethyl ether)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve piperazine (excess) and potassium carbonate in acetonitrile.
-
Slowly add 4-fluorobenzyl chloride to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether).
-
Add a solution of hydrochloric acid in the same or a compatible solvent to precipitate the dihydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.[8]
In Vitro Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters (DAT, SERT, NET).
Materials:
-
Cell membranes expressing the target transporter (e.g., from HEK293 cells)
-
Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)
-
This compound
-
Assay buffer
-
96-well filter plates
-
Scintillation counter and cocktail
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known inhibitor).
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.[9][10][11][12]
Signaling Pathways and Experimental Workflows (Visualizations)
The following diagrams illustrate the presumed signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Presumed mechanism of action of this compound.
Caption: A typical workflow for the synthesis and in vitro characterization.
References
- 1. Scheduling of medicines & poisons | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 2. library.college.police.uk [library.college.police.uk]
- 3. National Medical Products Administration [english.nmpa.gov.cn]
- 4. China to include all fentanyl-related substances into control list - Xinhua | English.news.cn [xinhuanet.com]
- 5. Drugs [english.nmpa.gov.cn]
- 6. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery - A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine (B1678402) ring, a simple six-membered heterocycle containing two opposing nitrogen atoms, represents one of the most important "privileged scaffolds" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and basicity, combined with its synthetic tractability, have cemented its role in the development of a vast array of therapeutic agents.[1] This technical guide traces the historical evolution of substituted piperazines, from their initial use as an anthelmintic to their current status as a core structural motif in blockbuster drugs targeting the central nervous system and beyond. We will provide an in-depth look at the key therapeutic classes, present comparative quantitative data, detail seminal experimental protocols, and visualize the underlying signaling pathways and experimental workflows that have defined this remarkable class of compounds.
A Historical Overview: From Worms to Man
The story of piperazine in medicine is one of serendipity and scientific evolution. Originally synthesized in the late 19th century and named for its chemical similarity to piperidine, its first foray into medicine in the early 1900s was as a proposed solvent for uric acid in the treatment of gout, a venture that proved unsuccessful in clinical practice.[1]
The turning point for piperazine came in 1953 when it was discovered to be a highly effective agent against parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[1][2][3] Administered as salts like piperazine citrate (B86180) or adipate, it functioned by paralyzing the parasites, allowing them to be expelled from the body.[4][5] For decades, piperazine was a frontline anthelmintic for both human and veterinary use.[1]
However, the true potential of the piperazine scaffold lay in its versatility. Medicinal chemists soon realized that the piperazine ring could serve as a versatile linker or pharmacophore. By substituting the nitrogen atoms (N1 and N4), they could systematically alter a molecule's properties to target a wide range of biological receptors, leading to an explosion of new drug classes.
Major Therapeutic Classes of Substituted Piperazines
The strategic incorporation of the piperazine moiety has led to landmark drugs in several key therapeutic areas.
Antihistamines: The Benzhydrylpiperazines
One of the earliest successes was the development of the benzhydrylpiperazine class of H1 antihistamines in the late 1940s and early 1950s.[6] These compounds, characterized by a diphenylmethyl (benzhydryl) group attached to one of the piperazine nitrogens, became mainstays for treating allergies, motion sickness, and nausea.
-
Cyclizine and Meclizine: Developed in the early 1950s, these drugs proved to be potent and long-acting antiemetics and are still in use today.[6]
-
Cetirizine (B192768) and Levocetirizine (B1674955): The development of second-generation antihistamines like cetirizine (a metabolite of the first-generation drug hydroxyzine) marked a significant advancement.[1][7] By creating a zwitterionic structure, cetirizine exhibited increased selectivity for peripheral H1 receptors and reduced penetration of the blood-brain barrier, thereby minimizing sedative effects.[7] Levocetirizine, the active R-enantiomer of cetirizine, was later marketed, offering similar efficacy at a lower dose.[8]
Antipsychotics: Modulating Dopamine (B1211576) and Serotonin (B10506)
The piperazine ring became a critical component in the evolution of antipsychotic medications. By attaching the piperazine ring as a side chain to a phenothiazine (B1677639) core, a new class of potent neuroleptics was created.[1] This structural modification significantly increased potency compared to earlier drugs with simpler aliphatic side chains.[1] These drugs primarily act as antagonists at dopamine D2 receptors.[1]
The development of "atypical" or second-generation antipsychotics further highlighted the importance of the piperazine scaffold. These drugs often possess a more complex pharmacology, interacting with a range of serotonin (5-HT) receptors in addition to dopamine receptors, which is thought to contribute to their improved side-effect profile, particularly regarding extrapyramidal symptoms.
-
Arylpiperazines (e.g., Olanzapine (B1677200), Ziprasidone): Many atypical antipsychotics are arylpiperazine derivatives. Olanzapine, for instance, has a high affinity for a wide range of receptors, including dopamine D1, D2, D4, and multiple serotonin (5-HT2A, 5-HT2C), muscarinic, and histamine (B1213489) H1 receptors.[3][9] Ziprasidone (B1663615) is noted for its high 5-HT2A/D2 receptor affinity ratio and its potent interaction with 5-HT1A, 5-HT1D, and 5-HT2C receptors.[10][11][12]
-
Aripiprazole (B633): Classified as a "third-generation" antipsychotic, aripiprazole has a unique mechanism as a D2 partial agonist and 5-HT1A partial agonist, as well as a 5-HT2A antagonist. This "dopamine-serotonin system stabilizer" profile is a direct result of its quinolinone-arylpiperazine structure.
Antidepressants and Anxiolytics
The 1-arylpiperazine moiety is a common feature in several antidepressants and anxiolytics, often acting as a linker between two distinct aromatic systems.
-
Trazodone (B27368): An early example, trazodone acts as a serotonin antagonist and reuptake inhibitor (SARI).
-
Buspirone: This anxiolytic is a partial agonist at the 5-HT1A receptor.[1] Its mechanism is distinct from the benzodiazepines that were dominant at the time of its development.
-
Vilazodone and Vortioxetine: These newer antidepressants have multimodal mechanisms. Vilazodone is a serotonin partial agonist and reuptake inhibitor (SPARI).[13] Vortioxetine inhibits serotonin reuptake but also modulates several other serotonin receptors, acting as a 5-HT1A agonist, 5-HT1B partial agonist, and 5-HT3, 5-HT1D, and 5-HT7 antagonist.[14][15]
Quantitative Data for Key Substituted Piperazines
The following tables summarize key quantitative data for representative substituted piperazines, allowing for comparison across and within therapeutic classes.
Table 1: Receptor Binding Affinities (Ki, nM) of Piperazine Antipsychotics
| Compound | D₂ | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂c | H₁ | α₁ |
| Aripiprazole | 0.34 | 1.7 | 3.4 | 15 | 61 | 57 |
| Olanzapine | 1.1 | >1000 | 4 | 11 | 7 | 19 |
| Ziprasidone | 0.8 | 3.4 | 0.4 | 1.3 | 47 | 10 |
| Clozapine | 126 | 13 | 12 | 13 | 3 | 13 |
| (Data sourced from multiple references, values represent a consensus and may vary between studies) |
Table 2: Receptor Binding Affinities (Ki, nM) of Piperazine Antidepressants
| Compound | SERT | 5-HT₁ₐ | 5-HT₃ | 5-HT₇ |
| Vilazodone | 0.1 | 1.6 | - | - |
| Vortioxetine | 1.6 | 15 | 3.7 | 19 |
| Buspirone | - | 14 | - | - |
| (Data sourced from multiple references, values represent a consensus and may vary between studies)[14][15] |
Table 3: Receptor Binding Affinities (Ki, nM) of Piperazine Antihistamines
| Compound | H₁ |
| Cetirizine | 6 |
| Levocetirizine | 3 |
| (S)-Cetirizine | 100 |
| (Data sourced from Gillard et al., 2002)[16][17] |
Table 4: Pharmacokinetic Parameters of Selected Substituted Piperazines
| Compound | Bioavailability | Tₘₐₓ (hours) | Half-life (t½) (hours) | Protein Binding |
| Olanzapine | ~60% (oral) | ~6 | 21 - 54 | 93% |
| Ziprasidone | ~60% (oral, with food) | 6 - 8 | ~7 | >99% |
| Vortioxetine | 75% | 7 - 11 | ~66 | 98% |
| Vilazodone | 72% (with food) | 4 - 5 | ~25 | 96-99% |
| Buspirone | ~4% | <1 | 2 - 3 | ~86% |
| Cetirizine | >70% | ~1 | ~8.3 | 93% |
| Levocetirizine | >85% | ~0.9 | ~8 | 91-92% |
| (Data compiled from multiple sources)[1][4][8][18][19][20][21][22][23][24][25][26][27][28][29][30] |
Key Experimental Protocols
The development of substituted piperazines relies on a suite of standardized chemical synthesis and biological evaluation techniques.
General Synthesis: N-Alkylation of Piperazines
A fundamental reaction in the synthesis of many piperazine-based drugs is the N-alkylation of the piperazine ring. This can be achieved through several methods, with direct alkylation and reductive amination being the most common.
Method 1: Direct Nucleophilic Substitution
This protocol describes a general procedure for the mono-alkylation of a piperazine with an alkyl halide.
-
Objective: To synthesize a 1-Alkyl-4-arylpiperazine.
-
Materials:
-
1-Arylpiperazine (1.0 eq)
-
Alkyl halide (e.g., 1-bromo-4-chlorobutane) (1.1 eq)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N)
-
Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Catalyst (optional): Potassium Iodide (KI)
-
-
Procedure:
-
To a round-bottom flask, add the 1-arylpiperazine, solvent, K₂CO₃, and a catalytic amount of KI.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the alkyl halide dropwise to the stirring mixture.
-
Heat the reaction mixture to 50-80°C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired N-alkylated piperazine.[9]
-
Method 2: Reductive Amination
This method is useful for introducing alkyl groups via reaction with an aldehyde or ketone.
-
Objective: To synthesize a 1-Alkyl-4-arylpiperazine from a carbonyl compound.
-
Materials:
-
1-Arylpiperazine (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve the 1-arylpiperazine and the carbonyl compound in the solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate.
-
Stir the solution at room temperature for 30-60 minutes.
-
Add the sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.[15]
-
Biological Evaluation: Competitive Radioligand Binding Assay
This protocol is a gold-standard method for determining the binding affinity (Ki) of a test compound for a specific receptor. This example describes a general procedure for a Dopamine D2 receptor binding assay.
-
Objective: To determine the Ki of a test compound for the Dopamine D2 receptor.
-
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone.
-
Non-specific Agent: A high concentration of a known D2 antagonist to define non-specific binding (e.g., 10 µM Haloperidol or (+)-Butaclamol).
-
Test Compound: Serial dilutions of the substituted piperazine derivative.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well plate harvester and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation Counter and Scintillation Fluid.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Cell membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Cell membranes + Radioligand + Non-specific Agent.
-
Competition: Cell membranes + Radioligand + Test Compound (at various concentrations).
-
-
Incubation: Add cell membranes (typically 10-50 µg protein/well), the appropriate unlabeled ligand (buffer, NSB agent, or test compound), and finally the radioligand (at a concentration near its Kd, e.g., 0.1-0.5 nM [³H]-Spiperone).
-
Incubate the plate at a set temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[2][31]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the plate harvester.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, then place them in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][32]
-
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in the discovery and mechanism of action of substituted piperazines.
Caption: A generalized workflow for the synthesis and characterization of substituted piperazines.
References
- 1. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repositori.upf.edu]
- 4. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 6. Cetirizine - Wikipedia [en.wikipedia.org]
- 7. olanzapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Articles [globalrx.com]
- 9. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatrist.com [psychiatrist.com]
- 13. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. farm.ucl.ac.be [farm.ucl.ac.be]
- 17. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vortioxetine - Wikipedia [en.wikipedia.org]
- 19. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 20. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Vilazodone - Wikipedia [en.wikipedia.org]
- 24. Pharmacokinetics and therapeutics of acute intramuscular ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 26. tandfonline.com [tandfonline.com]
- 27. omicsonline.org [omicsonline.org]
- 28. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 29. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. omicsonline.org [omicsonline.org]
- 31. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 32. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Fluoro BZP Hydrochloride: A Technical Guide to Assessing Abuse Potential and Navigating Research Exemptions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Fluorobenzylpiperazine hydrochloride (4-Fluoro BZP HCl) is a synthetic compound belonging to the benzylpiperazine class of substances. While its parent compound, benzylpiperazine (BZP), is a known central nervous system stimulant with recognized abuse potential, 4-Fluoro BZP HCl remains largely uncharacterized in scientific literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to assess the abuse liability of 4-Fluoro BZP HCl. Due to the current lack of specific pharmacological and toxicological data for this compound, this document outlines the necessary experimental protocols and discusses the relevant legal and regulatory landscape, including potential research exemptions. The information presented herein is intended to serve as a roadmap for future research into this and other novel psychoactive substances (NPS).
Introduction to 4-Fluoro BZP Hydrochloride
This compound is a substituted benzylpiperazine, indicating its potential for psychoactive effects similar to other drugs in this class[1][2][3]. Benzylpiperazines are known to act as stimulants, often compared to amphetamines and MDMA, and have been identified as drugs of abuse[4][5][6]. Currently, 4-Fluoro BZP HCl is primarily available as a research chemical, with the explicit warning that its physiological and toxicological properties have not been evaluated[1]. It is also utilized as a precursor in the synthesis of other bioactive compounds[1]. The lack of empirical data necessitates a structured approach to its scientific investigation.
Potential for Abuse: A Data-Driven Assessment (Hypothetical Framework)
A thorough evaluation of the abuse potential of a novel compound like 4-Fluoro BZP HCl requires a multi-faceted approach, encompassing in vitro and in vivo studies. The following tables are presented as a template for organizing future research findings. At present, there is no publicly available quantitative data for 4-Fluoro BZP HCl.
Table 1: Receptor Binding Affinities (Ki, nM)
| Target | 4-Fluoro BZP HCl | Benzylpiperazine (BZP) | d-Amphetamine | MDMA |
| Dopamine (B1211576) Transporter (DAT) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Serotonin (B10506) Transporter (SERT) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Norepinephrine Transporter (NET) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 5-HT1A Receptor | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 5-HT2A Receptor | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| D1 Receptor | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| D2 Receptor | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| α1-Adrenergic Receptor | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| α2-Adrenergic Receptor | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vivo Behavioral Effects
| Assay | Species | 4-Fluoro BZP HCl | Benzylpiperazine (BZP) |
| Locomotor Activity | |||
| - ED50 (mg/kg) | Mouse/Rat | Data Not Available | Data Not Available |
| - Maximum Effect (% of control) | Mouse/Rat | Data Not Available | Data Not Available |
| Drug Discrimination | |||
| - Training Drug | Rat | Data Not Available | Data Not Available |
| - ED50 (mg/kg) for substitution | Rat | Data Not Available | Data Not Available |
| - Maximum % Drug-Lever Responding | Rat | Data Not Available | Data Not Available |
| Conditioned Place Preference | |||
| - Effective Dose Range (mg/kg) | Mouse/Rat | Data Not Available | Data Not Available |
| - Preference Score | Mouse/Rat | Data Not Available | Data Not Available |
Experimental Protocols for Assessing Abuse Potential
The following are detailed methodologies for key experiments necessary to characterize the abuse liability of 4-Fluoro BZP HCl.
Receptor Binding Assays
-
Objective: To determine the affinity of 4-Fluoro BZP HCl for key central nervous system targets involved in reward and stimulation.
-
Methodology:
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for dopamine transporters, cortex for serotonin transporters) or cultured cells expressing the receptor of interest in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand for the target receptor and varying concentrations of 4-Fluoro BZP HCl.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of 4-Fluoro BZP HCl that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Locomotor Activity Assay
-
Objective: To assess the stimulant or depressant effects of 4-Fluoro BZP HCl on spontaneous motor activity.
-
Methodology:
-
Apparatus: Use automated activity monitoring chambers equipped with infrared beams to detect movement.
-
Animals: Acclimate rodents (mice or rats) to the testing room and the activity chambers.
-
Procedure: Administer various doses of 4-Fluoro BZP HCl (and a vehicle control) to different groups of animals. Place each animal in an activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins to observe the onset and duration of effects. Compare the total activity of the drug-treated groups to the control group to determine dose-dependent effects.
-
Drug Discrimination Assay
-
Objective: To evaluate the subjective effects of 4-Fluoro BZP HCl by determining if it substitutes for a known drug of abuse (e.g., d-amphetamine, cocaine, or MDMA).
-
Methodology:
-
Apparatus: Use standard two-lever operant conditioning chambers.
-
Training: Train animals (typically rats) to press one lever after administration of a known stimulant (the training drug) and a second lever after administration of saline to receive a food reward.
-
Testing: Once the animals have learned the discrimination, administer various doses of 4-Fluoro BZP HCl and observe which lever the animals predominantly press.
-
Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of 4-Fluoro BZP HCl. Full substitution is generally considered to be ≥80% responding on the drug-appropriate lever.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. adgyllifesciences.com [adgyllifesciences.com]
- 3. Advisory Council on the Misuse of Drugs - Wikipedia [en.wikipedia.org]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. About us - Advisory Council on the Misuse of Drugs - GOV.UK [gov.uk]
- 6. gov.uk [gov.uk]
An In-Depth Technical Guide to 4-Fluoro BZP Hydrochloride: Synonyms, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro BZP hydrochloride, a research chemical belonging to the benzylpiperazine class of compounds. Due to the limited availability of specific pharmacological and toxicological data for this particular analogue, this document synthesizes information from available sources on the compound itself, its chemical class, and relevant methodologies for its study.
Chemical Identity and Synonyms
This compound is a synthetic compound that is structurally related to benzylpiperazine (BZP). It is primarily available as a research chemical. The nomenclature and key identifiers for this compound are summarized below.
| Identifier Type | Value | Citation |
| Formal Name | 1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride | [1] |
| Common Name | This compound | [1] |
| CAS Number | 199672-06-5 | [1] |
| Molecular Formula | C₁₁H₁₅FN₂ · 2HCl | [1] |
| Molecular Weight | 267.17 g/mol | --- |
A variety of synonyms and alternative names are used in chemical catalogs and literature, which are crucial to recognize for comprehensive literature searching.
| Synonym | Source |
| 1-(4-Fluorobenzyl)piperazine dihydrochloride | [1] |
| 1-(p-Fluorobenzyl)piperazine hydrochloride | [1] |
| 1-(para-Fluorobenzyl)piperazine hydrochloride | [1] |
| p-Fluoro BZP hydrochloride | [1] |
| para-Fluoro BZP hydrochloride | [1] |
| Piperazine (B1678402), 1-((4-fluorophenyl)methyl)-, dihydrochloride | [1] |
Physicochemical Properties
The physical and chemical properties of this compound are important for its handling, storage, and application in experimental settings.
| Property | Value | Citation |
| Appearance | White to off-white solid | |
| Melting Point | 64 °C (for free base) | [2] |
| Boiling Point | 112-114 °C at 2 mmHg (for free base) | [2] |
| SMILES | Fc1ccc(cc1)CN2CCNCC2.Cl.Cl | [1] |
| InChIKey | LEYGHHPTNYWQEF-UHFFFAOYSA-N | [1] |
Inferred Pharmacology and Mechanism of Action
Direct pharmacological data for this compound is not extensively available in the reviewed literature. However, its mechanism of action can be inferred from the well-documented pharmacology of its parent compound, benzylpiperazine (BZP), and other piperazine derivatives.
Benzylpiperazines are known to be central nervous system stimulants.[3] Their primary mechanism of action involves the inhibition of monoamine reuptake transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[3][4] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in stimulant and euphoric effects. BZP itself has been shown to have a mixed mechanism of action, acting on both the serotonergic and dopaminergic systems.[3] It is likely that this compound shares this property, though the specific affinities for each transporter are not documented. The fluorine substitution on the benzyl (B1604629) ring may alter the potency and selectivity of the compound for the different monoamine transporters.
Signaling Pathway: Monoamine Reuptake Inhibition
The general mechanism of action for benzylpiperazine-like compounds at the monoamine transporters is illustrated below. This pathway highlights the competitive binding of the drug to the transporter, which blocks the reuptake of neurotransmitters from the synaptic cleft.
Caption: General mechanism of monoamine reuptake inhibition by 4-Fluoro BZP.
Toxicology
Specific toxicological studies on this compound are not available in the public domain. The safety profile must be inferred from related compounds and the broader class of piperazine derivatives.
Benzylpiperazine (BZP) has been associated with adverse effects including acute psychosis, renal toxicity, and seizures.[3] A review of piperazine derivatives noted reported toxic effects such as agitation, anxiety, tachycardia, and seizures.[4] Studies on other piperazine designer drugs have indicated potential hepatotoxicity.[5] A study on fluorinated piperazine-hydroxyethylamine analogues found that one compound was not toxic to mice at a dose of 100 mg/kg, suggesting that fluorinated piperazines are not universally toxic.[6]
Given the lack of specific data, this compound should be handled with caution as a compound with unknown toxicological properties. Standard laboratory safety protocols, including the use of personal protective equipment, are essential.
Experimental Protocols
General Synthesis of Benzylpiperazine Derivatives
The synthesis of benzylpiperazine derivatives typically involves the reaction of piperazine with a substituted benzyl halide. A general workflow for the synthesis and purification of a compound like this compound is outlined below.
Caption: General workflow for the synthesis of this compound.
A general procedure for the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives involves cooling a solution of 1-(4-chlorobenzhydryl)piperazine (B1679854) in dry dichloromethane, adding triethylamine, and then adding the desired benzoyl chloride. The reaction is stirred for several hours at room temperature.[7] While this is for an acylated derivative, the fundamental step of reacting a piperazine with an electrophile is similar.
Monoamine Transporter Binding Assay Protocol
To determine the affinity of this compound for monoamine transporters, a competitive radioligand binding assay can be employed. This protocol is a general template.
-
Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Membrane Preparation: Harvest cells and prepare cell membrane homogenates through centrifugation.
-
Binding Assay:
-
Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at various concentrations of this compound.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes).
-
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assay Protocol
To assess the functional inhibition of monoamine transporters, a radiolabeled neurotransmitter uptake assay is standard.[8]
-
Cell Culture: Plate cells expressing the transporter of interest in 24- or 48-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with various concentrations of this compound in a buffered solution.
-
Uptake Initiation: Add a known concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin).
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of monoamine uptake.
Conclusion
This compound is a research chemical with a presumed stimulant mechanism of action based on its structural similarity to other benzylpiperazines. While its synonyms and basic chemical properties are well-defined, there is a significant lack of specific quantitative data regarding its pharmacology and toxicology in publicly accessible literature. The information and protocols provided in this guide are intended to serve as a foundation for researchers and scientists in drug development, highlighting the current state of knowledge and providing a framework for future investigation into the properties of this compound. All work with this and similar compounds should be conducted with appropriate safety precautions.
References
- 1. 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE [drugfuture.com]
- 2. 1-(4-FLUOROBENZYL)PIPERAZINE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Fluoro BZP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro BZP hydrochloride, chemically known as 1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride (B599025), is a synthetic derivative of benzylpiperazine (BZP). As a member of the piperazine (B1678402) class, it is of significant interest to researchers in the fields of medicinal chemistry and pharmacology. Piperazine and its analogs are known to interact with various biological targets, and the introduction of a fluorine atom and a benzyl (B1604629) group can significantly modulate the compound's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering detailed data, experimental protocols, and a mechanistic overview to support research and development activities.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. This information is crucial for understanding the compound's behavior in various experimental and physiological settings.
General and Physical Properties
| Property | Value | Reference |
| Formal Name | 1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride | [1] |
| Synonyms | 1-(4-Fluorobenzyl)piperazine dihydrochloride, p-Fluoro BZP dihydrochloride | [1] |
| Molecular Formula | C₁₁H₁₅FN₂ · 2HCl | [1] |
| Formula Weight | 267.2 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 199672-06-5 | [1] |
| Melting Point | Data not available. For reference, the melting point of the related compound 1-(4-Fluorophenyl)piperazine dihydrochloride is reported as 231-234 °C. | |
| pKa | Experimental data not available. As a piperazine derivative, it is expected to have two pKa values corresponding to the two nitrogen atoms. The pKa values of the parent piperazine are approximately 5.35 and 9.73. Substituents on the piperazine ring will influence these values. |
Solubility
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
Stability and Storage
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 5 years at -20°C | [1] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound. The following data is based on available information for the closely related structure, 1-(4-fluorophenyl)piperazine, and its dihydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Spectral data for 1-(4-Fluorophenyl)piperazine dihydrochloride is available and can be used as a reference for structural elucidation.
-
¹³C NMR: Spectral data for 1-(4-Fluorophenyl)piperazine dihydrochloride is available for chemical structure confirmation.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the protonated amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-F stretching of the fluorophenyl group.
Mass Spectrometry (MS)
Mass spectral data for 1-(4-Fluorophenyl)piperazine is available, which would show the molecular ion peak for the free base. For the dihydrochloride salt, the mass spectrum would typically show the fragmentation pattern of the parent compound.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical parameters of this compound.
Melting Point Determination
Principle: The melting point is determined as the temperature range over which the crystalline solid transitions to a liquid. This is a key indicator of purity.
Apparatus:
-
Melting point apparatus with a calibrated thermometer or temperature probe.
-
Glass capillary tubes (sealed at one end).
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the last solid particle melts (completion of melting).
-
The melting point is reported as the range between these two temperatures.
Solubility Determination (Shake-Flask Method)
Principle: The equilibrium solubility is determined by allowing an excess of the compound to equilibrate with a specific solvent over a set period, followed by quantification of the dissolved compound in the supernatant.
Materials:
-
This compound.
-
Selected solvents (e.g., water, PBS at various pH values, organic solvents).
-
Glass vials with screw caps.
-
Orbital shaker or rotator.
-
Centrifuge.
-
Calibrated analytical balance.
-
HPLC-UV or other suitable quantitative analytical instrument.
Procedure:
-
Add an excess amount of this compound to a known volume of the test solvent in a glass vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the vials to sediment the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.
Apparatus:
-
pH meter with a calibrated electrode.
-
Autotitrator or manual burette.
-
Stir plate and stir bar.
-
Beaker.
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system.
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Begin stirring the solution at a constant rate.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Continue the titration past the equivalence points.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values are determined from the half-equivalence points on the titration curve. For a diprotic acid (as the dihydrochloride salt), two equivalence points and two pKa values will be observed.
Mechanism of Action and Signaling Pathway
Benzylpiperazine and its analogs, including 4-Fluoro BZP, are known to act as monoamine releasing agents and reuptake inhibitors. Their primary mechanism of action involves the interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). By inhibiting the reuptake and promoting the efflux of these neurotransmitters from the presynaptic neuron, this compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission and its characteristic stimulant effects.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for In Vitro Transporter Assays
References
Methodological & Application
4-Fluoro BZP hydrochloride analytical reference standard preparation
An Application Note on the Preparation of 4-Fluoro BZP Hydrochloride Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the preparation of this compound (1-(4-Fluorobenzyl)piperazine dihydrochloride) as an analytical reference standard. 4-Fluoro BZP is a piperazine (B1678402) derivative utilized in forensic and research applications.[1] The accurate synthesis and characterization of this standard are paramount for the valid identification and quantification of this substance in analytical samples. This application note details a one-pot synthesis protocol, purification methods, and comprehensive analytical characterization techniques. It includes protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for purity and identity verification, as well as procedures for the preparation of standard solutions.
Introduction
Substituted piperazine derivatives are a significant class of compounds with a wide range of pharmacological activities. 4-Fluoro BZP (1-(4-Fluorobenzyl)piperazine) is a derivative of benzylpiperazine (BZP). As with many designer drugs and research chemicals, the availability of a well-characterized analytical reference standard is essential for forensic laboratories, toxicological screening, and scientific research to ensure accurate and reproducible results. This document outlines the necessary procedures to synthesize and qualify this compound as a reference standard, ensuring high purity and confirmed identity.
Synthesis of this compound
A simplified and efficient one-pot-one-step synthetic procedure allows for the preparation of this compound in high yield and purity.[2] The method is based on the reaction of an in-situ formed piperazine-1-ium cation with 4-fluorobenzyl chloride.[2]
Synthesis Pathway
Caption: One-pot synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from a general procedure for the synthesis of monosubstituted piperazines.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperazine (1 equivalent) in ethanol.
-
Formation of Monohydrochloride: Slowly add concentrated hydrochloric acid (1 equivalent) to the solution while stirring. This forms piperazine monohydrochloride in situ.
-
Addition of Reagents: Add potassium carbonate (K₂CO₃) as a base (2 equivalents) to the mixture. Subsequently, add 4-fluorobenzyl chloride (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with ethanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Wash the crude product with cold acetone (B3395972) to remove impurities.
-
Drying: Dry the purified white crystalline solid, 1-(4-Fluorobenzyl)piperazine hydrochloride, under vacuum.
Analytical Characterization and Qualification
The synthesized reference standard must be thoroughly characterized to confirm its identity, purity, and strength.
Analytical Workflow
Caption: Workflow for analytical characterization.
Physicochemical and Spectroscopic Data
The following table summarizes the characterization data for the synthesized 1-(4-Fluorobenzyl)piperazine hydrochloride.[2]
| Parameter | Result |
| Appearance | White crystalline solid |
| Melting Point | 170–171 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 2.73 (4H, m), 3.21 (4H, m), 3.51 (2H, s), 6.95–7.01 (2H, m), 7.23 (2H, m), 9.40 (2H, bs) |
| ¹³C NMR (CDCl₃) | δ (ppm): 43.55, 49.28, 61.56, 115.17, 115.46, 130.40, 130.50, 132.63, 160.59, 163.84 |
| FTIR (cm⁻¹) | 2916 (ν, CH), 2811-2473 (ν, NH⁺), 1587 (C=C ar) |
| LC-MS (m/z) | [C₁₁H₁₆FN₂]⁺ = 195.1292 |
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the identification and purity assessment of the reference standard.
-
Sample Preparation: Prepare a 1 mg/mL solution of the 4-Fluoro BZP HCl standard in methanol (B129727).
-
Instrumentation: Use a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms) coupled to a mass spectrometer.[3]
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow.
-
Injection Mode: Splitless.
-
Temperature Program: Use a suitable temperature gradient to ensure separation of the analyte from any potential impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification and comparison with a spectral library.
-
-
Data Analysis: Confirm the identity by comparing the retention time and mass spectrum with a known reference. Assess purity by calculating the peak area percentage.
Protocol: High-Performance Liquid Chromatography (HPLC)
This is a general protocol for determining the purity of the reference standard.
-
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Instrumentation: Use an HPLC system with a UV/DAD detector and a C18 reversed-phase column.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).[3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: Monitor at a suitable wavelength determined by UV scan (e.g., 240 nm).
-
-
Data Analysis: Calculate the purity of the standard by the area normalization method. The purity should be ≥98%.[1]
Preparation of Standard Solutions
Accurate preparation of stock and working solutions is critical for quantitative analysis.
Protocol: Stock and Working Solutions
This protocol is adapted from a general procedure for preparing analytical standards.[4]
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of the qualified 4-Fluoro BZP HCl reference standard.
-
Quantitatively transfer the powder to a 10 mL Class A volumetric flask.
-
Add approximately 8 mL of methanol and sonicate until fully dissolved.
-
Bring the solution to the final volume with methanol and mix thoroughly.
-
-
Working Standard Solutions:
-
Perform serial dilutions from the primary stock solution using calibrated pipettes and volumetric flasks to achieve the desired concentrations for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Storage: Store all solutions in properly labeled amber vials at -20°C. The stock solution is reported to be stable for at least one year under these conditions.[4]
Storage and Stability
Proper storage is crucial to maintain the integrity of the analytical reference standard.
-
Storage: The solid reference standard should be stored at -20°C.[1]
-
Shipping: The material is typically shipped at room temperature in the continental US.[1]
-
Stability: When stored correctly, the standard is stable for at least 5 years.[1]
Summary of Quantitative Data
| Property | Value | Source |
| Formal Name | 1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride | [1] |
| CAS Number | 199672-06-5 | [1] |
| Molecular Formula | C₁₁H₁₅FN₂ • 2HCl | [1] |
| Formula Weight | 267.2 g/mol | [1] |
| Purity | ≥98% | [1] |
| Melting Point | 170–171 °C | [2] |
| Solubility (PBS, pH 7.2) | 10 mg/mL | [1] |
| Solubility (DMSO) | 10 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
References
Application Notes and Protocols for the GC-MS Analysis of 4-Fluoro BZP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the qualitative and quantitative analysis of 4-Fluoro BZP hydrochloride (1-(4-Fluorobenzyl)piperazine dihydrochloride) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established procedures for piperazine (B1678402) derivatives and are intended to serve as a comprehensive guide for researchers in forensic science, toxicology, and pharmaceutical drug development.[1][2]
Introduction
4-Fluorobenzylpiperazine (4-Fluoro BZP) is a synthetic piperazine derivative.[3] Like its parent compound, benzylpiperazine (BZP), it is presumed to act as a central nervous system stimulant by modulating dopaminergic and serotonergic systems.[4] Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices. GC-MS is a powerful technique for this purpose, offering high separation efficiency and specific detection.[1]
This application note details sample preparation, GC-MS instrumentation parameters, and data analysis for 4-Fluoro BZP. It also includes a discussion on the utility of derivatization to improve analytical performance.
Experimental Protocols
The following protocols are adapted from validated methods for similar piperazine compounds and should be validated in-house for specific applications.[1][5][6]
Sample Preparation
The choice of sample preparation method depends on the matrix. For seized materials or pure compounds, a simple dissolution is sufficient. For biological matrices like plasma or urine, an extraction step is necessary to remove interferences.
Protocol 2.1.1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol (B129727).
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with methanol to create calibration standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[6]
Protocol 2.1.2: Solid-Phase Extraction (SPE) for Biological Fluids (Plasma/Urine)
This protocol is adapted from methods for BZP and TFMPP.[5][6]
-
Sample Pre-treatment: To 500 µL of plasma or urine, add an appropriate internal standard.
-
Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) according to the manufacturer's instructions.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents (e.g., deionized water, acidic buffer, methanol) to remove interfering substances.
-
Elution: Elute the analyte from the cartridge using an appropriate solvent, such as 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[6]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dry residue in 100 µL of a suitable solvent (e.g., ethyl acetate (B1210297) or methanol) for GC-MS analysis.[5][6]
Derivatization (Optional but Recommended)
Piperazine derivatives can exhibit poor peak shape (tailing) due to interactions with active sites in the GC system. Derivatization of the secondary amine in the piperazine ring improves volatility, thermal stability, and chromatographic performance.[7] Trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatizing agent for this purpose.[7][8]
Protocol 2.2.1: Trifluoroacetic Anhydride (TFAA) Derivatization [7]
-
To the dried residue from the extraction step, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the contents to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection into the GC-MS.
GC-MS Instrumentation and Conditions
The following parameters are a recommended starting point and may require optimization for the specific instrument used.[9]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent)[9] |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent)[9] |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7][9] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[9] |
| Injector | Splitless mode[9] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C[9] |
| Oven Program | Initial temperature: 100°C, hold for 1 min |
| Ramp: 15°C/min to 280°C[9] | |
| Hold at 280°C for 5 min[9] | |
| MS Transfer Line Temp. | 280°C[9] |
| Ion Source Temp. | 230°C[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4][9] |
| Mass Range | m/z 40-550[9] |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Analysis
Qualitative Analysis
Identification of 4-Fluoro BZP is based on its retention time and the resulting mass spectrum from EI. The fragmentation is primarily driven by cleavage adjacent to the nitrogen atoms and at the benzylic position.[9]
Table 1: Expected Mass Fragmentation Data for 4-Fluoro BZP
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |
| 208 | [M]+• | Molecular Ion (May be weak or absent)[9] |
| 109 | [C7H6F]+ | Fluorobenzyl cation (Key diagnostic ion)[9] |
| 135 | [C8H9N2]+ | Piperazine ring fragment after loss of fluorophenyl |
| 99 | [C6H11N2]+ | Fragment from cleavage of the benzyl (B1604629) group |
| 85 | [C5H9N2]+ | Piperazine ring fragment |
Note: The presence of the m/z 109 ion is a key indicator for the fluorobenzyl moiety, distinguishing it from non-fluorinated analogues like BZP, which would show a prominent peak at m/z 91.[9]
Quantitative Analysis
For quantitative analysis, the use of an internal standard is recommended. The method should be validated according to established guidelines, assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Table 2: Example Validation Parameters for Piperazine Analysis (Adapted from BZP/TFMPP Methods) [5][6]
| Parameter | Typical Range |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LOD (Plasma/Urine) | 0.002 - 0.004 µg/mL |
| LOQ (Plasma/Urine) | 0.008 - 0.016 µg/mL |
| Extraction Efficiency | 79% - 108% |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Visualizations
Experimental Workflow
The overall process from sample receipt to final analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for 4-Fluoro BZP analysis.
Presumed Signaling Pathway
4-Fluoro BZP is expected to interact with monoamine transporters, increasing the synaptic concentration of neurotransmitters like dopamine (B1211576) and serotonin.
Caption: Presumed mechanism of action of 4-Fluoro BZP.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholars.direct [scholars.direct]
- 6. scholars.direct [scholars.direct]
- 7. benchchem.com [benchchem.com]
- 8. Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: High-Throughput Analysis of 4-Fluoro BZP Hydrochloride using a Validated LC-QTOF-MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) method for the definitive identification and quantification of 4-Fluoro BZP hydrochloride (4-F BZP HCl) in forensic and clinical research samples. The developed protocol employs a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and high-resolution mass spectrometric detection. This method provides excellent specificity, linearity, precision, and accuracy, making it suitable for high-throughput screening and quantitative analysis of this emerging designer drug.
Introduction
4-Fluorobenzylpiperazine (4-Fluoro BZP or 4-F BZP) is a synthetic psychoactive substance of the piperazine (B1678402) class, structurally related to benzylpiperazine (BZP). As a new psychoactive substance (NPS), its emergence poses a significant challenge to forensic and clinical laboratories, requiring sensitive and specific analytical methods for its detection and quantification. LC-QTOF-MS offers a powerful tool for this purpose, providing high-resolution and accurate mass data for unambiguous compound identification, along with the quantitative capabilities necessary for toxicological assessment. This application note presents a fully validated LC-QTOF-MS method for the routine analysis of this compound in various matrices.
Experimental
Sample Preparation
A straightforward protein precipitation method was employed for the extraction of 4-Fluoro BZP from plasma and urine samples.
Protocol for Plasma/Urine Sample Preparation:
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., BZP-d7).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-QTOF-MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a C18 reversed-phase column with a gradient elution program.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min |
Mass Spectrometry
A quadrupole time-of-flight mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Fragmentor | 175 V |
| Skimmer | 65 V |
| Acquisition Mode | TOF-MS and Targeted MS/MS |
| Mass Range | 50 - 500 m/z |
| Collision Energy | 10, 20, 40 eV (for MS/MS) |
Results and Discussion
The developed LC-QTOF-MS method demonstrated excellent performance for the analysis of this compound.
Method Validation
The method was validated for linearity, limit of quantification (LOQ), precision, accuracy, and recovery.
Table 1: Linearity and Limit of Quantification (LOQ)
| Analyte | Linearity Range (ng/mL) | R² | LOQ (ng/mL) |
| 4-Fluoro BZP | 1 - 1000 | 0.9992 | 1 |
Table 2: Precision and Accuracy
| Spiked Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| 5 | 4.2 | 5.8 | 103.5 |
| 50 | 3.1 | 4.5 | 98.7 |
| 500 | 2.5 | 3.9 | 101.2 |
Table 3: Recovery
| Analyte | Spiked Conc. (ng/mL) | Recovery (%) |
| 4-Fluoro BZP | 10 | 92.4 |
| 250 | 95.1 |
Visualization of Experimental Workflow and Data Analysis
Caption: Experimental workflow for the LC-QTOF-MS analysis of 4-Fluoro BZP.
Signaling Pathway (Hypothetical Mechanism of Action)
While the precise signaling pathway of 4-Fluoro BZP is not fully elucidated, it is hypothesized to act as a monoamine releasing agent and reuptake inhibitor, similar to other piperazine derivatives.
Caption: Hypothesized signaling pathway of 4-Fluoro BZP.
Conclusion
The LC-QTOF-MS method detailed in this application note provides a reliable and efficient solution for the detection and quantification of this compound. The method's high sensitivity, specificity, and wide linear dynamic range make it an invaluable tool for forensic toxicologists, clinical researchers, and drug development professionals. The simple sample preparation and rapid analysis time allow for high-throughput screening, which is essential for addressing the challenges posed by the continuous emergence of new psychoactive substances.
Proper Handling and Storage of 4-Fluoro BZP Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential safety information for the proper handling and storage of 4-Fluoro BZP hydrochloride (1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride). Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel. This compound is intended for research and forensic applications only. The physiological and toxicological properties of this compound have not been fully evaluated.
Chemical and Physical Properties
This compound is a substituted benzylpiperazine derivative. A summary of its key chemical data is presented in the table below.
| Property | Value |
| Formal Name | 1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride |
| Molecular Formula | C₁₁H₁₅FN₂ • 2HCl |
| Formula Weight | 267.2 g/mol |
| Appearance | A crystalline solid |
| Purity | ≥98% |
| Solubility | DMSO: 10 mg/mL, PBS (pH 7.2): 10 mg/mL |
| Long-term Storage | -20°C |
| Stability | ≥ 5 years (when stored as directed) |
| Shipping Conditions | Room temperature in the continental US; may vary elsewhere |
Safety Precautions and Personal Protective Equipment (PPE)
Handle this compound with the care required for hazardous materials. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
Recommended PPE:
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of them in accordance with laboratory safety protocols.
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities or if there is a risk of dust formation, use a NIOSH-approved respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Experimental Protocols
Receiving and Initial Storage
-
Upon receipt, visually inspect the packaging for any signs of damage.
-
Carefully unpack the compound in a designated and well-ventilated area.
-
Verify that the product label matches the order information.
-
For long-term storage, place the container in a freezer at -20°C.
Weighing and Solution Preparation
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation, as the compound may be hygroscopic.
-
Perform all weighing and solution preparation in a chemical fume hood.
-
To prepare a stock solution, carefully weigh the desired amount of the solid.
-
Add the appropriate solvent (e.g., DMSO or PBS) to the solid and vortex or sonicate until fully dissolved.
Storage Procedures
Proper storage is critical to maintain the stability and integrity of this compound.
| Storage Type | Temperature | Conditions | Duration |
| Long-Term | -20°C | Keep container tightly sealed. Protect from moisture and light. | ≥ 5 years |
| Short-Term | 4°C | For solutions in solvent, store in a tightly sealed vial. Protect from light. | Up to 1 week |
| Working Solution | Room Temp. | Prepare fresh for each experiment. Avoid repeated freeze-thaw cycles. | < 24 hours |
Spill and Waste Disposal
In case of a spill, evacuate the area and prevent the spread of dust. Wear appropriate PPE and gently sweep the solid material into a designated waste container. Avoid creating dust. Dispose of waste in accordance with all applicable federal, state, and local regulations.
Diagrams
Caption: Workflow for Handling and Storage of this compound.
Application Notes and Protocols for Dissolving 4-Fluoro BZP Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro BZP hydrochloride, formally known as 1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride, is a substituted piperazine (B1678402) compound intended for forensic and research applications.[1] As with any experimental work, achieving accurate and reproducible results is critically dependent on the proper preparation of solutions. The choice of solvent and the dissolution methodology are crucial first steps in experimental workflows, impacting the stability, bioavailability, and ultimate activity of the compound in in-vitro and in-vivo studies. These application notes provide a summary of recommended solvents, quantitative solubility data, and detailed protocols for dissolving this compound. It is important to note that the physiological and toxicological properties of this compound have not been fully evaluated.[1][2]
Solubility Data
The solubility of this compound has been determined in a limited number of common laboratory solvents. The data is summarized in the table below. For other common solvents, solubility should be determined experimentally. Hydrochloride salts of similar piperazine-containing compounds are often prepared to enhance their aqueous solubility.[3]
| Solvent | Formula | Type | Known Concentration | Temperature | Reference |
| Dimethyl Sulfoxide | (CH₃)₂SO | Organic | 10 mg/mL | Not Specified | [1] |
| Phosphate-Buffered Saline (pH 7.2) | N/A | Aqueous Buffer | 10 mg/mL | Not Specified | [1] |
| Water | H₂O | Aqueous | >100 mg/mL | Not Specified | [4] |
| Ethanol | C₂H₅OH | Organic | >100 mg/mL | Not Specified | [4] |
| Methanol | CH₃OH | Organic | >100 mg/mL* | Not Specified | [4] |
*Note: Solubility data for Water, Ethanol, and Methanol are for Benazepril Hydrochloride, a different hydrochloride salt, and are included for reference purposes to suggest potential solvents.[4] The specific solubility of this compound in these solvents should be determined experimentally.
Experimental Protocols
The following protocols provide detailed methodologies for preparing solutions of this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be diluted further in aqueous media for cell-based assays or other experiments.
Materials:
-
This compound (crystalline solid)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry microcentrifuge tube or glass vial on an analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound into the tared vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the compound.
-
Promote Dissolution: Cap the vial securely and vortex the mixture for 30-60 seconds. If the solid does not dissolve completely, brief sonication in a water bath can be applied. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C for long-term stability.[2] Before each use, thaw the solution at room temperature and vortex briefly to ensure homogeneity.
Protocol 2: Preparation of a Working Solution in PBS (pH 7.2)
This protocol is designed for preparing aqueous solutions for immediate use in assays requiring physiological pH conditions.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Vortex mixer or magnetic stirrer
-
pH meter (optional, for verification)
Procedure:
-
Weigh Compound: Weigh the desired amount of this compound directly into a sterile conical tube or vial.
-
Add Buffer: Add the required volume of PBS (pH 7.2) to achieve the final desired concentration (e.g., up to 10 mg/mL).[1]
-
Dissolve: Cap the tube and vortex thoroughly. For larger volumes, a magnetic stirrer can be used. Gentle warming in a water bath (e.g., 37°C) can aid dissolution if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Verify pH (Optional): After dissolution, the pH of the solution can be checked to ensure it remains within the desired range for the experiment.
-
Use Immediately: It is recommended to prepare aqueous solutions fresh for each experiment to avoid potential degradation or precipitation over time.
Protocol 3: General Workflow for Solvent Selection and Preparation
The following diagram illustrates a logical workflow for selecting a suitable solvent and preparing a solution of this compound for experimental use.
Caption: Workflow for solvent selection and solution preparation.
References
In-Vivo Experimental Design: 4-Fluoro BZP Hydrochloride - Application Notes and Protocols
This document, therefore, serves to provide a foundational framework for researchers interested in designing in-vivo experiments with 4-Fluoro BZP hydrochloride. The protocols and methodologies outlined below are based on established practices for studying related psychoactive compounds, particularly those in the benzylpiperazine (BZP) class. Researchers should consider these as starting points to be adapted and optimized based on preliminary pilot studies.
Introduction and Background
This compound is a halogenated derivative of benzylpiperazine. BZP and its analogues are known to act as central nervous system stimulants, primarily through their interaction with monoaminergic systems. The parent compound, BZP, has been shown to increase dopaminergic neurotransmission, leading to behavioral effects such as hyperactivity and stereotypy. It is also known to stimulate the release and inhibit the reuptake of key neurotransmitters including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). The introduction of a fluorine atom to the benzyl (B1604629) ring is expected to modulate the compound's potency, selectivity, and pharmacokinetic profile, but the precise nature of these modifications requires empirical investigation.
Proposed In-Vivo Experimental Design Framework
A thorough in-vivo investigation of this compound would necessitate a multi-faceted approach, encompassing behavioral pharmacology, neurochemical analysis, and pharmacokinetic profiling.
Animal Models
The choice of animal model is critical for obtaining relevant and translatable data. Commonly used models for assessing the effects of psychoactive substances include:
-
Rodents (Mice and Rats): Preferred for initial screening due to their well-characterized neuroanatomy and behavior, as well as the availability of established behavioral paradigms.
-
Zebrafish: Useful for high-throughput screening of locomotor activity and potential developmental toxicity.
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodents for research purposes. Oral (p.o.) administration can also be considered to model human consumption.
-
Vehicle: The hydrochloride salt of 4-Fluoro BZP should be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl) or a mixture of saline and a small percentage of a solubilizing agent like Tween 80, if necessary. The vehicle alone should be administered to a control group.
-
Dosage: A dose-response study is essential to determine the effective and toxic dose ranges. Based on studies of related compounds like BZP, a starting range of 1 to 40 mg/kg could be explored.
Key Experimental Protocols
Behavioral Assessment
A battery of behavioral tests should be employed to characterize the psychoactive effects of this compound.
Protocol 1: Locomotor Activity Assessment
-
Objective: To quantify the stimulant or depressant effects of the compound on spontaneous movement.
-
Apparatus: Open-field arenas equipped with automated infrared beam tracking systems.
-
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle.
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a predefined period (e.g., 60-120 minutes).
-
-
Data Analysis: Compare locomotor parameters between different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Related Behavior
-
Objective: To assess the anxiolytic or anxiogenic potential of the compound.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Acclimate animals to the testing room.
-
Administer this compound or vehicle.
-
After a specific pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Record the time spent in and the number of entries into the open and closed arms for 5 minutes.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these measures across treatment groups.
Neurochemical Analysis
Protocol 3: In-Vivo Microdialysis
-
Objective: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions.
-
Procedure:
-
Surgically implant a microdialysis guide cannula into a target brain region (e.g., nucleus accumbens, prefrontal cortex).
-
After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples.
-
Administer this compound or vehicle.
-
Continue collecting dialysate samples at regular intervals.
-
Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare changes over time between treatment groups.
Pharmacokinetic Studies
Protocol 4: Plasma Concentration-Time Profiling
-
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, and half-life.
-
Procedure:
-
Administer a single dose of this compound.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture (terminal).
-
Separate plasma and store frozen until analysis.
-
Quantify the concentration of this compound in plasma using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Plot plasma concentration versus time and calculate pharmacokinetic parameters using appropriate software.
Data Presentation
All quantitative data should be summarized in clearly structured tables.
Table 1: Hypothetical Dose-Response Effects on Locomotor Activity
| Treatment Group (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) | Stereotypy Score (Median) |
| Vehicle | 1500 ± 120 | 45 ± 5 | 0 |
| 4-F-BZP (1) | 1800 ± 150 | 50 ± 6 | 0 |
| 4-F-BZP (5) | 3500 ± 300 | 80 ± 10 | 1 |
| 4-F-BZP (20) | 5000 ± 450 | 120 ± 15 | 3 |
*p < 0.05, **p < 0.01 compared to vehicle
Table 2: Hypothetical Neurochemical Changes in the Nucleus Accumbens
| Treatment Group (mg/kg, i.p.) | Peak % Increase in Dopamine (Mean ± SEM) | Peak % Increase in Serotonin (Mean ± SEM) |
| Vehicle | 105 ± 8 | 110 ± 12 |
| 4-F-BZP (10) | 250 ± 30 | 180 ± 25 |
*p < 0.05 compared to vehicle
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: General workflow for in-vivo characterization of this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for 4-Fluoro BZP at a monoaminergic synapse.
Conclusion
The provided application notes and protocols offer a robust starting point for the in-vivo investigation of this compound. Due to the current lack of specific data for this compound, it is imperative that researchers proceed with caution, conducting thorough dose-finding studies and adhering to ethical guidelines. The proposed experiments will help to elucidate the behavioral, neurochemical, and pharmacokinetic profile of this novel psychoactive substance, contributing valuable knowledge to the fields of pharmacology and toxicology.
Application Notes and Protocols for Testing 4-Fluoro BZP Hydrochloride Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cellular effects of 4-Fluoro BZP (4-Fluorobenzylpiperazine) hydrochloride, a synthetic stimulant of the piperazine (B1678402) class. The following sections detail experimental procedures to evaluate its cytotoxicity, impact on cell viability, and potential to induce apoptosis.
Introduction
4-Fluoro BZP hydrochloride is a psychoactive substance with stimulant properties, believed to act on various neurotransmitter systems. Understanding its cellular effects is crucial for elucidating its pharmacological and toxicological profile. The assays described herein are fundamental in vitro tools for characterizing the biological activity of such compounds.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound. These tables are for illustrative purposes to guide data presentation.
Table 1: Cytotoxicity of this compound on HEK293 Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 4.9 | 95 ± 5.1 |
| 10 | 92 ± 6.1 | 85 ± 5.5 |
| 50 | 75 ± 7.3 | 60 ± 6.2 |
| 100 | 55 ± 8.0 | 40 ± 7.1 |
| 250 | 30 ± 6.5 | 15 ± 4.9 |
| 500 | 10 ± 3.8 | 5 ± 2.3 |
Table 2: Induction of Apoptosis by this compound on NB-4 Cells (Annexin V/PI Staining)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 10 | 5.3 ± 1.1 | 2.8 ± 0.6 |
| 50 | 15.8 ± 2.4 | 8.9 ± 1.5 |
| 100 | 28.4 ± 3.1 | 15.2 ± 2.2 |
| 250 | 45.2 ± 4.5 | 25.7 ± 3.4 |
Table 3: Receptor Binding Affinity of this compound
| Receptor Target | Radioligand | Ki (nM) |
| Human Dopamine (B1211576) Transporter (hDAT) | [3H]-WIN 35,428 | 150 ± 12 |
| Human Serotonin Transporter (hSERT) | [3H]-Citalopram | 85 ± 9 |
| Human 5-HT2A Receptor | [3H]-Ketanserin | 250 ± 21 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound.
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[1][][3][4]
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO or water)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader (570 nm)
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using Annexin V-FITC and distinguishes viable, early apoptotic, late apoptotic, and necrotic cells using propidium (B1200493) iodide (PI).[1]
Materials:
-
NB-4 cells (or other suitable cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 1 x 10⁶ cells/mL of NB-4 cells and treat with various concentrations of this compound for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
This assay determines the binding affinity of this compound to specific receptors, such as the human dopamine transporter (hDAT), using a competitive radioligand binding approach.[5][6][7]
Materials:
-
HEK293 cells stably expressing hDAT
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
Radioligand (e.g., [³H]-WIN 35,428)
-
Non-labeled competitor for non-specific binding (e.g., cocaine)
-
This compound stock solution
-
96-well microplates
-
Scintillation counter
Protocol:
-
Culture HEK293-hDAT cells to confluency.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-WIN 35,428, and varying concentrations of this compound.
-
For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a high concentration of a known DAT inhibitor like cocaine.
-
Add the cell membrane preparation to each well.
-
Incubate at an appropriate temperature and time (e.g., 25°C for 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound.
Visualizations
Caption: General experimental workflow for assessing cellular effects.
Based on the activity of similar compounds, this compound may interact with monoamine transporters and G-protein coupled receptors. The following diagram illustrates a hypothetical signaling cascade following receptor activation.
Caption: Presumed signaling pathway for this compound.
References
- 1. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antiproliferative agents using a cell-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Animal Models for Studying 4-Fluoro BZP Hydrochloride Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro BZP (1-benzyl-4-(4-fluorobenzyl)piperazine) hydrochloride is a synthetic psychoactive substance belonging to the piperazine (B1678402) class. Due to its structural similarity to other benzylpiperazine (BZP) derivatives, it is presumed to act as a stimulant with effects on the central nervous system.[1] Like its analogues, 4-Fluoro BZP is thought to modulate dopaminergic and serotonergic neurotransmission, suggesting a potential for abuse and other adverse effects.[2][3][4] Comprehensive preclinical evaluation using established animal models is crucial to characterize its pharmacological profile, abuse liability, and potential toxicity.
These application notes provide detailed protocols for utilizing rodent models to investigate the pharmacology of 4-Fluoro BZP hydrochloride. The described methodologies are based on established techniques for evaluating novel psychoactive stimulants.
Recommended Animal Models
Rodent models, particularly rats and mice, are well-established for studying the pharmacology of psychostimulants.[5][6] Their neuroanatomy and neurochemistry share significant similarities with humans, especially concerning the monoaminergic systems targeted by piperazine derivatives.
-
Sprague-Dawley Rats: This outbred strain is widely used in behavioral pharmacology and toxicology due to its calm temperament and extensive historical data for comparison. They are particularly suitable for surgical procedures like intravenous catheter implantation for self-administration studies and cannula implantation for in-vivo microdialysis.
-
C57BL/6 Mice: This inbred mouse strain is commonly used for behavioral assays such as locomotor activity and conditioned place preference. Their genetic homogeneity reduces variability in behavioral responses.
The selection of the species and strain should be guided by the specific experimental question. For instance, rats are often preferred for more complex operant tasks and neurochemical studies, while mice are suitable for higher-throughput behavioral screening.
Experimental Protocols
Behavioral Pharmacology
a) Locomotor Activity Assessment
This assay evaluates the stimulant or depressant effects of this compound on spontaneous motor activity.
-
Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Habituate each animal to the open field arena for 30 minutes.
-
Following habituation, administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Immediately place the animal back into the open field arena and record locomotor activity for 60-120 minutes.
-
Data is typically quantified as total distance traveled, horizontal activity, and vertical activity (rearing).
-
b) Conditioned Place Preference (CPP)
CPP is a standard paradigm to assess the rewarding or aversive properties of a substance.
-
Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Procedure:
-
Pre-conditioning (Day 1): Allow animals to freely explore both chambers of the apparatus for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-5): This phase consists of four conditioning sessions. On two alternating days, administer this compound and confine the animal to one chamber (initially the non-preferred chamber). On the other two days, administer the vehicle and confine the animal to the opposite chamber.
-
Post-conditioning (Day 6): Place the animal in the CPP box with free access to both chambers (in a drug-free state) and record the time spent in each chamber for 15 minutes.
-
An increase in time spent in the drug-paired chamber during the post-conditioning phase compared to the pre-conditioning phase indicates a rewarding effect.
-
c) Intravenous Self-Administration
This is the gold standard for assessing the abuse potential of a drug by measuring its reinforcing efficacy.
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a tether system for the intravenous line.
-
Animals: Male Sprague-Dawley rats with indwelling intravenous catheters.
-
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of 5-7 days.
-
Acquisition: Train rats to press a lever for an infusion of a standard reinforcing drug (e.g., cocaine) on a fixed-ratio 1 (FR1) schedule (one lever press results in one infusion).
-
Substitution: Once stable responding for the training drug is established, substitute saline for the training drug to achieve extinction of the lever-pressing behavior.
-
Testing: Substitute various doses of this compound for saline. An increase in lever pressing for this compound compared to saline indicates that the compound has reinforcing properties.
-
Neurochemical Analysis: In-Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Apparatus: Microdialysis probes, a high-performance liquid chromatography (HPLC) system with electrochemical detection, and a stereotaxic instrument for probe implantation.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Surgery: Surgically implant a guide cannula targeting a brain region of interest, such as the nucleus accumbens, which is a key area in the brain's reward pathway.
-
Microdialysis: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer a dose of this compound (i.p.).
-
Post-drug Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.
-
Analysis: Analyze the dialysate samples for dopamine (B1211576) and serotonin (B10506) content using HPLC with electrochemical detection.
-
Pharmacokinetic Analysis
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer a single dose of this compound either intravenously (i.v.) or orally (p.o.).
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Process the blood samples to separate plasma.
-
Analyze the plasma concentrations of this compound and its potential metabolites using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate key pharmacokinetic parameters including half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
-
Acute Toxicology
This protocol provides a preliminary assessment of the short-term toxicity of this compound.
-
Animals: Male and female Sprague-Dawley rats.
-
Procedure:
-
Administer escalating single doses of this compound to different groups of animals.
-
Observe the animals continuously for the first 4 hours and then periodically for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, and autonomic signs (e.g., salivation, piloerection).
-
Record body weight at regular intervals.
-
At the end of the observation period, conduct a gross necropsy to identify any organ abnormalities.
-
This study can be used to estimate the median lethal dose (LD50).
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effects of this compound on Locomotor Activity
| Treatment Group (mg/kg, i.p.) | Total Distance Traveled (cm) | Horizontal Activity (counts) | Vertical Activity (counts) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 4-Fluoro BZP (1.0) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 4-Fluoro BZP (3.0) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 4-Fluoro BZP (10.0) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Conditioned Place Preference Data for this compound
| Treatment Group (mg/kg, i.p.) | Time in Drug-Paired Chamber (Pre-conditioning, s) | Time in Drug-Paired Chamber (Post-conditioning, s) | Preference Score (s) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 4-Fluoro BZP (1.0) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 4-Fluoro BZP (3.0) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 4-Fluoro BZP (10.0) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Neurochemical Effects of this compound in the Nucleus Accumbens
| Treatment Group (mg/kg, i.p.) | Peak Dopamine (% Baseline) | Peak Serotonin (% Baseline) |
| Vehicle | Mean ± SEM | Mean ± SEM |
| 4-Fluoro BZP (3.0) | Mean ± SEM | Mean ± SEM |
| 4-Fluoro BZP (10.0) | Mean ± SEM | Mean ± SEM |
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | Mean ± SD | Mean ± SD |
| Tmax (h) | N/A | Mean ± SD |
| AUC (ng·h/mL) | Mean ± SD | Mean ± SD |
| t1/2 (h) | Mean ± SD | Mean ± SD |
| CL (L/h/kg) | Mean ± SD | N/A |
| Vd (L/kg) | Mean ± SD | N/A |
| F (%) | N/A | Mean ± SD |
Visualizations
Caption: Experimental workflow for the pharmacological characterization of 4-Fluoro BZP HCl.
Caption: Hypothesized signaling pathway of 4-Fluoro BZP HCl at the synapse.
Caption: Decision tree for preclinical assessment of a novel psychoactive substance.
References
- 1. cfsre.org [cfsre.org]
- 2. Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain | RTI [rti.org]
- 3. researchgate.net [researchgate.net]
- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of adolescent rats with 1-benzylpiperazine: a preliminary study of subsequent behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoro BZP Hydrochloride in Preclinical Studies
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published preclinical data for 4-Fluoro BZP hydrochloride (4-F-BZP HCl). The physiological and toxicological properties of this specific compound have not been extensively evaluated in preclinical models.[1] As such, detailed dosage calculations, established experimental protocols, and well-defined signaling pathways specifically for this compound are not available in the public domain at this time.
The information that is available indicates that 4-fluoro BZP is a substituted benzylpiperazine and is intended for forensic and research applications.[1] A monograph on a structurally similar compound, 4F-MBZP, also notes that its pharmacological activity and potency have not been explicitly studied.[2]
Due to the absence of specific data, the following sections provide general guidance and protocols that are commonly adapted for novel psychoactive substances in early-stage preclinical research. These are intended to serve as a starting point for researchers to design their own studies and should be adapted based on preliminary dose-ranging and tolerability experiments.
General Considerations for Preclinical Evaluation of Novel Psychoactive Substances
Before initiating any in vivo studies, it is critical to perform comprehensive in vitro characterization of the test compound. This includes assessing its purity, stability, and solubility.
Solubility Testing
It is essential to determine the solubility of this compound in various vehicles to prepare appropriate formulations for in vivo administration.
Protocol for Solubility Assessment:
-
Vehicle Selection: Common vehicles for preclinical studies include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), and solutions containing co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG). The choice of vehicle will depend on the physicochemical properties of the compound and the intended route of administration.
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.
-
Serial Dilutions: Serially dilute the stock solution in the desired aqueous vehicle (e.g., saline, PBS) to various concentrations.
-
Observation: Visually inspect the solutions for any precipitation or cloudiness. Determine the highest concentration that remains a clear solution.
-
Confirmation: For more precise determination, methods such as nephelometry or UV-Vis spectrophotometry can be used to quantify the amount of dissolved compound.
Table 1: Example Solubility Data Table (Hypothetical)
| Vehicle | Maximum Solubility (mg/mL) | Notes |
| Sterile Saline (0.9% NaCl) | To be determined | |
| PBS (pH 7.4) | To be determined | |
| 5% DMSO in Saline | To be determined | |
| 10% Ethanol in Saline | To be determined |
In Vivo Administration in Rodent Models
The choice of animal model and route of administration is crucial for obtaining meaningful preclinical data. Mice and rats are the most commonly used species in early-stage research.[3][4]
Routes of Administration
Common routes for administering psychoactive substances in rodents include oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV).[5] The selection should be based on the intended clinical route and the pharmacokinetic profile of the compound.
Table 2: Common Routes of Administration in Rodents
| Route | Description | Advantages | Disadvantages |
| Oral (PO) | Administration via gavage directly into the stomach.[3][5] | Mimics human oral consumption.[5] | Subject to first-pass metabolism; variable absorption. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Rapid absorption; bypasses first-pass metabolism. | Potential for injection into organs; can be stressful for the animal. |
| Subcutaneous (SC) | Injection into the loose skin on the back. | Slower, more sustained absorption. | Slower onset of action; potential for local irritation. |
| Intravenous (IV) | Injection directly into a vein (e.g., tail vein).[3] | 100% bioavailability; rapid onset of action. | Technically challenging; requires restraint; risk of embolism. |
Dose Preparation and Administration Protocol (General)
-
Dose Calculation: Calculate the required dose in mg/kg based on the animal's body weight.
-
Vehicle Preparation: Prepare the dosing solution in the appropriate vehicle at the desired concentration. Ensure the final injection volume is within acceptable limits for the chosen route and animal species (see Table 3).
-
Animal Handling: Properly restrain the animal to ensure accurate and safe administration.
-
Administration: Administer the calculated volume of the dosing solution using the chosen route.
-
Post-Administration Monitoring: Observe the animal for any immediate adverse effects.
Table 3: Recommended Maximum Injection Volumes in Rodents
| Route | Mouse | Rat |
| Oral (PO) | 10 mL/kg | 10 mL/kg |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg |
| Subcutaneous (SC) | 5 mL/kg | 5 mL/kg |
| Intravenous (IV) | 5 mL/kg | 5 mL/kg |
Potential Signaling Pathways and Experimental Workflows
While the specific signaling pathways of this compound are unknown, compounds of the benzylpiperazine class are known to interact with monoamine systems, including dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters.[6] Benzylpiperazine (BZP) itself primarily acts as a dopamine and norepinephrine releasing agent.[6] Preclinical studies would likely focus on evaluating its effects on these systems.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for a monoamine releasing agent, which could be a starting point for investigating the mechanism of action of this compound.
Caption: Hypothetical signaling pathway for a monoamine releasing agent.
Experimental Workflow for Preclinical Behavioral Assessment
A typical workflow to assess the behavioral effects of a novel psychoactive substance in rodents is outlined below.
Caption: General experimental workflow for preclinical behavioral assessment.
Disclaimer: The information provided above is for educational and research purposes only and does not constitute a recommendation for the use of this compound. This compound's physiological and toxicological properties are largely unknown. All research involving animal models must be conducted in accordance with institutional guidelines and regulations, and protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).[3] Researchers should exercise extreme caution and perform thorough risk assessments before handling or administering this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cfsre.org [cfsre.org]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety precautions for laboratory use of 4-Fluoro BZP hydrochloride
Disclaimer: 4-Fluoro BZP hydrochloride, also known as 1-(4-Fluorobenzyl)piperazine dihydrochloride, is a research chemical.[1] Its physiological and toxicological properties have not been fully evaluated.[1] These application notes and protocols are intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. The safety precautions outlined below are based on general best practices for handling novel psychoactive substances and data from the related compound, Benzylpiperazine (BZP).[2][3][4][5][6][7] All laboratory work should be conducted with a thorough understanding of the potential hazards and in compliance with institutional and national safety regulations.
Hazard Identification and Safety Precautions
Given the limited specific toxicity data for this compound, it must be handled as a potentially hazardous substance. The hazard profile is inferred from its structural analog, Benzylpiperazine (BZP), and general guidelines for handling research chemicals.[2][5][6][7]
1.1 Potential Hazards (Inferred from Benzylpiperazine and similar compounds):
-
Skin and Eye Irritation/Corrosion: BZP is known to cause skin irritation and serious eye irritation.[7] Some piperazine (B1678402) derivatives can cause severe skin burns and eye damage.[6][8]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[7]
-
Gastrointestinal Effects: Ingestion may cause burns to the gastrointestinal tract.[5]
-
Neurological and Systemic Effects: BZP is a stimulant with euphoric properties.[9] Adverse effects from BZP can include agitation, anxiety, palpitations, confusion, and in high doses, seizures and renal toxicity.[9][10][11]
-
Acute Toxicity: Harmful if swallowed.[12]
1.2 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[2][4]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[6] Regularly inspect gloves for any signs of degradation or puncture.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[4]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required.[12] All work with the solid compound should be performed in a certified chemical fume hood.[4]
1.3 Handling and Storage:
-
Handling: Avoid all direct contact with the substance.[5][6] Do not breathe dust.[7] Ensure adequate ventilation, preferably by working in a chemical fume hood.[2][4] Eyewash stations and safety showers must be readily accessible.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible substances such as strong oxidizing agents.[5][6] The storage area should be secure and accessible only to authorized personnel.
1.4 First Aid Measures:
-
If Inhaled: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][6]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
1.5 Spill and Waste Disposal:
-
Spills: In case of a spill, evacuate the area. Wear full PPE. Carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[13]
-
Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain.
Data Presentation
The following tables summarize the available quantitative data for this compound and its parent compound, BZP, for hazard comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Formal Name | 1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride | [1] |
| CAS Number | 199672-06-5 | [1] |
| Molecular Formula | C₁₁H₁₅FN₂ • 2HCl | [1] |
| Molecular Weight | 267.2 g/mol | [1] |
| Appearance | Solid | [12] |
| Solubility | DMSO: 10 mg/mL; PBS (pH 7.2): 10 mg/mL | [1] |
| Stability | ≥ 5 years (when stored properly) |[1] |
Table 2: Hazard Information for Benzylpiperazine (BZP) (for reference)
| Hazard Statement | GHS Classification | Source |
|---|---|---|
| Causes severe skin burns and eye damage | Skin Corrosion 1B | [6] |
| Causes skin irritation | Skin Irritation 2 | [7] |
| Causes serious eye irritation | Eye Irritation 2A | [7] |
| May cause respiratory irritation | STOT SE 3 |[7] |
Experimental Protocols
3.1 Protocol for Synthesis of 1-(4-Fluorobenzyl)piperazine (Free Base)
This protocol is based on a standard nucleophilic substitution reaction.[1]
Materials:
-
4-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve 1-methylpiperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile.
-
Slowly add a solution of 4-fluorobenzyl chloride (1.0 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature or heat to reflux (60-80 °C) for 6-18 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.
-
Partition the resulting residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography to yield pure 1-(4-Fluorobenzyl)piperazine.
3.2 Protocol for Analytical Characterization by HPLC-UV
This is a general protocol for the analysis of piperazine derivatives and may require optimization for this compound.[14][15][16]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and a buffer solution (e.g., potassium hydrogen phosphate), requiring optimization of the ratio and pH.
-
This compound reference standard.
-
Methanol or other suitable solvent for sample preparation.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the synthesized product in the mobile phase to a known concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: Isocratic or gradient elution with a mixture like acetonitrile/phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance, likely in the UV range (e.g., 220-280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 35°C.[14]
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Quantification: Identify the peak corresponding to this compound by comparing the retention time with the standard. Quantify the amount based on the peak area and the calibration curve.
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe laboratory use of this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Experimental Workflow for Synthesis of 1-(4-Fluorobenzyl)piperazine.
Caption: Workflow for HPLC-UV Analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. pozescaf.com [pozescaf.com]
- 5. 1-Benzylpiperazine(2759-28-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 10. medindia.net [medindia.net]
- 11. Toxicity from the recreational use of 1-benzylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1 [sigmaaldrich.com]
- 13. ors.od.nih.gov [ors.od.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Forensic Analysis of 4-Fluoro BZP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided for research and forensic purposes only. 4-Fluoro BZP hydrochloride is a research chemical and its physiological and toxicological properties have not been fully evaluated. All handling and analysis should be conducted by trained professionals in a controlled laboratory setting, adhering to all relevant safety and legal guidelines.
Introduction
This compound (1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride) is a substituted benzylpiperazine derivative.[1] Like other compounds in the piperazine (B1678402) class, it is presumed to have stimulant properties, though comprehensive pharmacological and toxicological data are currently lacking.[1] Its emergence as a potential novel psychoactive substance (NPS) necessitates the development of robust analytical methods for its identification and quantification in forensic casework. These application notes provide an overview of suggested methodologies for the analysis of 4-Fluoro BZP in seized materials and biological matrices, based on established forensic chemistry principles for related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its accurate identification and handling in a laboratory setting.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Formal Name | 1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride |
| Synonyms | 1-(4-Fluorobenzyl)piperazine; p-fluoro BZP |
| CAS Number | 199672-06-5[1][2] |
| Molecular Formula | C₁₁H₁₅FN₂ • 2HCl[1] |
| Formula Weight | 267.2 g/mol [1][2] |
| Appearance | Crystalline solid[1][3] |
| Purity (as reference standard) | ≥98%[1][2][3] |
| Solubility | Soluble in DMSO (10 mg/ml) and PBS (pH 7.2) (10 mg/ml)[1] |
| Storage | -20°C[1] |
Experimental Protocols
The following protocols are suggested for the qualitative and quantitative analysis of this compound in forensic samples.
Analysis of Seized Materials (e.g., Powders, Tablets)
3.1.1. Sample Preparation
-
Accurately weigh approximately 10 mg of the homogenized seized material.
-
Dissolve the sample in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Prepare a dilution series for quantitative analysis as required.
3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a standard technique for the identification of volatile and semi-volatile compounds in forensic laboratories.
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5MS).
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/minute to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Expected GC-MS Fragmentation Pattern (Hypothetical):
Table 2: Hypothetical GC-MS Fragmentation Data for 4-Fluoro BZP
| m/z | Relative Abundance (%) | Putative Fragment Structure |
| 194 | 20 | [M]+• |
| 109 | 100 | [C₇H₆F]+ |
| 85 | 45 | [C₅H₁₁N]+ |
| 56 | 30 | [C₃H₆N]+ |
Note: This data is hypothetical and should be confirmed with an analytical standard.
Analysis in Biological Matrices (e.g., Blood, Urine)
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of blood or urine, add an internal standard (e.g., BZP-d7).
-
Vortex mix for 30 seconds.
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of drugs in complex biological matrices.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
Hypothetical MRM Transitions for 4-Fluoro BZP:
Table 3: Hypothetical LC-MS/MS Parameters for 4-Fluoro BZP Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Fluoro BZP | 195.1 | 109.1 (Quantifier) | 25 |
| 4-Fluoro BZP | 195.1 | 85.1 (Qualifier) | 35 |
| BZP-d7 (IS) | 202.2 | 91.1 | 28 |
Note: These transitions are hypothetical and require optimization using a certified reference standard.
Visualizations
Experimental Workflow for Seized Material Analysis
Caption: Workflow for the analysis of 4-Fluoro BZP in seized materials.
Experimental Workflow for Biological Sample Analysis
Caption: Workflow for the analysis of 4-Fluoro BZP in biological samples.
Presumed Signaling Pathway
Caption: Presumed mechanism of action for piperazine analogues.
References
Application Notes and Protocols: Synthesis of Bioactive Compounds from 4-Fluorobenzylpiperazine (4-Fluoro BZP)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Fluorobenzylpiperazine (4-Fluoro BZP or 4-FBZP), a derivative of benzylpiperazine (BZP), serves as a versatile precursor in medicinal chemistry for the synthesis of a wide array of bioactive compounds.[1] Its structural motif, featuring a piperazine (B1678402) ring and a fluorinated benzyl (B1604629) group, is a key pharmacophoric feature in the development of novel therapeutic agents. The piperazine core offers two nitrogen atoms that can be functionalized, allowing for the introduction of diverse chemical moieties to modulate pharmacological activity, while the fluorine atom can enhance metabolic stability and binding affinity. This document provides detailed protocols and data for the synthesis of bioactive compounds, with a focus on tyrosinase inhibitors, using 4-Fluoro BZP as a starting material.
Bioactive Compounds Derived from 4-Fluoro BZP: Tyrosinase Inhibitors
Recent research has successfully utilized the 1-(4-fluorobenzyl)piperazine (B185958) scaffold to develop potent tyrosinase inhibitors, which are valuable for treating hyperpigmentation disorders.[2][3] These compounds have shown significantly greater efficacy than the commonly used reference compound, kojic acid.
Data Presentation: Inhibitory Activity of 4-Fluoro BZP Derivatives
The following table summarizes the quantitative data for selected tyrosinase inhibitors synthesized from a 4-Fluoro BZP precursor.
| Compound ID | Chemical Name | IC50 (µM) vs. Agaricus bisporus Tyrosinase (AbTYR) | Reference Compound (Kojic Acid) IC50 (µM) |
| 25 | (4-(4-fluorobenzyl)piperazin-1-yl)(phenyl)methanone | 0.96 | 17.76[2] |
| 26 | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 | 17.76[3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of bioactive compounds using 4-Fluoro BZP as a precursor. The protocol is based on standard nucleophilic acyl substitution reactions.
Protocol 2.1: General Synthesis of N-Acyl-4-Fluorobenzylpiperazine Derivatives
This protocol describes the synthesis of tyrosinase inhibitors via the acylation of 1-(4-fluorobenzyl)piperazine with a suitable carboxylic acid chloride.
Materials and Reagents:
-
1-(4-fluorobenzyl)piperazine
-
Substituted benzoyl chloride (e.g., 3-chloro-2-nitrobenzoyl chloride for compound 26 )
-
Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent
-
Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-fluorobenzyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the desired substituted benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acylated product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and HPLC.
Protocol 2.2: Biological Evaluation - Tyrosinase Inhibition Assay
Materials:
-
Mushroom tyrosinase (from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Synthesized inhibitor compounds
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, various concentrations of the inhibitor, and the tyrosinase enzyme solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the L-DOPA substrate.
-
Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations: Workflows and Pathways
The following diagrams illustrate the synthesis workflow and a proposed signaling pathway for the bioactive compounds.
Caption: General workflow for the synthesis of bioactive compounds from 4-Fluoro BZP.
Caption: Proposed mechanism of tyrosinase inhibition by 4-Fluoro BZP derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Fluoro BZP
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzylpiperazine (4-Fluoro BZP, 4-F-BZP) is a synthetic piperazine (B1678402) derivative with stimulant properties. Structurally related to benzylpiperazine (BZP), it is presumed to act on the central nervous system by modulating dopaminergic and serotonergic pathways.[1][2] As a compound with potential for abuse, its accurate detection and quantification in various matrices are crucial for forensic, clinical, and research applications. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers the high sensitivity and specificity required for the analysis of 4-Fluoro BZP.
This document provides detailed application notes and protocols for the analysis of 4-Fluoro BZP using GC-MS and LC-MS/MS, intended to guide researchers, scientists, and drug development professionals in their analytical workflows.
Presumed Mechanism of Action
Based on its structural similarity to BZP, 4-Fluoro BZP is thought to exert its stimulant effects by interacting with monoamine transporters. It is hypothesized to inhibit the reuptake and stimulate the release of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) in the synaptic cleft. This leads to an increased concentration of these neurotransmitters, resulting in enhanced signaling in reward and mood-regulating pathways in the brain.[2]
Caption: Presumed mechanism of 4-Fluoro BZP at the synapse.
Analytical Methodologies
The primary analytical techniques for the identification and quantification of 4-Fluoro BZP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
Caption: General experimental workflow for 4-Fluoro BZP analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like 4-Fluoro BZP. Derivatization may be employed to improve chromatographic performance.
Experimental Protocol: GC-MS
1. Sample Preparation (General)
-
Standard Preparation: Dissolve 1 mg of 4-Fluoro BZP reference standard in 1 mL of methanol (B129727) or another suitable volatile solvent.
-
Extraction from Complex Matrices: For matrices like blood or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate the analyte.
2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 5975 Series GC/MSD or similar.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
3. Data Analysis
-
Identify the peak corresponding to 4-Fluoro BZP based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.
Expected Fragmentation Pattern for 4-Fluoro BZP
The EI mass spectrum of 4-Fluoro BZP is characterized by specific fragmentation patterns. The primary fragmentation involves benzylic cleavage, leading to the formation of a stable fluorobenzyl cation.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Notes |
| 194 | [M]+• | Molecular Ion |
| 109 | [C7H6F]+ | Fluorobenzyl cation (Base Peak) |
| 85 | [C4H9N2]+ | Piperazine ring fragment |
| 56 | [C3H6N]+ | Piperazine ring fragment |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is highly sensitive and specific, making it ideal for the quantification of 4-Fluoro BZP in biological matrices at low concentrations.
Experimental Protocol: UFLC-ESI-MS/MS[3]
This protocol is adapted from a validated method for the analysis of synthetic piperazines in blood and urine.[3]
1. Sample Preparation [3]
-
Fortify 100 µL of the sample (blood or urine) with an appropriate internal standard (e.g., 1-benzylpiperazine-d7).
-
Add 100 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant for analysis.
2. Instrumentation and Conditions [3]
-
Liquid Chromatograph: A system capable of ultra-fast liquid chromatography (UFLC).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
3. MS/MS Parameters [3]
Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for 4-Fluoro BZP (FBZP) are as follows:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 4-Fluoro BZP (FBZP) | 195.1 | 109.1 | 86.1 |
4. Data Analysis
-
Quantify 4-Fluoro BZP using the calibration curve generated from standards.
-
The ratio of the two product ions should be monitored for confirmation.
Summary of Quantitative Data
The following table summarizes key quantitative parameters for the mass spectrometric analysis of 4-Fluoro BZP.
| Parameter | GC-MS | LC-MS/MS |
| Molecular Ion (m/z) | 194 (EI) | 195.1 (ESI, [M+H]+) |
| Key Fragment Ions (m/z) | 109, 85, 56 | 109.1, 86.1 |
| Typical Limit of Quantification | ng/mL range | Sub-ng/mL range |
Conclusion
The methods described provide robust and reliable approaches for the detection and quantification of 4-Fluoro BZP in various samples. GC-MS is a valuable tool for identification, particularly in seized materials, while LC-MS/MS offers superior sensitivity for quantitative analysis in biological fluids. The choice of methodology should be guided by the specific analytical requirements of the study. Proper validation of these methods is essential to ensure accurate and defensible results.
References
Application Notes and Protocols for Ethical Research on 4-Fluoro BZP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Fluoro BZP hydrochloride is a novel psychoactive substance with uncharacterized physiological and toxicological properties. Research involving this compound carries significant ethical considerations and potential risks. These application notes and protocols are intended to provide a framework for conducting preliminary, non-human research in a manner that prioritizes ethical conduct and safety. This document does not endorse or encourage research in human subjects with this compound at this stage. All research must be conducted in strict adherence to institutional, national, and international guidelines and regulations.
Ethical Considerations in Research Involving this compound
The study of novel psychoactive substances (NPS) like this compound presents a unique set of ethical challenges due to the limited understanding of their biological effects and potential for abuse. The foundational principles of biomedical ethics—autonomy, beneficence, non-maleficence, and justice—must be rigorously applied.
1.1 Principle of Non-Maleficence (Do No Harm): Given that the physiological and toxicological properties of this compound have not been evaluated, the utmost caution is required.[1] All research protocols must be designed to minimize potential harm. This includes starting with in vitro studies to assess cytotoxicity and receptor binding profiles before considering any in vivo experiments.
1.2 Principle of Beneficence (Do Good): The potential benefits of the research, such as understanding the mechanisms of action of a new class of psychoactive compounds, must be clearly articulated and weighed against the potential risks. Research should be designed to generate high-quality, translatable data.
1.3 Institutional Review Board (IRB) / Research Ethics Committee (REC) Approval: Prior to the commencement of any research involving this compound, comprehensive protocols must be submitted to and approved by an appropriate IRB or REC. This review process is in place to protect the rights and welfare of all involved in the research. The IRB will assess the research protocol, informed consent documents (for any future human research), and investigator qualifications. For research involving novel psychoactive substances, a full board review is typically required due to the elevated and unknown risks.
1.4 Informed Consent: While these protocols focus on preclinical research, any future consideration of human studies would require a particularly rigorous informed consent process. Potential participants must be fully informed about the novelty of the compound, the complete lack of human safety data, and the unknown nature of its potential psychoactive effects and risks. The consent process must ensure that participants understand that they are enrolling in a study with a high degree of uncertainty.
1.5 Researcher and Environmental Safety: Protocols must include detailed procedures for the safe handling, storage, and disposal of this compound to prevent accidental exposure to research personnel and release into the environment.
Inferred Biological Profile of this compound
As a derivative of benzylpiperazine (BZP), it is plausible that this compound shares some pharmacological properties with other piperazine-based psychoactive compounds. BZP and its analogues are known to have stimulant effects, primarily through their interaction with monoamine neurotransmitter systems.
2.1 Potential Mechanism of Action: Like BZP and trifluoromethylphenylpiperazine (TFMPP), this compound is anticipated to act as a monoamine releaser and/or reuptake inhibitor, affecting dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) levels in the synapse. Piperazine (B1678402) derivatives are known to interact with a range of G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors.
2.2 Anticipated Psychoactive Effects: Based on the pharmacology of related piperazine derivatives, potential effects could range from stimulation and euphoria to hallucinogenic experiences.[1][2] Adverse effects commonly associated with this class of compounds include anxiety, agitation, tachycardia, and in some cases, seizures.[3]
Quantitative Data Summary
The following tables summarize known quantitative data for related piperazine compounds to provide a comparative context for potential future studies on this compound.
Table 1: In Vitro Potency for Monoamine Release (EC50, nM)
| Compound | Dopamine (DA) Release | Norepinephrine (NE) Release | Serotonin (5-HT) Release |
| Benzylpiperazine (BZP) | 175 | 62 | 6050 |
| d-Amphetamine (for comparison) | 25 | 7 | 1765 |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Data for BZP and d-Amphetamine sourced from open literature.
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | Dopamine D2 Receptor |
| Trifluoromethylphenylpiperazine (TFMPP) | Moderate Agonist | Moderate Agonist | Low Affinity |
| Benzylpiperazine (BZP) | Low Affinity | Low Affinity | Moderate Affinity |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Qualitative affinities for TFMPP and BZP are based on published research.
Experimental Protocols
The following are detailed methodologies for key preliminary experiments to characterize the pharmacological and toxicological profile of this compound.
4.1 In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration at which this compound induces cell death in a neuronal cell line.
-
Methodology:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media and conditions.
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture media.
-
Replace the media in the cell plates with the media containing the different concentrations of the compound. Include a vehicle control.
-
Incubate the cells for 24 and 48 hours.
-
Assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Measure absorbance using a plate reader and calculate the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
4.2 In Vitro Monoamine Transporter Assay
-
Objective: To determine the effect of this compound on the reuptake of dopamine, serotonin, and norepinephrine.
-
Methodology:
-
Use HEK293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).
-
Plate the cells in 96-well plates.
-
Prepare a range of concentrations of this compound.
-
Pre-incubate the cells with the test compound or vehicle.
-
Add a radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) to initiate the uptake reaction.
-
Incubate for a short period to allow for uptake.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.
-
Calculate the IC50 value for the inhibition of each transporter.
-
4.3 In Vivo Preliminary Behavioral Assessment (Rodent Model)
-
Objective: To observe the preliminary behavioral effects of this compound in a rodent model.
-
Methodology:
-
Acclimate adult male mice or rats to the testing environment.
-
Administer a single dose of this compound or vehicle via an appropriate route (e.g., intraperitoneal injection). Use a range of doses determined from in vitro data.
-
Place the animal in an open-field arena and record locomotor activity for a set period (e.g., 60 minutes) using an automated tracking system.
-
Observe and score for any signs of stereotypy, anxiogenic-like behaviors (e.g., thigmotaxis), or other abnormal behaviors.
-
Monitor physiological parameters such as body temperature and heart rate at baseline and after drug administration.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Visualizations
5.1 Ethical Review Workflow for Novel Psychoactive Substance Research
Caption: Workflow for the ethical review of research involving novel psychoactive substances.
5.2 Proposed In Vitro to In Vivo Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: 4-Fluoro BZP Hydrochloride Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Fluoro BZP (1-(4-fluorobenzyl)piperazine) hydrochloride synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 4-Fluoro BZP hydrochloride.
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low yield is a common problem that can stem from several factors throughout the synthetic process. The most frequent culprits are:
-
Suboptimal Molar Ratios: An incorrect ratio of piperazine (B1678402) to 4-fluorobenzyl chloride is a primary cause. Using a large excess of piperazine is crucial to favor the formation of the mono-substituted product over the di-substituted byproduct.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Side Reactions: The formation of 1,4-bis(4-fluorobenzyl)piperazine (B10949828) is the most significant side reaction. This becomes more prevalent if the concentration of the mono-substituted product builds up and reacts with the remaining 4-fluorobenzyl chloride.
-
Loss During Work-up: Significant product loss can occur during extraction and purification steps. Inefficient phase separation, using an incorrect pH for extractions, or product decomposition can all contribute.
-
Reagent Quality: Degradation of the 4-fluorobenzyl chloride starting material can lead to lower yields. It is advisable to use freshly distilled or high-purity reagents.
Q2: How can I minimize the formation of the di-substituted byproduct, 1,4-bis(4-fluorobenzyl)piperazine?
A2: Minimizing the di-substituted byproduct is the most critical factor for improving the yield of the desired mono-substituted product. The key strategy is to manipulate the reaction conditions to favor the first substitution.
-
Use a Large Excess of Piperazine: Employing a significant molar excess of piperazine (e.g., 4 to 6 equivalents) relative to 4-fluorobenzyl chloride ensures that the benzyl (B1604629) chloride is more likely to react with an un-substituted piperazine molecule rather than the already-substituted 4-Fluoro BZP.
-
Control Reagent Addition: Adding the 4-fluorobenzyl chloride solution slowly to a well-stirred solution of piperazine helps maintain a low concentration of the electrophile, further reducing the chance of a second substitution. A simple workflow for this is outlined in the diagram below.
Caption: Troubleshooting workflow for low yield issues.
Q3: I am having trouble separating the mono- and di-substituted products. What is an effective purification strategy?
A3: The significant difference in basicity between 4-Fluoro BZP (two basic nitrogens) and the di-substituted byproduct (two less basic nitrogens due to steric hindrance and electronic effects) can be exploited. An acid-base extraction is highly effective.
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The desired mono-substituted product and unreacted piperazine will be protonated and move to the aqueous layer. The di-substituted product, being less basic, will remain in the organic layer.
-
Separate the aqueous layer and basify it (e.g., with NaOH or K₂CO₃) to a high pH (>12).
-
Extract the free base of 4-Fluoro BZP back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified free base.
Q4: What is the correct procedure for converting the purified 4-Fluoro BZP free base into the hydrochloride salt?
A4: Proper salt formation is crucial for the stability and handling of the final product.
-
Dissolve the purified 4-Fluoro BZP free base in a suitable anhydrous solvent, such as isopropanol, ethanol, or diethyl ether.
-
Slowly add a solution of anhydrous HCl in the same solvent (or bubble dry HCl gas through the solution) while stirring. It is critical to use anhydrous conditions to prevent the formation of hydrates.
-
The hydrochloride salt will precipitate out of the solution. The amount of HCl added should be monitored. While dihydrochloride (B599025) is possible, the monohydrochloride is often the desired product for many applications. Precise stoichiometric control (1 equivalent of HCl) is needed for the monohydrochloride. An excess of HCl will lead to the dihydrochloride salt.[1]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.
Synthesis Pathway and Side Reaction
The primary reaction involves the nucleophilic substitution of chloride from 4-fluorobenzyl chloride by piperazine. The main competing reaction is a second substitution on the nitrogen of the newly formed 4-Fluoro BZP.
Caption: Synthesis pathway of this compound.
Experimental Data & Protocols
Table 1: Effect of Reagent Stoichiometry on Product Distribution
This table illustrates the impact of the molar ratio of piperazine to 4-fluorobenzyl chloride on the reaction outcome. Data is representative and based on established principles for similar N-alkylation reactions.
| Molar Ratio (Piperazine : 4-F-Benzyl Chloride) | Approx. Yield of 4-Fluoro BZP (%) | Approx. Yield of Di-substituted Byproduct (%) |
| 1 : 1 | 30 - 40% | 25 - 35% |
| 2 : 1 | 55 - 65% | 15 - 20% |
| 4 : 1 | 75 - 85% | 5 - 10% |
| 6 : 1 | > 85% | < 5% |
Detailed Experimental Protocol (Adapted from Organic Syntheses for Benzylpiperazine[2])
This protocol is a model procedure for the synthesis of the 4-Fluoro BZP free base, optimized to maximize yield by minimizing di-substitution.
Materials:
-
Piperazine (anhydrous), 4 equivalents
-
4-Fluorobenzyl chloride, 1 equivalent
-
Toluene or Ethanol, as solvent
-
Sodium Hydroxide (NaOH) solution, 5M
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (4 eq.) in the chosen solvent (e.g., Toluene). Heat the solution to 60-65°C with vigorous stirring.
-
Reagent Addition: Dissolve 4-fluorobenzyl chloride (1 eq.) in a small amount of the same solvent and add it to the dropping funnel. Add the 4-fluorobenzyl chloride solution dropwise to the heated piperazine solution over 30-45 minutes. A white precipitate (piperazine hydrochloride) will form.
-
Reaction: After the addition is complete, maintain the reaction mixture at 60-65°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up (Quenching and Extraction):
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the piperazine hydrochloride precipitate.
-
Transfer the mixture to a separatory funnel. Add 5M NaOH solution until the aqueous layer is strongly basic (pH > 12). This deprotonates the remaining piperazine and the product.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers.
-
-
Purification of Free Base:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 4-Fluoro BZP free base as an oil.
-
-
Final Purification (Optional but Recommended): The crude product can be further purified by vacuum distillation or column chromatography if necessary before conversion to the hydrochloride salt.
Purification and Product Isolation Workflow
This diagram outlines the logical steps for isolating the pure product after the initial reaction is complete.
References
Overcoming solubility issues with 4-Fluoro BZP hydrochloride
This guide provides technical support for researchers, scientists, and drug development professionals working with 4-Fluoro BZP hydrochloride (1-(4-Fluorobenzyl)piperazine dihydrochloride). It offers troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is the dihydrochloride (B599025) salt of 1-(4-Fluorobenzyl)piperazine.[1][2] It is a substituted benzylpiperazine (BZP) derivative used for research and forensic applications.[1][2] As a class, BZP compounds are known to act as stimulants by inhibiting monoamine uptake.[1] However, the specific physiological and toxicological properties of this compound have not been fully evaluated.[2]
Q2: What is the reported solubility of this compound?
According to supplier data, this compound is soluble in both Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS, pH 7.2) at a concentration of approximately 10 mg/mL.[2]
Q3: I am having trouble dissolving this compound in my desired buffer. What are the common causes?
Solubility issues with hydrochloride salts like 4-Fluoro BZP can arise from several factors:
-
pH of the Solvent: The solubility of amine hydrochloride salts is highly pH-dependent. In solutions with a high concentration of chloride ions (e.g., low pH HCl solutions), the "common ion effect" can suppress dissolution and may even cause the compound to precipitate.[3]
-
Solvent Choice: While soluble in DMSO and PBS, the compound may have limited solubility in other aqueous buffers or organic solvents.
-
Concentration: The desired concentration may exceed the compound's solubility limit in the chosen solvent system.
-
Temperature: Dissolution may be temperature-dependent. Insufficient warming or sonication can lead to incomplete dissolution.
-
Compound Purity and Form: The physical form (e.g., crystalline vs. amorphous) and purity of the compound can influence its solubility characteristics.
Q4: Can I adjust the pH to improve the solubility of this compound?
Yes, pH modification is a key strategy. Since it is a dihydrochloride salt of a weak base, its solubility is expected to be lowest at neutral to high pH where the free base form predominates and may precipitate. Conversely, in acidic conditions, the ionized form is more soluble. However, excessively low pH in a buffer containing chloride ions can lead to the common ion effect, reducing solubility.[3] It is crucial to empirically determine the optimal pH for your specific buffer system.
Troubleshooting Guide
Issue 1: Compound fails to dissolve completely in an aqueous buffer (e.g., PBS).
-
Initial Steps:
-
Verify Concentration: Ensure the target concentration does not exceed the known solubility limit of 10 mg/mL in PBS (pH 7.2).[2]
-
Gentle Warming: Warm the solution gently in a water bath (e.g., 37°C). Avoid excessive heat which could degrade the compound.
-
Mechanical Agitation: Use a vortex mixer or sonicate the sample in a bath sonicator for short intervals to aid dissolution.
-
-
Advanced Troubleshooting:
-
pH Adjustment: Check the final pH of your solution. If it is neutral or basic, try lowering the pH slightly. Prepare a range of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0) to test solubility empirically.
-
Use of Co-solvents: For stock solutions, first dissolve the compound in a small amount of an organic solvent like DMSO, and then perform a serial dilution into the final aqueous buffer.[4] Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.
-
Issue 2: Precipitation occurs after diluting a DMSO stock solution into an aqueous medium.
This is a common issue when the compound is significantly less soluble in the final aqueous buffer than in the initial organic solvent.
-
Mitigation Strategies:
-
Lower Stock Concentration: Prepare a more dilute stock solution in DMSO to reduce the degree of supersaturation upon dilution.
-
Use Surfactants or Polymers: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween 80, Polysorbate 80) or a polymer (e.g., PVP, HPMC) in the final aqueous medium to act as a precipitation inhibitor and maintain supersaturation.[4][5]
-
Stepwise Dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing to allow for better mixing and prevent localized high concentrations that can trigger precipitation.
-
Issue 3: The hydrochloride salt is less soluble than expected.
Hydrochloride salt formation does not always guarantee high aqueous solubility.[3] In some cases, the salt form can be less soluble than the free base, particularly in media with a high chloride content.[3]
-
Troubleshooting Workflow: The following diagram outlines a logical workflow for addressing solubility challenges.
Data Presentation
The following table summarizes the known solubility data for this compound.
| Solvent/System | Concentration | Source | Notes |
| DMSO | ~10 mg/mL | [2] | Suitable for preparing concentrated stock solutions. |
| PBS (pH 7.2) | ~10 mg/mL | [2] | Direct dissolution in a common physiological buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for subsequent dilution into experimental media.
Materials:
-
This compound (MW: 267.17 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Methodology:
-
Pre-weighing Preparation: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.[6]
-
Calculation of Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 267.17 g/mol * 1000 mg/g = 2.67 mg
-
-
Weighing: Carefully weigh out 2.67 mg of this compound on an analytical balance and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until all solid material is completely dissolved. A brief sonication may be used if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light, as recommended for research compounds.[6]
The workflow for this protocol is visualized below.
Signaling Pathway Context
Benzylpiperazine (BZP) and its derivatives are generally understood to function as monoamine uptake inhibitors, affecting transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). By blocking these transporters, they increase the concentration of these neurotransmitters in the synaptic cleft, leading to stimulant effects. While the precise affinity profile of 4-Fluoro BZP for each transporter is not extensively documented in public literature, a generalized mechanism is depicted below.
References
Stabilizing 4-Fluoro BZP hydrochloride in solution for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stability testing of 4-Fluoro BZP hydrochloride in solution for long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For maximal stability, it is recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO) for the initial stock solution. For aqueous-based assays, further dilution from the DMSO stock into an appropriate acidic buffer (e.g., pH 4-6) is advised. As a hydrochloride salt, 4-Fluoro BZP is generally more stable in slightly acidic conditions which suppress the deprotonation of the piperazine (B1678402) nitrogens.
Q2: How should I store the stock solution for long-term use?
A2: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to moisture and air. For aqueous solutions, storage at -80°C is highly recommended to minimize degradation. All solutions should be protected from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: My aqueous solution of this compound has turned slightly yellow over time. What could be the cause?
A3: A color change in the solution can be an indication of chemical degradation. This may be caused by oxidation of the piperazine ring or other reactive moieties in the molecule. This process can be accelerated by exposure to light, non-optimal pH, or the presence of reactive oxygen species in the solvent. It is recommended to perform a purity analysis if a color change is observed.
Q4: Can I repeatedly freeze and thaw my stock solution?
A4: It is not recommended to subject the stock solution to multiple freeze-thaw cycles, as this can introduce moisture and accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes before freezing. This ensures that each aliquot is only thawed once before use.
Q5: What is the expected solubility of this compound in common solvents?
A5: The solubility of this compound can vary. Below is a table with approximate solubilities in common laboratory solvents. It is always recommended to perform your own solubility tests.
| Solvent | Approximate Solubility |
| DMSO | ≥ 50 mg/mL |
| Water | ≥ 25 mg/mL |
| Ethanol | ≥ 10 mg/mL |
| PBS (pH 7.4) | ~5-10 mg/mL |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in aqueous solution after dilution from DMSO stock. | The concentration in the aqueous buffer exceeds the solubility limit. | - Increase the volume of the aqueous buffer. - Gently warm the solution (e.g., to 37°C) to aid dissolution. - Consider using a co-solvent if compatible with your experimental system. |
| Loss of compound activity in a long-term cell culture experiment. | Degradation of the compound in the culture medium at 37°C. | - Prepare fresh dilutions from a frozen stock solution immediately before each experiment. - Perform a stability study in the specific cell culture medium to determine the degradation rate. - Consider replenishing the compound in the medium at regular intervals during the experiment. |
| Inconsistent results between experimental replicates. | - Inaccurate pipetting of the stock solution. - Degradation of the compound in a working solution that was not freshly prepared. - Non-homogenous stock solution. | - Use calibrated pipettes and proper pipetting techniques. - Always prepare fresh working solutions from the stock for each experiment. - Ensure the stock solution is completely thawed and vortexed gently before making dilutions. |
| Unexpected peaks appear in HPLC or LC-MS analysis of the solution. | Chemical degradation of this compound. | - Confirm the identity of the new peaks by mass spectrometry to understand the degradation pathway. - Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, improper pH, reactive solvent). - Prepare a fresh stock solution and re-evaluate its purity. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability Assessment by HPLC
-
Preparation of Stability Samples:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., PBS pH 7.4, cell culture medium).
-
Divide the solution into multiple amber vials, one for each time point.
-
Store the vials under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
-
HPLC Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial and inject an appropriate volume onto an HPLC system.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
-
Data Analysis:
-
Determine the peak area of the this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (T=0).
-
Plot the percentage remaining versus time to determine the stability of the compound under the tested conditions.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
Minimizing degradation of 4-Fluoro BZP hydrochloride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Fluoro BZP hydrochloride to minimize degradation and ensure experimental integrity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency or Inconsistent Experimental Results | Improper Storage Temperature: Exposure to temperatures above the recommended -20°C can accelerate degradation.[1][2] | Store the compound at a consistent -20°C for long-term storage. For short-term use, minimize the time the compound spends at room temperature. |
| Exposure to Light: this compound may be photosensitive, leading to photodegradation.[2] | Store in an opaque or amber vial to protect from light.[2] Work with the compound in a subdued lighting environment where possible. | |
| Moisture Absorption (Hydrolysis): As a hydrochloride salt, it can be susceptible to hydrolysis in the presence of water.[2][3][4] | Store in a tightly sealed container in a dry environment.[2] Consider using a desiccator for storage. Avoid repeated opening of the container in humid environments. | |
| Oxidation: The piperazine (B1678402) moiety can be susceptible to oxidation from atmospheric oxygen.[5] | Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of the solid. | |
| pH Instability in Solution: The stability of the compound in solution can be pH-dependent.[4] | Prepare solutions fresh for each experiment. If storing solutions, use a buffered system at an appropriate pH and store at -20°C or -80°C for short periods.[6] | |
| Discoloration or Change in Physical Appearance | Degradation: Chemical degradation can lead to the formation of colored impurities. | If discoloration is observed, it is a strong indicator of degradation. It is recommended to use a fresh, properly stored batch of the compound for critical experiments. |
| Contamination: Introduction of impurities during handling. | Ensure proper laboratory hygiene, including the use of clean spatulas and glassware. | |
| Difficulty in Dissolving the Compound | Incorrect Solvent: The compound may have limited solubility in certain solvents. | This compound is soluble in DMSO and PBS (pH 7.2) at concentrations of at least 10 mg/mL.[1] |
| Degraded Product: Degraded material may have different solubility characteristics. | If solubility issues persist with a previously reliable batch, this may be another indication of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability of at least 5 years, this compound should be stored as a crystalline solid at -20°C in a tightly sealed, opaque container to protect it from light and moisture.[1][2]
Q2: Can I store this compound at room temperature?
A2: While it may be shipped at room temperature, for long-term storage, -20°C is recommended to ensure its stability.[1] Storing at room temperature for extended periods can increase the risk of degradation.
Q3: My laboratory is in a humid environment. What extra precautions should I take?
A3: In humid environments, it is crucial to minimize the exposure of the solid compound to air. Use a desiccator for storage, and when weighing out the compound, do so in a controlled environment if possible (e.g., a glove box with a dry atmosphere). Tightly reseal the container immediately after use.[2]
Q4: How should I prepare and store solutions of this compound?
A4: It is best to prepare solutions fresh on the day of use.[6] If you need to prepare stock solutions, dissolve the compound in a suitable solvent like DMSO.[1][6] For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure and related compounds, the most probable degradation pathways include hydrolysis of the hydrochloride salt, oxidation of the piperazine ring, and photodegradation.[3][4][5]
Q6: How can I check if my sample of this compound has degraded?
A6: A visual inspection for color change is a preliminary check. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurity peaks and to quantify the purity of the compound.[4]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[7]
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 105°C for 48 hours.
-
Prepare a solution of the heat-stressed solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Prepare a solution of the photo-stressed solid in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Visualizations
Caption: Troubleshooting workflow for identifying potential causes of this compound degradation.
Caption: Recommended storage protocol for solid and solution forms of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 3. grokipedia.com [grokipedia.com]
- 4. isaacpub.org [isaacpub.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 4-Fluoro BZP hydrochloride assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro BZP hydrochloride. The following sections address common issues encountered during analytical assays, offering potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic derivative of benzylpiperazine (BZP).[1] It is also known by synonyms such as 1-(4-Fluorobenzyl)piperazine.[1] As a member of the piperazine (B1678402) class, it acts as a central nervous system stimulant.[2] While the physiological and toxicological properties of this specific compound have not been extensively evaluated, it is intended for forensic and research applications.[1]
Q2: What are the common analytical methods for this compound?
The most common analytical methods for piperazine derivatives like this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[2] HPLC is often used for quantification, while GC-MS is a powerful tool for identification and structural elucidation.
Q3: What are the expected storage conditions and stability of this compound?
This compound is typically stored at -20°C and is stable for at least five years under these conditions.[1] However, like many piperazine derivatives, its stability can be affected by factors such as pH, temperature, and exposure to light and oxidizing agents, particularly in solution.[3] Benzylpiperazines have been shown to be more stable than phenylpiperazines in biological matrices.[4]
Troubleshooting Guide: HPLC-UV Assays
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My 4-Fluoro BZP peak is tailing. What are the possible causes and how can I fix it?
A: Peak tailing for basic compounds like 4-Fluoro BZP is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based column packing.
Troubleshooting Workflow for Peak Tailing in HPLC
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis of basic compounds.
Potential Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or trifluoroacetic acid) will ensure the piperazine nitrogens are protonated, which can reduce interaction with silanols.
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.
-
Column Selection:
-
Use a modern, high-purity, end-capped C18 column to minimize the number of available silanol groups.
-
Consider a column with a polar-embedded phase, which can also shield residual silanols.
-
For highly polar piperazine compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.
-
Issue 2: Inconsistent Retention Times
Q: The retention time for my 4-Fluoro BZP peak is shifting between injections. Why is this happening?
A: Fluctuating retention times can be due to a number of factors related to the HPLC system and method parameters.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis, especially when using a new mobile phase or after a gradient elution. |
| Mobile Phase Composition Changes | If preparing the mobile phase online, check for pump malfunctions. If preparing manually, ensure accurate and consistent measurements. Volatile components can evaporate over time, altering the composition. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
| Column Contamination/Degradation | If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column with a strong solvent or replace it if necessary. |
Troubleshooting Guide: GC-MS Assays
Issue 1: Weak or Absent Molecular Ion Peak
Q: I am not seeing the expected molecular ion peak for 4-Fluoro BZP (m/z 194 for the free base) in my EI-MS spectrum. Is this normal?
A: Yes, it is common for N-substituted piperazines to show a weak or absent molecular ion peak under standard Electron Ionization (EI) at 70 eV. The high energy of the electron beam often causes immediate fragmentation of the molecular ion.
Solutions:
-
Use a Softer Ionization Technique: If confirmation of the molecular weight is necessary, consider using a softer ionization method such as Chemical Ionization (CI) or Electrospray Ionization (ESI) if using LC-MS.
-
Focus on Characteristic Fragment Ions: Rely on the characteristic fragmentation pattern for identification. For 4-Fluoro BZP, the most prominent fragments are expected to be the fluorobenzyl cation (m/z 109) and ions related to the piperazine ring.
Predicted Fragmentation Pathway of 4-Fluoro BZP
Caption: Predicted major fragmentation pathways for 4-Fluoro BZP in EI-MS.
Issue 2: Unexpected Peaks in the Chromatogram/Mass Spectrum
Q: I am observing peaks in my GC-MS analysis that I cannot identify. What could be their source?
A: Unexpected peaks can originate from a variety of sources including synthesis byproducts, degradation products, metabolites (if analyzing biological samples), or system contaminants.
Potential Sources of Unexpected Peaks:
| Source | Description |
| Synthesis Byproducts | Illicit synthesis of BZP can result in byproducts like dibenzylpiperazine (DBZP).[5][6] Similar byproducts could be present in 4-Fluoro BZP samples. |
| Degradation Products | Forced degradation studies on similar compounds show that piperazines can be susceptible to oxidation and hydrolysis under certain conditions.[3][7] |
| Metabolites | If analyzing biological samples, expect to see metabolites. For BZP, common metabolites include hydroxylated and N-dealkylated products.[2][8] For 4-Fluoro BZP, one might expect hydroxylation on the phenyl ring or the piperazine ring. |
| System Contamination | Always run a solvent blank to check for contaminants from the solvent, GC inlet, or column bleed. Phthalates are common contaminants. |
| Derivatization Artifacts | If using a derivatization step (e.g., silylation) to improve chromatography, incomplete reactions or side reactions can produce unexpected peaks.[9] |
Table of Potential Unexpected Ions in GC-MS Analysis:
| m/z | Potential Identity | Likely Source |
| 91 | Tropylium ion | Contamination with non-fluorinated Benzylpiperazine (BZP). |
| 109 | Fluorobenzyl cation | Expected primary fragment of 4-Fluoro BZP. |
| 194 | Molecular Ion | Expected for 4-Fluoro BZP (free base). |
| 210 | Hydroxylated metabolite | Metabolism (hydroxylation of the aromatic ring). |
| 299 | Dibenzylpiperazine (DBZP) fragment | Synthesis byproduct. |
Experimental Protocols
Adapted HPLC-UV Method for Quantification
This is a general method adapted for piperazine derivatives and should be optimized for this compound.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
-
Gradient: 60% A / 40% B, isocratic
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Adapted GC-MS Method for Identification
This protocol is based on methods for analyzing piperazine designer drugs.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C, hold for 5 minutes
-
-
Injector: Splitless, 250°C
-
MS Transfer Line: 280°C
-
Ion Source: 230°C (EI)
-
Mass Range: 40-500 amu
-
Sample Preparation: Dissolve the sample in methanol (B129727) or acetonitrile to a concentration of approximately 1 mg/mL.
References
- 1. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. mdpi.com [mdpi.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. jocpr.com [jocpr.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fpharm.uniba.sk [fpharm.uniba.sk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation for 4-Fluoro BZP Hydrochloride and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 4-Fluoro BZP hydrochloride and its potential metabolites.
Troubleshooting Guide
Users may encounter several common issues during the HPLC analysis of this compound. This guide provides a systematic approach to resolving these challenges.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic piperazine (B1678402) nitrogen and residual silanols on the C18 column surface.[1][2] | - Adjust Mobile Phase pH: Lower the pH to ~2.7 by adding 0.1% formic acid to the aqueous portion of the mobile phase. This protonates the analyte and minimizes interaction with silanols.[1] - Add a Competing Base: If tailing persists, add a competing base like triethylamine (B128534) (TEA) at a concentration of 25 mM to the mobile phase.[1] - Use a Modern Column: Switch to a column with a polar-embedded phase or a modern, end-capped, high-purity C18 column.[1] |
| Poor Resolution | Inadequate separation between the parent compound and its metabolites. | - Optimize Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) gradient to improve separation. - Change Column Chemistry: Consider a Pentafluorophenyl (PFP) column, which offers alternative selectivity through dipole-dipole, π-π, and hydrogen bonding interactions, beneficial for fluorinated compounds.[2] |
| Retention Time Shifts | Inconsistent elution times across injections.[3] | - Ensure Mobile Phase Consistency: Prepare fresh mobile phase for each run and ensure accurate solvent ratios.[3] - Stabilize Column Temperature: Use a column oven to maintain a consistent temperature.[3] - Equilibrate the Column: Thoroughly equilibrate the column with the mobile phase before starting a sequence.[3][4] |
| High Backpressure | Obstruction in the HPLC system.[3] | - Filter Samples and Mobile Phases: Use 0.22 µm filters to remove particulates.[2] - Check for Blockages: Inspect frits, filters, and tubing for any blockages.[5] - Column Contamination: If the column is contaminated, reverse-flush it (if permissible by the manufacturer) or use an appropriate regeneration procedure.[5] |
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing with 4-Fluoro BZP on a standard C18 column?
A1: Peak tailing for basic compounds like 4-Fluoro BZP (a piperazine derivative) on traditional C18 columns is often due to strong secondary interactions between the basic nitrogen atoms in the analyte and acidic residual silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.[1][2] To mitigate this, it is recommended to use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the analyte and reduce these interactions.[1]
Q2: What are the expected primary metabolites of 4-Fluoro BZP and how can I separate them from the parent compound?
A2: While specific metabolism data for 4-Fluoro BZP is not widely available, based on the metabolism of its parent compound, N-benzylpiperazine (BZP), the primary metabolic pathways are likely hydroxylation of the aromatic ring.[6] Therefore, you can expect to see hydroxylated metabolites (e.g., p-hydroxy-4-Fluoro BZP and m-hydroxy-4-Fluoro BZP).[6] Separating these more polar metabolites from the parent compound can typically be achieved using a reversed-phase HPLC method with a gradient elution, starting with a higher aqueous composition in the mobile phase.
Q3: Would a Pentafluorophenyl (PFP) column be a better choice for this analysis than a C18 column?
A3: A PFP column could offer significant advantages for the analysis of 4-Fluoro BZP and its metabolites.[2] PFP columns provide alternative selectivity compared to C18 columns by engaging in multiple interaction mechanisms, including hydrophobic, dipole-dipole, π-π, and hydrogen bonding.[2] These additional interactions can be particularly beneficial for separating fluorinated compounds and their structurally similar metabolites.
Q4: How can I improve the retention of 4-Fluoro BZP, which is eluting too early?
A4: If 4-Fluoro BZP is eluting too early (i.e., has low retention) on a reversed-phase column, you can increase its retention by:
-
Decreasing the organic solvent concentration in your mobile phase.
-
Using a less polar organic solvent (e.g., methanol (B129727) instead of acetonitrile).
-
Using an ion-pairing agent in the mobile phase, such as heptafluorobutyric acid (HFBA), which can enhance the retention of basic compounds.[2]
Experimental Protocol
This protocol provides a starting point for developing an HPLC method for the separation of this compound and its potential metabolites.
Objective: To achieve baseline separation of 4-Fluoro BZP from its potential hydroxylated metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Column: A C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is a good starting point. A PFP column can be used for alternative selectivity.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.[2]
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm (or MS detection for higher specificity)
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to 4-Fluoro BZP and its metabolites based on their retention times and, if using MS, their mass-to-charge ratios.
-
Assess peak shape (asymmetry), resolution, and retention time reproducibility.
-
Quantitative Data Summary
The following table presents hypothetical retention times for 4-Fluoro BZP and its potential metabolites based on the experimental protocol described above. Actual retention times may vary depending on the specific HPLC system and column used.
| Analyte | Hypothetical Retention Time (min) | Expected m/z [M+H]⁺ |
| p-hydroxy-4-Fluoro BZP | 8.5 | 225.1292 |
| m-hydroxy-4-Fluoro BZP | 9.2 | 225.1292 |
| 4-Fluoro BZP | 12.7 | 209.1343 |
Visualizations
Caption: Workflow for troubleshooting common HPLC issues.
Caption: Postulated metabolic pathway for 4-Fluoro BZP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid contamination in 4-Fluoro BZP hydrochloride samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination in 4-Fluoro BZP hydrochloride samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of contamination in this compound samples?
A1: Contamination in this compound samples can arise from several sources throughout the synthesis, handling, and storage processes. The primary sources include:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Residual piperazine (B1678402) or 1-(bromomethyl)-4-fluorobenzene may remain if the reaction does not go to completion.
-
By-products: The most common by-product is the di-substituted piperazine, 1,4-bis(4-fluorobenzyl)piperazine, formed by the reaction of the product with another molecule of the benzylating agent. Other related substances can also form depending on the specific synthetic route.
-
Reagents and Solvents: Impurities from the reagents and solvents used during synthesis and purification can be carried over into the final product.
-
-
Degradation Products:
-
Hydrolysis: The piperazine ring can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: Exposure to oxidizing agents or atmospheric oxygen over time can lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: As a fluorinated aromatic compound, this compound may be sensitive to light, particularly UV radiation, which can cause decomposition.[1][2]
-
-
External Contamination:
-
Cross-Contamination: Introduction of other chemicals from the laboratory environment, either through shared equipment, improper cleaning, or airborne particles.[3][4][5]
-
Moisture: The hydrochloride salt form can be hygroscopic, leading to the absorption of water from the atmosphere. This can affect the physical state and potentially promote hydrolytic degradation.
-
Microbial Contamination: Although less common for pure chemical samples, improper handling can introduce microbial contamination.
-
Q2: How can I prevent contamination during the handling and storage of this compound?
A2: To minimize the risk of contamination, adhere to the following best practices for handling and storage:
-
Handling:
-
Work in a clean, dry, and well-ventilated area, preferably in a fume hood or a dedicated clean space.
-
Use clean, dry glassware and equipment. Ensure all apparatus is thoroughly cleaned and dried before use to prevent cross-contamination and moisture introduction.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, to prevent direct contact with the sample.
-
Avoid exposure to direct sunlight and strong artificial light. Use amber-colored vials or wrap containers with aluminum foil to protect the sample from light.[1][2][6]
-
-
Storage:
-
Store this compound in a tightly sealed, airtight container to protect it from moisture and atmospheric contaminants.
-
For long-term storage, keep the container in a cool, dry, and dark place. A desiccator can be used to maintain a low-humidity environment.
-
Store away from strong acids, bases, and oxidizing agents to prevent chemical reactions.[7]
-
Clearly label all containers with the compound name, batch number, and date.
-
Q3: What are the signs of a contaminated or degraded this compound sample?
A3: Visual inspection and analytical data can indicate potential contamination or degradation:
-
Visual Inspection:
-
Change in Color: A pure sample should be a white to off-white solid. Any significant color change may suggest the presence of impurities.
-
Clumping or Caking: This can indicate moisture absorption due to the hygroscopic nature of the hydrochloride salt.
-
Presence of Foreign Particles: Any visible particulate matter is a clear sign of external contamination.
-
-
Analytical Data:
-
Unexpected Peaks in Chromatograms: The appearance of additional peaks in HPLC or GC analysis that are not present in the reference chromatogram is a primary indicator of impurities.
-
Changes in Spectroscopic Data: Alterations in the NMR or IR spectra compared to a reference standard can signify the presence of contaminants or degradation products.
-
Lower Assay Value: A purity test resulting in a lower than expected assay value suggests the presence of impurities.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound samples.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Interaction of the basic piperazine nitrogen with acidic silanol (B1196071) groups on the silica-based column. | 1. Adjust Mobile Phase pH: Add a small amount of a competing amine like triethylamine (B128534) (0.1%) to the mobile phase to block the active silanol sites. 2. Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for basic compounds. 3. Lower Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte to ensure it is fully protonated. |
| Ghost Peaks | Contamination of the mobile phase, injection solvent, or carryover from a previous injection. | 1. Run a Blank Gradient: Inject the mobile phase without the sample to identify any peaks originating from the solvent. 2. Use High-Purity Solvents: Ensure all solvents are HPLC grade or higher. 3. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to prevent carryover. |
| Split Peaks | Column void, clogged inlet frit, or sample solvent incompatibility. | 1. Check Column Integrity: A void at the column inlet can cause peak splitting. If suspected, the column may need to be replaced. 2. Replace Inlet Frit: A clogged frit can distort the sample band. 3. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility. |
| Unidentified Peaks | Contamination from synthesis, degradation, or an external source. | 1. Analyze a Blank: Inject a blank (solvent used for sample preparation) to rule out solvent contamination. 2. Review Synthesis Route: Consider potential by-products and unreacted starting materials from the synthesis. 3. Perform Forced Degradation: Compare the retention times of the unknown peaks with those generated under stress conditions (see Experimental Protocols). 4. Use Mass Spectrometry (LC-MS): Obtain the mass-to-charge ratio of the unknown peak to help in its identification.[5] |
Summary of Potential Impurities and Degradants
| Type | Compound Name | Potential Source | Typical Analytical Observation |
| Synthesis-Related | Piperazine | Unreacted starting material | Early eluting peak in RP-HPLC, distinct signals in NMR. |
| Synthesis-Related | 1-(Bromomethyl)-4-fluorobenzene | Unreacted starting material | Later eluting peak in RP-HPLC, characteristic aromatic signals in NMR. |
| Synthesis-Related | 1,4-Bis(4-fluorobenzyl)piperazine | Over-alkylation by-product | Later eluting, more non-polar peak in RP-HPLC. |
| Degradation | 4-Fluorobenzaldehyde | Oxidative degradation | Peak in GC-MS or a distinct aldehyde proton signal in ¹H NMR. |
| Degradation | 1-(4-Fluorobenzyl)piperazine N-oxide | Oxidative degradation | More polar peak in RP-HPLC, shifts in NMR signals adjacent to the nitrogen. |
| External | Water | Absorption from atmosphere | Broad peak in ¹H NMR, may affect physical appearance of the solid. |
| External | Residual Solvents (e.g., Dichloromethane, Ethyl Acetate) | From synthesis/purification | Detected by Headspace GC-MS. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably base-deactivated.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is suitable for the detection and quantification of residual solvents from the synthesis process.
-
Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR provides detailed structural information about the main compound and any impurities present.
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Solvent: Deuterated methanol (B129727) (CD₃OD) or Deuterated water (D₂O).
-
Experiments:
-
¹H NMR: Provides information on the proton environment. Key signals for this compound are the aromatic protons and the aliphatic protons of the piperazine ring and the benzyl (B1604629) group.
-
¹³C NMR: Shows the carbon skeleton of the molecule.
-
¹⁹F NMR: A very sensitive method for fluorinated compounds. A single peak is expected for the fluorine atom on the benzene (B151609) ring. The presence of other fluorine-containing impurities would result in additional peaks.[8][9]
-
COSY (Correlation Spectroscopy): Helps to identify proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Forced Degradation Study Protocol
This protocol is used to intentionally degrade the sample to identify potential degradation products.
-
Acid Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Dissolve the sample (1 mg/mL) in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solid sample or a solution of the sample to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period.
-
Thermal Degradation: Heat the solid sample at a temperature below its melting point (e.g., 80 °C) for 48 hours.
After each stress condition, analyze the sample by HPLC to observe any new peaks, which represent potential degradation products.
Visualizations
Caption: Experimental workflow for purity assessment of this compound.
Caption: Troubleshooting logic for an unknown peak in an HPLC chromatogram.
References
- 1. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Extraneous Peaks in Chromatographic Analysis | Pharmaguideline [pharmaguideline.com]
- 5. Identification of an unknown extraneous contaminant in pharmaceutical product analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
Addressing Poor Reproducibility in 4-Fluoro BZP Hydrochloride Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor reproducibility in experiments involving 4-Fluoro BZP hydrochloride. The content is structured in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a substituted benzylpiperazine (BZP) derivative.[1] As a research chemical, its physiological and toxicological properties are not extensively evaluated.[2] It is typically supplied as a crystalline solid.[2]
Data Presentation: Properties of this compound
| Property | Value | Reference |
| Formal Name | 1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride | [2] |
| CAS Number | 199672-06-5 | [2] |
| Molecular Formula | C₁₁H₁₅FN₂ • 2HCl | [2] |
| Formula Weight | 267.2 g/mol | [2] |
| Purity | ≥98% | [2] |
| Formulation | A crystalline solid | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 5 years (under proper storage conditions) | [2] |
| Solubility | DMSO: 10 mg/mL, PBS (pH 7.2): 10 mg/mL | [2] |
Q2: What are the most common general factors that contribute to poor reproducibility in chemical and biological experiments?
Poor reproducibility in research is a significant issue and can stem from several factors.[3][4] Key contributors include:
-
Reagent Quality and Purity: The use of low-grade or impure reagents can introduce contaminants and inconsistencies, leading to unreliable and misleading data.[5][6][7][8][9]
-
Experimental Design and Protocols: Poorly designed experiments and lack of detailed, standardized protocols are major sources of variability.[10]
-
Biological Variables: Factors such as cell line misidentification, contamination, and passage number can significantly impact results in biological assays.[3]
-
Data Analysis and Reporting: Inconsistent data analysis methods and incomplete reporting of experimental details hinder the ability of other researchers to reproduce findings.[10]
-
Environmental Factors: Variations in laboratory conditions (e.g., temperature, humidity) can affect experimental outcomes.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues that may arise during experiments with this compound, leading to poor reproducibility.
Issue 1: Inconsistent results in in vitro assays (e.g., receptor binding, cell viability).
Possible Causes & Solutions:
-
Inaccurate Compound Concentration:
-
Problem: The actual concentration of the this compound solution may differ from the calculated concentration. As a hydrochloride salt, the compound can be hygroscopic, meaning it can absorb moisture from the air, leading to inaccuracies in weighing.[11][12][13][14][15]
-
Solution:
-
Always store the compound in a desiccator.
-
Equilibrate the container to room temperature before opening to prevent condensation.
-
Prepare stock solutions fresh for each experiment or store them under appropriate conditions (e.g., -20°C or -80°C in small aliquots) to minimize freeze-thaw cycles.
-
Verify the concentration of your stock solution using an analytical method like UV-Vis spectroscopy if a reference extinction coefficient is available, or by HPLC.
-
-
-
Compound Degradation:
-
Problem: The compound may degrade in solution over time, especially if not stored properly.
-
Solution:
-
Assess the stability of this compound in your experimental solvent and storage conditions. This can be done by running a time-course experiment and analyzing the compound's integrity by HPLC.
-
Avoid prolonged exposure of solutions to light, as some compounds are light-sensitive.
-
-
-
Variability in Biological Reagents:
-
Problem: Inconsistent cell culture conditions can lead to significant variability.[3]
-
Solution:
-
Use cell lines from a reputable cell bank and perform regular authentication.
-
Maintain a consistent cell passage number for your experiments.
-
Ensure media, sera, and other reagents are from consistent lots.
-
-
Experimental Workflow: Troubleshooting Inconsistent In Vitro Assay Results
Caption: Troubleshooting workflow for inconsistent in vitro assay results.
Issue 2: Variability in analytical characterization (e.g., HPLC, LC-MS).
Possible Causes & Solutions:
-
Poor Sample Preparation:
-
Problem: Incomplete dissolution or precipitation of the compound in the analytical solvent.
-
Solution:
-
Ensure the chosen solvent is appropriate for this compound (e.g., DMSO, PBS pH 7.2).[2]
-
Use sonication or vortexing to aid dissolution.
-
Filter samples before injection to remove any particulate matter.
-
-
-
Instrumental Variability:
-
Problem: Fluctuations in instrument performance.
-
Solution:
-
Run a system suitability test before each batch of samples to ensure the instrument is performing correctly.
-
Use an internal standard to account for variations in injection volume and detector response.
-
-
-
Mobile Phase Issues:
-
Problem: Inconsistent mobile phase preparation can lead to shifts in retention time.
-
Solution:
-
Prepare fresh mobile phase for each analysis.
-
Ensure accurate pH adjustment of buffered mobile phases.
-
Degas the mobile phase to prevent air bubbles in the system.
-
-
Logical Relationship: Factors Affecting Analytical Reproducibility
Caption: Key factors influencing the reproducibility of analytical measurements.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your instrument and column.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or DMSO).
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Signaling Pathway: Hypothetical Mechanism of Action
While the specific signaling pathways affected by this compound are not well-documented, many benzylpiperazine derivatives are known to interact with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to increased synaptic concentrations of these neurotransmitters.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Causes of Irreproducibility Revealed | The Scientist [the-scientist.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 7. labiostring.com [labiostring.com]
- 8. triestlab.com [triestlab.com]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 11. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 12. Hygroscopicity: Significance and symbolism [wisdomlib.org]
- 13. thermopedia.com [thermopedia.com]
- 14. quora.com [quora.com]
- 15. pharmainfo.in [pharmainfo.in]
Technical Support Center: Interpreting Mass Spectrometry Data for 4-Fluoro BZP Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectrometry data for 4-Fluoro BZP hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and monoisotopic mass of this compound?
A1: this compound has a chemical formula of C₁₁H₁₆ClFN₂.
-
Average Molecular Weight: 230.71 g/mol
-
Monoisotopic Mass: 230.09895 u
It is important to note that in typical electrospray ionization (ESI) mass spectrometry, you will observe the protonated molecule of the free base, 1-(4-Fluorobenzyl)piperazine (B185958) (C₁₁H₁₅FN₂).
-
Monoisotopic Mass of Free Base: 194.1219 u
-
Expected [M+H]⁺ ion: 195.1297 u
Q2: What are the primary sources of error or confusion when analyzing this compound by mass spectrometry?
A2: The primary challenges arise from its formulation as a hydrochloride salt and the presence of a fluorine atom.
-
Hydrochloride Salt: Non-volatile salts like HCl can cause ion suppression, where the analyte's signal is reduced due to competition for ionization.[1] This can lead to lower than expected signal intensity.
-
Fluorine Atom: The high electronegativity of fluorine can influence fragmentation pathways, sometimes leading to unexpected fragments.
-
Adduct Formation: Like many analytes in ESI-MS, 4-Fluoro BZP can form adducts with cations present in the solvent or sample matrix, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[2]
Q3: What are the expected major fragments for 4-Fluoro BZP in a tandem mass spectrometry (MS/MS) experiment?
A3: Based on the structure of 1-(4-fluorobenzyl)piperazine and general fragmentation patterns of benzylpiperazines, the following fragments are expected. The most likely fragmentation occurs at the C-N bonds of the piperazine (B1678402) ring and the benzylic C-N bond.[3]
| Predicted Fragment (m/z) | Structure/Description |
| 109.05 | Fluorobenzyl cation ([C₇H₆F]⁺) |
| 96.08 | Piperazine fragment ([C₅H₁₀N]⁺) |
| 86.09 | Piperazine ring fragment ([C₄H₁₀N₂]⁺) |
| 56.05 | Piperazine ring fragment ([C₃H₆N]⁺) |
This data is predictive and based on the fragmentation of the free base, 1-(4-Fluorobenzyl)piperazine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Problem: Low or No Signal Intensity
Possible Causes:
-
Ion Suppression from Hydrochloride: The presence of chloride ions can interfere with the ionization of the analyte in the ESI source.[1]
-
Inappropriate Solvent/Mobile Phase: The choice of solvent can significantly impact ionization efficiency.
-
Incorrect Instrument Settings: Suboptimal source parameters (e.g., capillary voltage, gas flow, temperature) can lead to poor signal.
Solutions:
-
Sample Preparation:
-
Dilution: Diluting the sample can sometimes mitigate the effects of ion suppression.
-
Desalting: If possible, use a solid-phase extraction (SPE) method to remove the hydrochloride salt prior to analysis.
-
Solvent Choice: Dissolve the sample in a solvent mixture compatible with ESI, such as methanol (B129727)/water or acetonitrile/water, with a small amount of a volatile acid like formic acid to promote protonation. Avoid non-volatile buffers.
-
-
Instrument Optimization:
-
Tune the instrument: Use a standard solution of a similar compound to optimize source parameters.
-
Increase Dwell Time: If using a triple quadrupole or similar instrument, increasing the dwell time for the specific m/z of the analyte can improve signal-to-noise.
-
Problem: Unexpected Peaks in the Mass Spectrum
Possible Causes:
-
Adduct Formation: The presence of sodium ([M+Na]⁺, expected m/z 217.1116) or potassium ([M+K]⁺, expected m/z 233.0855) adducts is common.[2]
-
Contamination: Contaminants from solvents, glassware, or the LC system can appear in the spectrum.
-
In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before mass analysis.
Solutions:
-
Identify Adducts: Calculate the mass difference between the unexpected peak and the expected [M+H]⁺ ion to identify common adducts.
-
Run a Blank: Inject a solvent blank to identify peaks originating from the system and not the sample.
-
Optimize Source Conditions: Gradually reduce the source temperature and cone voltage to see if the unexpected peaks decrease, which would indicate they are in-source fragments.
Problem: Inconsistent or Irreproducible Results
Possible Causes:
-
Sample Stability: The compound may be degrading in the sample vial over time.
-
LC Carryover: Inadequate washing of the injection port or column can lead to carryover from previous injections.
-
Fluctuating Instrument Performance: The mass spectrometer may require cleaning or calibration.
Solutions:
-
Sample Handling: Prepare samples fresh and keep them in a temperature-controlled autosampler if possible.
-
LC Method: Ensure the LC method includes a thorough wash step after each injection.
-
Instrument Maintenance: Perform routine maintenance and calibration of the mass spectrometer according to the manufacturer's guidelines.
Experimental Protocols
1. Sample Preparation for LC-MS Analysis
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before placing it in an autosampler vial.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is recommended.
-
Scan Range: m/z 50-500.
-
Source Parameters:
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations.
-
Visualizations
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
This guide is intended to provide a starting point for interpreting mass spectrometry data for this compound. Specific instrument parameters and experimental conditions may require further optimization. Always refer to your instrument manufacturer's guidelines for detailed operational procedures.
References
Technical Support Center: Enhancing Signal-to-Noise Ratio in 4-Fluoro BZP Hydrochloride Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the detection of 4-Fluoro BZP hydrochloride and related piperazine (B1678402) derivatives. The focus is on enhancing the signal-to-noise ratio (S/N) for improved sensitivity and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting this compound?
A1: The most common analytical techniques for the detection of piperazine derivatives like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also used, although it may offer less sensitivity and selectivity compared to mass spectrometry-based methods.[4] For screening purposes, Thin-Layer Chromatography (TLC) can be employed.[5]
Q2: Why am I observing a low signal-to-noise ratio for my this compound sample?
A2: A low S/N ratio can be attributed to several factors, including:
-
Low analyte concentration: The concentration of this compound in your sample may be near or below the limit of detection of your instrument.
-
Matrix effects: Components of the sample matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to signal suppression.[1]
-
Suboptimal instrument parameters: The settings for your analytical instrument (e.g., injection volume, ionization source parameters, collision energy) may not be optimized for this compound.
-
Inefficient sample preparation: Poor extraction and cleanup can result in the loss of the analyte and the introduction of interfering substances.[6][7]
-
Analyte degradation: this compound may be unstable under certain pH or light conditions.[8]
Q3: How can I improve the signal intensity of my this compound peak?
A3: To improve signal intensity, consider the following:
-
Increase sample concentration: If possible, concentrate your sample to increase the amount of analyte injected.
-
Optimize sample preparation: Employ efficient extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and concentrate your analyte.[2][3]
-
Derivatization (for GC-MS): For GC-MS analysis, derivatizing the piperazine nitrogen can improve volatility and chromatographic properties, leading to sharper peaks and enhanced signal intensity.[6]
-
Method optimization: Fine-tune chromatographic conditions (e.g., mobile phase composition and pH for LC-MS, temperature program for GC-MS) and mass spectrometer parameters to maximize the response for this compound.[3][4]
Q4: What is the role of an internal standard in enhancing the signal-to-noise ratio?
A4: While an internal standard (IS) does not directly increase the signal of the analyte, it is crucial for improving the accuracy and precision of quantification, especially when dealing with low S/N ratios. A stable isotope-labeled (SIL) internal standard, such as a deuterated analog of this compound, is ideal.[1][9] The IS is added to the sample at a known concentration and helps to correct for variability in sample preparation, injection volume, and matrix effects, leading to more reliable results.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis
-
Symptom: The chromatographic peak for this compound is asymmetrical with a pronounced tail. This can lead to inaccurate integration and reduced sensitivity.
-
Potential Cause: Piperazine compounds are basic and can interact with acidic silanol (B1196071) groups on the surface of silica-based HPLC columns, causing peak tailing.[4]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can protonate the silanol groups and reduce their interaction with the basic analyte.[4]
-
Use a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help to mask the active sites on the stationary phase.[4]
-
Select an Appropriate Column: Consider using a modern, end-capped C18 column or a column with a polar-embedded phase, which are designed to have fewer accessible silanol groups.[4]
-
Issue 2: High Background Noise in MS Detection
-
Symptom: The baseline in your mass chromatogram is high and noisy, making it difficult to distinguish the analyte peak.
-
Potential Cause: Contamination from the sample matrix, solvents, or the analytical system itself can contribute to high background noise.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background noise in MS detection.
Data Presentation
Table 1: Comparison of Typical Limits of Detection (LOD) and Quantification (LOQ) for Benzylpiperazine (BZP) using Different Analytical Techniques.
| Analytical Technique | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Reference(s) |
| GC-MS | Plasma | 0.004 | 0.016 | [10] |
| GC-MS | Urine | 0.002 | 0.008 | [10] |
| LC-MS | Human Plasma | - | 0.005 | [11] |
| GC-MS | Human Plasma | 0.0248 | 0.0827 | [3] |
Note: These values are for the related compound Benzylpiperazine and can serve as a starting point for method development for this compound.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in a Biological Matrix
Objective: To provide a general procedure for the extraction and GC-MS analysis of this compound from a biological sample (e.g., plasma or urine).
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample, add an appropriate internal standard (e.g., a deuterated analog).
-
Adjust the pH of the sample to approximately 12 using a suitable base (e.g., NaOH).[3]
-
Add 3 mL of an extraction solvent (e.g., ethyl acetate) and vortex for 2 minutes.[3]
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions of this compound.
-
Workflow Diagram for GC-MS Analysis:
Caption: Experimental workflow for GC-MS analysis of this compound.
Protocol 2: LC-MS/MS Analysis of this compound
Objective: To outline a sensitive and selective method for the quantification of this compound using LC-MS/MS.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[1]
-
Vortex and then centrifuge at high speed.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters (Example):
-
LC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water, both containing an additive like formic acid (0.1%) to improve peak shape.[4]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Precursor and product ion transitions for this compound and the internal standard need to be optimized.
-
Logical Pathway for S/N Ratio Enhancement:
Caption: Logical pathway for enhancing the signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry [ruj.uj.edu.pl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.direct [scholars.direct]
- 11. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with matrix effects in biological samples containing 4-Fluoro BZP hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro BZP hydrochloride in biological samples. This guide focuses on mitigating matrix effects to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in biological samples challenging?
4-Fluoro BZP (1-benzyl-4-(4-fluorobenzyl)piperazine) hydrochloride is a synthetic piperazine (B1678402) derivative. Like other psychoactive substances, its accurate quantification in complex biological matrices such as plasma, urine, or serum is crucial for pharmacokinetic, toxicological, and forensic studies. The primary challenge in its analysis is the "matrix effect," where endogenous components of the biological sample interfere with the ionization of the target analyte, leading to signal suppression or enhancement and compromising the accuracy of the results.[1][2]
Q2: What are the common analytical techniques for quantifying this compound?
The most common and recommended techniques for the quantification of this compound and other piperazine derivatives in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[1]
Q3: What causes signal suppression or enhancement in my LC-MS/MS analysis?
This phenomenon is likely due to the matrix effect, a common interference in LC-MS/MS analysis of biological samples.[1][2] It occurs when co-eluting endogenous compounds from the sample matrix, such as phospholipids, salts, and proteins, alter the ionization efficiency of this compound in the mass spectrometer's ion source.[3]
Q4: How can I assess the extent of matrix effects in my assay?
The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
Matrix Factor (MF) = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
An MF value = 1 indicates no matrix effect.[2]
A qualitative assessment can be performed using the post-column infusion technique, which helps to identify regions in the chromatogram where matrix effects are most pronounced.[4]
Q5: What are the potential metabolites of 4-Fluoro BZP that could interfere with my analysis?
While specific metabolism studies on this compound are limited, studies on similar piperazine derivatives suggest that the primary metabolic pathways involve the cytochrome P450 (CYP) enzyme system, particularly CYP2D6, CYP1A2, and CYP3A4.[5][6] Common metabolic transformations for piperazine-based compounds include:
-
N-dealkylation: Removal of the benzyl (B1604629) or fluoro-benzyl group.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic rings.
-
O-demethylation: If methoxy (B1213986) groups are present (as in similar compounds).[6]
These metabolites may have similar retention times and mass spectral fragmentation patterns to the parent drug, potentially causing interference. Chromatographic separation is crucial to differentiate them.
Troubleshooting Guide
Issue 1: Poor Signal Response and High Variability
Possible Cause: Significant ion suppression due to matrix effects.
Solutions:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.[1]
-
Solid-Phase Extraction (SPE): Often the most effective technique for cleaning up complex samples like plasma and urine. It provides superior sample cleanup compared to protein precipitation and liquid-liquid extraction.[1][7]
-
Liquid-Liquid Extraction (LLE): A good alternative to SPE, offering a cleaner extract than protein precipitation.
-
Protein Precipitation (PPT): A simpler and faster method, but generally results in the least clean extract and may lead to more significant matrix effects.[1][8] Acetonitrile (B52724) is a commonly used solvent for PPT.[8][9]
-
-
Improve Chromatographic Separation: Modifying your LC method to better separate 4-Fluoro BZP from co-eluting matrix components can significantly reduce interference.[1] This can be achieved by:
-
Adjusting the mobile phase gradient.
-
Changing the mobile phase composition or pH.
-
Using a different type of analytical column (e.g., a column with a different stationary phase).
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 4-Fluoro BZP-d8) is the ideal internal standard as it will co-elute with the analyte and experience similar matrix effects. This compensates for signal variations and improves the accuracy and precision of quantification.[1]
-
Change the Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[1][7] If your instrument allows, switching to APCI may reduce signal suppression.[1]
Issue 2: Inconsistent Recovery
Possible Cause: Suboptimal sample preparation procedure.
Solutions:
-
Evaluate Different Sample Preparation Techniques: The table below illustrates the potential impact of different sample preparation methods on signal suppression. While the data is hypothetical, it demonstrates a common trend.
Sample Preparation Method Analyte Peak Area (in Matrix) Analyte Peak Area (in Solvent) Signal Suppression (%) Protein Precipitation (Acetonitrile) 45,000 150,000 70% Liquid-Liquid Extraction (LLE) 95,000 150,000 37% Solid-Phase Extraction (SPE) 130,000 150,000 13% Note: The data presented in this table is hypothetical and for illustrative purposes.[2] -
Optimize SPE Protocol: If using SPE, ensure proper conditioning, equilibration, sample loading, washing, and elution steps are followed. The choice of SPE sorbent (e.g., mixed-mode cation exchange) is also critical.
-
Optimize LLE Protocol: For LLE, experiment with different organic solvents and pH adjustments to maximize the extraction efficiency of this compound.
Issue 3: Interference from Other Compounds
Possible Cause: Co-elution of metabolites, isomers, or other drugs.
Solutions:
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help differentiate between compounds with the same nominal mass but different elemental compositions.
-
Chromatographic Resolution: As mentioned before, optimizing the chromatographic method is key to separating the analyte of interest from potential interferents.
Experimental Protocols
Protein Precipitation (PPT) Protocol for Plasma/Serum
Objective: A quick and simple method for removing the bulk of proteins from the sample.
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN) containing 0.1% formic acid (as the internal standard diluent)
-
Vortex mixer
-
Centrifuge
-
96-well plates or microcentrifuge tubes
Procedure:
-
Pipette 25 µL of the plasma/serum sample into a well of a 96-well plate or a microcentrifuge tube.[10]
-
Add 50 µL of acidified acetonitrile containing the internal standard.[10] The ratio of solvent to sample is typically 3:1 to 5:1 to ensure efficient protein removal.[9]
-
Vortex the mixture for 3-10 minutes to ensure thorough mixing and protein precipitation.[10]
-
Centrifuge the samples at a high speed (e.g., ≥14,000 g) for 30 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for Urine
Objective: To provide a cleaner sample extract by removing a wider range of interfering matrix components.
Materials:
-
Urine sample
-
Mixed-mode cation exchange SPE cartridge
-
Methanol (B129727) (for conditioning)
-
Deionized water (for equilibration)
-
Acidic solution (e.g., 2% formic acid in water for sample pre-treatment)
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: Acidify the urine sample by adding an equal volume of 2% formic acid.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.[2]
-
Equilibration: Pass 1 mL of deionized water through the cartridge.[2]
-
Sample Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove hydrophilic and weakly bound interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Decision tree for troubleshooting matrix effects in 4-Fluoro BZP analysis.
References
- 1. In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Calibration curve issues in 4-Fluoro BZP hydrochloride quantification
This technical support center provides troubleshooting guidance for common issues encountered during the quantification of 4-Fluoro BZP hydrochloride, with a specific focus on calibration curve development using chromatographic methods like HPLC and LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is a calibration curve and why is it essential for quantifying this compound?
A1: A calibration curve is a graph used in analytical chemistry to determine the concentration of an unknown sample.[1] It is generated by plotting the response of the analytical instrument (e.g., peak area in chromatography) against known concentrations of a series of prepared standards.[1] For accurate quantification of this compound, a reliable calibration curve is essential to establish a linear relationship between the instrument's signal and the compound's concentration.
Q2: What are the characteristics of a good calibration curve for HPLC or LC-MS analysis?
A2: A good calibration curve should exhibit strong linearity, typically indicated by a high coefficient of determination (R²) value, ideally greater than 0.99.[2] The curve should cover the expected concentration range of the unknown samples. The response at the lowest concentration standard, the Limit of Quantification (LOQ), should be reliably and reproducibly measurable.
Q3: My calibration curve for this compound is non-linear. What are the potential causes?
A3: Non-linearity can stem from several sources. Common causes include errors in the preparation of standard solutions, operating outside the detector's linear range (detector saturation), degradation of the analyte, or the presence of matrix effects.[3][4] For piperazine (B1678402) derivatives like 4-Fluoro BZP, matrix effects in biological samples can be a significant factor.[5] Adsorption of the analyte onto surfaces in the injector or column at low concentrations can also lead to non-linear curves.[3]
Q4: What are matrix effects and why are they a concern for this compound analysis?
A4: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[5] This can lead to ion suppression (most common) or enhancement, which negatively impacts the accuracy, precision, and sensitivity of LC-MS analysis.[5] Piperazine derivatives are basic compounds and are particularly susceptible to matrix effects when analyzed in complex biological matrices like plasma or urine, which contain numerous interfering endogenous substances.[5]
Q5: How stable is this compound in solution, and how can this affect my calibration?
A5: While specific stability data for this compound solutions is not extensively published, general information indicates the solid form is stable for years when stored correctly.[6][7] However, the stability of designer drugs in biological matrices can be poor, and degradation can occur depending on storage conditions (temperature, light exposure).[8] If your calibration standards degrade over the course of an analytical run, it will result in a drifting or non-linear calibration curve.[9] It is crucial to prepare fresh standards regularly and store them under appropriate conditions (e.g., refrigerated or frozen, protected from light).
Troubleshooting Guide
This guide addresses specific problems you may encounter with your calibration curve during this compound analysis.
Problem 1: Poor Linearity (Low R² Value or Curved Plot)
Symptoms: The coefficient of determination (R²) is below your method's acceptance criteria (e.g., <0.995), or the plotted data points clearly form a curve rather than a straight line.
| Potential Cause | Troubleshooting Steps & Solutions |
| Improper Standard Preparation | Verify calculations for all dilutions. Re-prepare the standard solutions using accurately calibrated balances and volumetric equipment.[9] Ensure the this compound reference material is fully dissolved. |
| Detector Saturation | The concentration of your highest standard(s) may be outside the linear dynamic range of the detector.[3] Lower the concentration range of your calibration curve or dilute the high-concentration samples. |
| Analyte Adsorption | Active compounds can be adsorbed by the column or injector liner, particularly at low concentrations, leading to non-linearity.[3] Proper column conditioning and equilibration can help mitigate this. |
| Matrix Effects (LC-MS) | Co-eluting matrix components can suppress or enhance the analyte signal, causing a non-linear response.[4][5] Improve sample cleanup, adjust chromatography to separate the analyte from interferences, or use an isotopically labeled internal standard. |
| Inappropriate Curve Fit | Forcing the calibration curve through the origin (y=0) when there is a significant y-intercept can introduce errors, especially at low concentrations.[10] Use a linear regression model that includes the y-intercept. If non-linearity is inherent and reproducible, consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit, but this should be properly validated.[11] |
Problem 2: Poor Reproducibility (Inconsistent Peak Areas or Retention Times)
Symptoms: Replicate injections of the same standard yield significantly different peak areas or retention times, leading to a high relative standard deviation (%RSD).
| Potential Cause | Troubleshooting Steps & Solutions |
| Injector & Autosampler Issues | Leaks in the injection valve, worn rotor seals, or an improperly seated needle can cause variable injection volumes.[12] Inspect and tighten fittings, replace worn seals, and verify the autosampler's mechanical function.[12] |
| Inconsistent Mobile Phase | Variability in mobile phase preparation (inaccurate composition or pH) can cause shifts in retention time and affect peak shape.[12] Prepare mobile phases accurately using calibrated equipment and degas thoroughly to remove air bubbles.[9][13] |
| Column Degradation / Inadequate Equilibration | An aging column or insufficient equilibration time between injections (especially in gradient methods) can lead to drifting retention times.[12][14] Allow for a longer column equilibration period.[14] If performance continues to degrade, replace the column. |
| Temperature Fluctuations | Inconsistent temperature control of the column and autosampler can affect solvent viscosity and injection volume, impacting reproducibility.[14][15] Use a column oven and a temperature-controlled autosampler to maintain stable conditions.[14][15] |
| Inconsistent Sample Preparation | Variations in sample handling, filtration, or dilution can introduce significant error.[9][12] Standardize all sample preparation procedures and ensure samples are mixed thoroughly before injection.[12] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol outlines the preparation of a set of calibration standards for this compound using serial dilution.
-
Prepare a Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with a suitable solvent (e.g., methanol (B129727) or mobile phase). Sonicate if necessary to ensure complete dissolution.
-
-
Prepare a Working Stock Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the Primary Stock Solution into a 10 mL Class A volumetric flask.
-
Dilute to volume with the mobile phase.
-
-
Prepare Calibration Standards:
-
Perform serial dilutions from the Working Stock Solution to create a series of standards. The concentration range should bracket the expected concentration of the unknown samples.[1]
-
An example dilution scheme is provided in the table below.
-
Table 1: Example Dilution Scheme for Calibration Standards
| Standard Level | Concentration (ng/mL) | Volume of 10 µg/mL Stock (µL) | Final Volume (mL) |
| 1 | 10 | 10 | 10 |
| 2 | 25 | 25 | 10 |
| 3 | 50 | 50 | 10 |
| 4 | 100 | 100 | 10 |
| 5 | 250 | 250 | 10 |
| 6 | 500 | 500 | 10 |
| 7 | 1000 | 1000 | 10 |
Protocol 2: Assessment of Matrix Effects via Post-Extraction Spiking
This method helps quantify the extent of ion suppression or enhancement from the sample matrix in LC-MS analysis.[5]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound at low and high concentrations in the mobile phase or reconstitution solvent.[5]
-
Set B (Post-Spiked Matrix): Obtain at least six different lots of blank biological matrix (e.g., plasma). Process them using your extraction procedure (e.g., protein precipitation). Spike the extracted, clean supernatant with the analyte at the same low and high concentrations as Set A.[5]
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with the analyte at low and high concentrations before performing the extraction procedure. This set is used to determine recovery.
-
-
Analysis: Analyze all three sets of samples using your LC-MS method.
-
Calculation:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Visualized Workflows
Caption: A troubleshooting workflow for identifying and solving common calibration curve issues.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmasciences.in [pharmasciences.in]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. reddit.com [reddit.com]
- 12. Solve Problem of Poor Repeatability of HPLC Columns - Hawach [hawachhplccolumn.com]
- 13. uhplcs.com [uhplcs.com]
- 14. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 15. Navigating Hurdles in Achieving HPLC Reproducibility | Technology Networks [technologynetworks.com]
Preventing isomerization of fluorinated benzylpiperazines during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated benzylpiperazines. Our focus is on preventing undesired side reactions, with a particular emphasis on potential isomerization and other impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of mono-substituted fluorinated benzylpiperazines?
The most common side product is the di-substituted piperazine (B1678402), where the fluorinated benzyl (B1604629) group is attached to both nitrogen atoms of the piperazine ring. This occurs because piperazine has two nucleophilic secondary amine groups. Controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation. Using a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens is a highly effective strategy to ensure mono-substitution.
Q2: Can the fluorinated benzyl group itself isomerize during the reaction?
While direct isomerization of the substitution pattern on the aromatic ring (e.g., a 2-fluorobenzyl group rearranging to a 3- or 4-fluorobenzyl group) during a standard nucleophilic substitution reaction with piperazine is not a commonly reported issue, the stability of the starting materials is critical. The presence of unexpected isomers in the final product often points to impurities in the starting fluorobenzyl halide or its degradation under reaction conditions.
Q3: What analytical techniques are best for detecting and quantifying isomers of fluorinated benzylpiperazines?
Gas chromatography-mass spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and identifying isomers. For distinguishing between isomers with similar fragmentation patterns in MS, techniques like Raman microspectroscopy can be effective. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation and confirming the substitution pattern on the aromatic ring.
Q4: How can I improve the regioselectivity of the N-alkylation to favor the desired mono-substituted product?
There are several strategies to enhance mono-alkylation selectivity:
-
Use of a Large Excess of Piperazine: This statistically favors the mono-alkylation product. However, it requires a more rigorous purification process to remove the unreacted piperazine.
-
Protecting Groups: Employing a mono-protected piperazine, such as 1-Boc-piperazine, is a robust method. The Boc group can be removed under acidic conditions after the alkylation step.
-
In Situ Mono-protonation: Reacting piperazine with one equivalent of acid to form the monohydrochloride salt can reduce the nucleophilicity of one nitrogen, thereby favoring mono-alkylation.
Troubleshooting Guides
Issue 1: Presence of Di-substituted Byproduct
Symptoms:
-
Mass spectrometry data shows a peak corresponding to the molecular weight of the di-fluorobenzylpiperazine.
-
Chromatography (TLC, GC, or HPLC) shows a less polar spot/peak in addition to the desired product.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Stoichiometry | Use a larger excess of piperazine (e.g., 5-10 equivalents) to increase the statistical probability of mono-alkylation. |
| High Reaction Temperature | Run the reaction at a lower temperature to reduce the rate of the second alkylation. |
| Prolonged Reaction Time | Monitor the reaction closely using TLC or GC and stop it once the starting fluorobenzyl halide is consumed. |
| Inefficient Mono-protection Strategy | If using unprotected piperazine is problematic, switch to a mono-protected piperazine like 1-Boc-piperazine. The Boc group provides excellent control over mono-alkylation and can be deprotected in a subsequent step. |
Issue 2: Unexpected Regioisomers of the Fluorinated Benzyl Group Detected
Symptoms:
-
NMR or GC-MS analysis indicates the presence of isomers with the fluorine atom at a different position on the benzyl ring than expected (e.g., detection of 3-fluorobenzylpiperazine when starting with 2-fluorobenzyl chloride).
Possible Causes & Solutions:
| Cause | Solution |
| Impure Starting Material | Always verify the purity and isomeric integrity of the starting fluorobenzyl halide by NMR and GC-MS before use. Source starting materials from a reputable supplier. |
| Degradation of Fluorobenzyl Halide | Fluorobenzyl halides can be susceptible to degradation, especially under harsh basic or high-temperature conditions. Consider using milder bases (e.g., K₂CO₃ instead of NaOH) and lower reaction temperatures. Store the halide in a cool, dark, and dry place. |
| Hypothetical Halogen Scrambling/Rearrangement | While not commonly reported for this specific synthesis, benzylic carbocations or radicals can be prone to rearrangement. Ensure reaction conditions that disfavor the formation of such intermediates (e.g., avoid strong Lewis acids or radical initiators). |
Experimental Protocols
Protocol 1: Regioselective Mono-N-Alkylation of Piperazine using a Boc Protecting Group
This protocol describes the synthesis of 1-(4-fluorobenzyl)-piperazine.
Step 1: Synthesis of tert-butyl 4-(4-fluorobenzyl)piperazine-1-carboxylate
-
To a solution of 1-Boc-piperazine (1.86 g, 10 mmol) in acetonitrile (B52724) (50 mL), add potassium carbonate (2.76 g, 20 mmol).
-
To this suspension, add 4-fluorobenzyl chloride (1.45 g, 10 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected product.
Step 2: Deprotection to Yield 1-(4-fluorobenzyl)piperazine
-
Dissolve the purified tert-butyl 4-(4-fluorobenzyl)piperazine-1-carboxylate (10 mmol) in dichloromethane (B109758) (20 mL).
-
Add trifluoroacetic acid (TFA) (15 mL) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 2M NaOH to pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
| Reaction Step | Reagent | Molar Ratio | Typical Yield | Purity (by HPLC) |
| Alkylation | 1-Boc-piperazine | 1.0 | 85-95% | >98% |
| 4-Fluorobenzyl chloride | 1.0 | |||
| K₂CO₃ | 2.0 | |||
| Deprotection | Protected Intermediate | 1.0 | 90-98% | >99% |
| Trifluoroacetic Acid (TFA) | Excess |
Visualizations
Logical Workflow for Troubleshooting Isomer Formation
Caption: A flowchart for diagnosing and solving isomer issues.
Synthetic Pathway for Controlled Mono-Alkylation
Caption: Synthetic route using a protecting group strategy.
Best practices for cleaning lab equipment after using 4-Fluoro BZP hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for cleaning laboratory equipment after using 4-Fluoro BZP hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to clean glassware that has been in contact with this compound?
A1: Immediately after use, you should perform a preliminary rinse of the glassware with a solvent in which this compound is soluble. This will remove the bulk of the compound. Based on its known solubility, suitable initial rinsing solvents include Phosphate-Buffered Saline (PBS, pH 7.2) or Dimethyl Sulfoxide (DMSO). Methanol can also be used, though the compound is only sparingly soluble in it.
Q2: Are there any specific safety precautions I should take during the cleaning process?
A2: Yes. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Conduct all cleaning procedures, especially those involving solvents and acid or base baths, inside a certified chemical fume hood to avoid inhalation of any residual vapors or aerosols.
Q3: Can I use a standard laboratory detergent to clean the equipment?
A3: Yes, after the initial solvent rinse, a thorough wash with a laboratory-grade detergent and warm water is a critical step. Use a suitable brush to scrub all surfaces of the glassware to physically remove any remaining residue.
Q4: Is a final rinse with deionized water necessary?
A4: Absolutely. After washing with detergent, rinse the glassware multiple times with tap water, followed by a final, thorough rinse with deionized (DI) water. This ensures that no detergent residues or inorganic ions from tap water remain on the glassware, which could interfere with future experiments.
Q5: How should I dispose of the initial solvent rinse containing this compound?
A5: The initial solvent rinse should be collected and disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Do not pour it down the drain. For residual solutions, deactivation using activated carbon can be an effective method for binding the psychoactive compound before disposal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| A white residue remains on the glassware after cleaning. | Incomplete removal of this compound, which is a solid at room temperature. | Repeat the cleaning procedure, paying close attention to the initial solvent rinse. Consider using a solvent in which the compound is more soluble, such as DMSO, for the initial rinse. Follow this with a meticulous detergent wash and thorough rinsing. |
| Unexpected results in subsequent experiments using the cleaned glassware. | Trace amounts of this compound or cleaning agents are still present. | For highly sensitive applications, after the standard cleaning protocol, consider soaking the glassware in an acid bath (e.g., 1M HCl) followed by a base bath (e.g., 1M NaOH), with thorough DI water rinses in between and after. This helps to remove any residual organic and inorganic contaminants. |
| Visible scratches or etching on the glassware after cleaning. | Use of abrasive cleaning powders or harsh scrubbing. | Use non-abrasive laboratory detergents and soft-bristled brushes. Borosilicate glass is chemically resistant but can be physically damaged. |
Experimental Protocols
Standard Cleaning Protocol for Glassware
This protocol is designed for the routine cleaning of borosilicate glassware after use with this compound.
-
Initial Solvent Rinse: Immediately after the experimental procedure is complete, rinse the glassware three times with a suitable solvent (e.g., PBS pH 7.2 or DMSO). Collect all rinsate for proper chemical waste disposal.
-
Detergent Wash: Prepare a warm solution of a laboratory-grade detergent. Using a non-abrasive brush, thoroughly scrub all internal and external surfaces of the glassware.
-
Tap Water Rinse: Rinse the glassware thoroughly under running tap water for at least one minute to remove all detergent.
-
Deionized Water Rinse: Rinse the glassware a minimum of three to five times with deionized water.
-
Drying: Allow the glassware to air dry on a drying rack or place it in a drying oven, if appropriate for the glassware type.
Intensive Cleaning Protocol for Sensitive Applications
This protocol is recommended when the glassware will be used for highly sensitive analytical or biological experiments where even trace contaminants could interfere with the results.
-
Follow Steps 1-4 of the Standard Cleaning Protocol.
-
Acid Bath: Carefully immerse the glassware in a 1M hydrochloric acid (HCl) bath for at least one hour.
-
Thorough DI Water Rinse: Remove the glassware from the acid bath and rinse it extensively with deionized water (at least five to seven times).
-
Base Bath: Immerse the glassware in a 1M sodium hydroxide (B78521) (NaOH) bath for at least one hour.
-
Final DI Water Rinse: Remove the glassware from the base bath and rinse it copiously with deionized water (at least seven to ten times) to ensure all traces of the base are removed.
-
Drying: Dry the glassware as described in the standard protocol.
Visual Workflow
Caption: Logical workflow for cleaning lab equipment after use with this compound.
Validation & Comparative
Cross-Validation of Analytical Methods for 4-Fluoro BZP Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification and identification of 4-Fluoro BZP hydrochloride (1-(4-Fluorobenzyl)piperazine dihydrochloride). Due to the limited availability of direct cross-validation studies for this specific compound, this document leverages validation data from structurally similar piperazine (B1678402) derivatives to provide a foundational framework for method development and cross-validation. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors, which are standard in the analysis of novel psychoactive substances and pharmaceutical compounds.[1][2]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the nature of the sample matrix. Both GC-MS and HPLC offer robust and reliable approaches for the analysis of piperazine derivatives.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. It provides high sensitivity and excellent selectivity, making it suitable for the analysis of trace amounts of substances in complex matrices.[2]
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be coupled with various detectors, including Ultraviolet (UV) and Mass Spectrometry (MS), to suit different analytical needs.[1] HPLC is particularly useful for compounds that are not readily volatile or are thermally labile.
The performance of these methods can be evaluated based on key validation parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[1][3]
Data Presentation: Performance of Analytical Methods for Piperazine Derivatives
The following tables summarize validation data for analytical methods applied to piperazine and its derivatives. This data serves as a valuable reference for establishing performance expectations for the analysis of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Piperazine Derivatives
| Parameter | Piperazine | 1-Methyl Piperazine | 1-Ethyl Piperazine | Reference |
| Limit of Detection (LOD) | 0.008% | 0.005% | 0.005% | [4] |
| Limit of Quantitation (LOQ) | 0.03% | 0.02% | 0.02% | [4] |
| Accuracy (Recovery at LOQ) | 98.5% | 98.9% | 97.5% | [4] |
| Precision (%RSD at LOQ) | < 5% | < 5% | < 5% | [4] |
| Linearity (Correlation Coefficient) | > 0.99 | > 0.99 | > 0.99 | [4] |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for Piperazine Derivatives
| Parameter | Method | Piperazine | Reference |
| Limit of Detection (LOD) | HPLC-UV (with derivatization) | 30 ppm | [3] |
| Limit of Quantitation (LOQ) | HPLC-UV (with derivatization) | 90 ppm | [3] |
| Accuracy (% Recovery) | HPLC-UV (with derivatization) | 104.87 - 108.06% | [3] |
| Precision (%RSD) | HPLC-UV (with derivatization) | < 4.0 | [3] |
| Linearity (Correlation Coefficient) | HPLC-UV (with derivatization) | 0.999 | [3] |
| Limit of Detection (LOD) | UPLC-ESI/MS/MS | 0.4 µg/kg | [5] |
| Limit of Quantitation (LOQ) | UPLC-ESI/MS/MS | 1.0 µg/kg | [5] |
| Accuracy (% Recovery) | UPLC-ESI/MS/MS | 102.93 - 111.46% | [5] |
| Precision (%RSD) | UPLC-ESI/MS/MS | 4.57 - 5.28% | [5] |
| Linearity (Correlation Coefficient) | UPLC-ESI/MS/MS | 0.9995 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods.[1] The following protocols are generalized for the analysis of piperazine derivatives and should be optimized for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound standard or sample in a suitable solvent, such as methanol.[6] For complex matrices, a simple solvent extraction may be necessary.[2]
-
Chromatographic Conditions:
-
Column: A suitable capillary column, such as a DB-17 (30 m x 0.53 mm, 1 µm film thickness), is recommended for the separation of piperazine derivatives.[4][6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[6]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program: An initial temperature of 150°C held for 10 minutes, followed by a ramp of 35°C/min to 260°C, held for 2 minutes.[6]
-
Injection Volume: 1.0 µL.[6]
-
-
Mass Spectrometry Detection:
-
Detector Temperature: 260°C.[6]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: A suitable mass range to cover the parent ion and expected fragments of 4-Fluoro BZP.
-
High-Performance Liquid Chromatography (HPLC-UV/MS) Protocol
-
Sample Preparation: Prepare standard and sample solutions in the mobile phase or a compatible solvent. For trace analysis using HPLC-UV, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) may be necessary to enhance detection.[3][5]
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column, is commonly used.[1]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.[1]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[3]
-
Injection Volume: 10 µL.[3]
-
-
Detection:
-
UV Detection: The detection wavelength should be set at the maximum absorbance of the analyte or its derivative (e.g., 340 nm for the NBD derivative of piperazine).[3]
-
Mass Spectrometry Detection:
-
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the cross-validation of analytical methods and the specific workflows for GC-MS and HPLC analysis.
References
A Comparative Analysis of 4-Fluoro BZP Hydrochloride and Other Piperazine Derivatives: An Efficacy Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 4-Fluoro BZP (para-fluorobenzylpiperazine) hydrochloride and other prominent piperazine (B1678402) derivatives, including Benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (B195711) (mCPP). Due to a significant lack of published experimental data on 4-Fluoro BZP hydrochloride, this comparison primarily relies on the established pharmacological profiles of related piperazine compounds. The physiological and toxicological properties of 4-Fluoro BZP have not been extensively evaluated.[1]
Introduction to Piperazine Derivatives
Piperazine derivatives are a class of synthetic compounds known for their psychoactive effects, primarily acting as stimulants and, in some cases, hallucinogens.[2][3] Their mechanism of action generally involves the modulation of monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[3][4] These compounds are of interest to researchers for their potential therapeutic applications and as tools to understand neurochemical pathways.
Efficacy Comparison: A Data-Driven Overview
In contrast, other piperazine derivatives have been more extensively studied. The following tables summarize the available quantitative and qualitative data on their efficacy.
Table 1: In Vitro Efficacy at Monoamine Transporters
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| 4-Fluoro BZP HCl | Data not available | Data not available | Data not available |
| Benzylpiperazine (BZP) | Moderate inhibitor/releaser[2][4] | Weak inhibitor/releaser[2][4] | Moderate inhibitor/releaser[4] |
| TFMPP | Weak activity[2] | Potent agonist/releaser[2][6] | Weak activity[6] |
| mCPP | Weak activity[2] | Potent agonist/releaser[2] | Weak activity |
Table 2: Receptor Binding Affinity
| Compound | 5-HT1A Receptor | 5-HT1B Receptor | 5-HT2A Receptor | 5-HT2C Receptor |
| 4-Fluoro BZP HCl | Data not available | Data not available | Data not available | Data not available |
| Benzylpiperazine (BZP) | Agonist[4] | Agonist | Agonist[4] | Agonist |
| TFMPP | Agonist (Ki = 288-1950 nM)[6] | Agonist (Ki = 30-132 nM)[6] | Weak partial agonist/antagonist (Ki = 160-269 nM)[6] | Agonist (Ki = 62 nM)[6] |
| mCPP | Agonist | Agonist | Agonist | Potent Agonist[2] |
Table 3: Comparative Behavioral Effects in Animal Models
| Compound | Locomotor Activity | Drug Discrimination |
| 4-Fluoro BZP HCl | Data not available | Data not available |
| Benzylpiperazine (BZP) | Increased, dose-dependent[7] | Full substitution for S(+)-MDMA[7] |
| TFMPP | Decreased[7] | Full substitution for S(+)-MDMA[7] |
| mCPP | Decreased[2] | Full substitution for S(+)-MDMA[7] |
Experimental Protocols
The data presented above are derived from a variety of experimental procedures. Below are detailed methodologies for key experiments typically used to characterize the efficacy of piperazine derivatives.
Radioligand Binding Assays
Objective: To determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT1A) are prepared from cultured cells or animal brain tissue.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., TFMPP).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.
Monoamine Transporter Uptake/Release Assays
Objective: To measure the ability of a compound to inhibit the reuptake or stimulate the release of neurotransmitters.
Protocol:
-
Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT).
-
Pre-loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin).
-
Uptake Inhibition: For uptake assays, the pre-loaded synaptosomes are incubated with the test compound, and the amount of radiolabeled neurotransmitter taken up is measured.
-
Release Assay: For release assays, after pre-loading, the synaptosomes are exposed to the test compound, and the amount of radiolabeled neurotransmitter released into the surrounding buffer is quantified.
-
Data Analysis: The concentration of the test compound that causes 50% of the maximal effect (EC50 for release) or 50% inhibition of uptake (IC50 for inhibition) is calculated.
Locomotor Activity Assay
Objective: To assess the stimulant or depressant effects of a compound on spontaneous movement in rodents.
Protocol:
-
Animal Acclimation: Mice or rats are individually placed in an open-field arena and allowed to acclimate for a set period.
-
Drug Administration: The test compound or vehicle is administered to the animals (e.g., via intraperitoneal injection).
-
Data Recording: The animals are returned to the open-field arena, and their locomotor activity is recorded for a specified duration using an automated system with infrared beams.
-
Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena are quantified and compared between drug-treated and vehicle-treated groups.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Fluoro BZP Hydrochloride and Benzylpiperazine (BZP) in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional activities of 4-Fluoro BZP hydrochloride and its parent compound, Benzylpiperazine (BZP). While BZP has been extensively studied, it is important to note that publicly available experimental data on this compound is limited. Therefore, much of the information regarding 4-Fluoro BZP is inferred from the pharmacological profile of BZP and structure-activity relationships (SAR) established for fluorinated analogs.
Executive Summary
Benzylpiperazine (BZP) is a well-characterized psychoactive compound that primarily acts as a monoamine releaser and reuptake inhibitor, with a preference for the dopamine (B1211576) and norepinephrine (B1679862) transporters over the serotonin (B10506) transporter. Its functional activity is comparable to that of amphetamine, though it is less potent. This compound, a derivative of BZP, is presumed to share a similar mechanism of action. The addition of a fluorine atom to the benzyl (B1604629) ring is a common medicinal chemistry strategy to modulate a compound's potency, selectivity, and metabolic stability. It is predicted that the 4-fluoro substitution on BZP may enhance its activity at monoamine transporters.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for BZP's activity at monoamine transporters. Direct comparative data for this compound is not currently available in the peer-reviewed literature; its activity is predicted based on the data for BZP.
| Compound | Target | Assay Type | EC50 (nM) for Release | Predicted Effect of 4-Fluoro Substitution |
| Benzylpiperazine (BZP) | Dopamine Transporter (DAT) | Neurotransmitter Release | 175 | Potentially Increased Affinity/Potency |
| Norepinephrine Transporter (NET) | Neurotransmitter Release | 62 | Potentially Increased Affinity/Potency | |
| Serotonin Transporter (SERT) | Neurotransmitter Release | 6050 | Potentially Increased Affinity/Potency | |
| This compound | Dopamine Transporter (DAT) | Neurotransmitter Release | Data Not Available | - |
| Norepinephrine Transporter (NET) | Neurotransmitter Release | Data Not Available | - | |
| Serotonin Transporter (SERT) | Neurotransmitter Release | Data Not Available | - |
Mechanism of Action and Signaling Pathways
Both BZP and, presumably, 4-Fluoro BZP, exert their effects by interacting with monoamine transporters (DAT, NET, and SERT). This interaction leads to two primary effects: the inhibition of neurotransmitter reuptake from the synaptic cleft and the promotion of neurotransmitter release from the presynaptic neuron. The net result is an increased concentration of dopamine, norepinephrine, and serotonin in the synapse, leading to enhanced neurotransmission. BZP is also known to act as a non-selective agonist at various serotonin receptors.
Experimental Protocols
The following are detailed methodologies for key functional assays used to characterize compounds like BZP and 4-Fluoro BZP.
Neurotransmitter Release Assay
This assay measures the ability of a test compound to induce the release of a specific neurotransmitter from cells expressing the corresponding transporter.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, CHO) in appropriate media.
-
Stably or transiently transfect the cells with the cDNA encoding the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
2. Neurotransmitter Loading:
-
Plate the transfected cells in 24- or 48-well plates.
-
Incubate the cells with a solution containing a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for 30-60 minutes at 37°C to allow for uptake.
3. Compound Incubation:
-
Wash the cells with a buffer to remove excess extracellular radiolabeled neurotransmitter.
-
Add varying concentrations of the test compound (BZP or this compound) to the cells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
4. Measurement of Neurotransmitter Release:
-
Collect the supernatant from each well.
-
Lyse the cells to determine the amount of radiolabeled neurotransmitter remaining intracellularly.
-
Quantify the amount of radioactivity in the supernatant and the cell lysate using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the percentage of neurotransmitter released for each concentration of the test compound.
-
Plot the percentage of release against the log concentration of the compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal release) from the curve.
Receptor Binding Assay
This assay determines the affinity of a test compound for a specific receptor or transporter.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the target transporter (e.g., DAT, NET, or SERT) in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a fresh buffer.
2. Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand known to bind to the target transporter (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (BZP or this compound).
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the amount of radioactivity on the filters using a liquid scintillation counter.
5. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
Benzylpiperazine is a well-documented stimulant that acts primarily through the release and reuptake inhibition of dopamine and norepinephrine. While this compound is structurally similar and presumed to have a comparable mechanism of action, a significant data gap exists regarding its specific functional activity. The introduction of the fluorine atom is predicted to modulate its potency and selectivity at monoamine transporters, but this requires experimental validation. The protocols outlined in this guide provide a framework for conducting the necessary functional assays to directly compare the pharmacological profiles of these two compounds and to elucidate the specific effects of the 4-fluoro substitution. Further research is crucial to fully understand the therapeutic and toxicological potential of this compound.
A Comparative Guide to the Structural Activity Relationship of Fluorinated BZP Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationship (SAR) of fluorinated N-benzylpiperazine (BZP) analogues, focusing on their interactions with monoamine transporters. The introduction of fluorine atoms into the BZP scaffold can significantly alter the pharmacological profile of these compounds, influencing their potency and selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows to aid in the rational design of novel psychoactive compounds and therapeutic agents.
Data Presentation: Comparative Binding Affinities
The following tables summarize the in vitro binding affinities (Ki or IC50 values in nM) of various fluorinated and non-fluorinated BZP and related piperidine/piperazine analogues for the dopamine, serotonin, and norepinephrine transporters. This data highlights the impact of fluorine substitution on transporter affinity and selectivity.
Table 1: Binding Affinities of N-Benzylpiperidine Analogues for Monoamine Transporters
| Compound | R (Substitution on N-benzyl ring) | DAT IC50 (nM) | SERT IC50 (nM) | SERT/DAT Selectivity Ratio |
| 1a | H | - | - | - |
| 5a | 4-F | 17.2 | 1926.4 | 112 |
| 11b | 4-NO2 | 16.4 | 1771.2 | 108 |
| Data sourced from a study on N-benzylpiperidine analogues, where electron-withdrawing groups like fluorine at the C(4) position of the N-benzyl group were found to be beneficial for DAT binding.[1][2] |
Table 2: Binding Affinities of Piperidine Analogues of GBR 12909 for Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 10 | 77 | >10000 | >10000 | >130 | >130 |
| 17 | 28 | 3920 | 5320 | 140 | 190 |
| 19 | 8.5 | 799 | 535.5 | 94 | 63 |
| This series of bis(4'-fluorophenyl)amine analogues demonstrates that specific substitutions can lead to high affinity and selectivity for DAT.[3] |
Table 3: Inhibitory Potency of Psychostimulants at Human Monoamine Transporters
| Compound | hDAT Ki (μM) | hSERT Ki (μM) | hNET Ki (μM) |
| Cocaine | 0.23 | 0.74 | 0.48 |
| d-Amphetamine | ~0.6 | 20-40 | 0.07-0.1 |
| MDMA | 8.29 | 2.41 | 1.19 |
| Reference data for common psychostimulants provides context for the affinities of novel analogues.[4] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of transporter binding and the methods used to determine these interactions, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for SAR studies.
Caption: Mechanism of Action of BZP Analogues.
Caption: Experimental Workflow for SAR Studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the pharmacological evaluation of fluorinated BZP analogues.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[5]
-
Objective: To determine the equilibrium binding affinity (Ki) of test compounds for monoamine transporters (DAT, SERT, NET).[5]
-
Materials:
-
Cell membranes expressing the transporter of interest (e.g., from rat striatum for DAT).[6]
-
Radioligand (e.g., [3H]WIN 35,428 for DAT).[6]
-
Test compounds (fluorinated BZP analogues).
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT).[6]
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]
-
Glass fiber filters (e.g., GF/C).[6]
-
Scintillation cocktail.[7]
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the membranes by centrifugation.[7] Resuspend the pellet in assay buffer.[7]
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.[7] Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[7]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[7]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[7]
-
Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[7]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[6] Determine the IC50 value from the dose-response curve and calculate the Ki using the Cheng-Prusoff equation.[6]
-
In Vitro Synaptosomal Uptake Assays
These assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic terminals.
-
Objective: To determine the potency (IC50) of test compounds to inhibit the uptake of radiolabeled dopamine or serotonin into synaptosomes.
-
Materials:
-
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from brain tissue by homogenization and differential centrifugation.[9]
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound.[8]
-
Uptake Initiation: Initiate uptake by adding the radiolabeled neurotransmitter.[8]
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C.[8]
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.[8]
-
Quantification and Analysis: Measure the radioactivity retained by the synaptosomes and calculate the IC50 value for uptake inhibition.[8]
-
Functional Assays
Functional assays determine whether a compound acts as an agonist or antagonist at a receptor and its potency (EC50 or IC50).
-
cAMP Assay (for Gi/o-coupled receptors like D2):
-
Principle: D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10] Antagonists block the agonist-induced decrease in cAMP.
-
Procedure:
-
Plate cells expressing the D2 receptor.
-
Pre-incubate cells with test compounds (antagonists).[11]
-
Stimulate the cells with a D2 agonist (e.g., dopamine) in the presence of forskolin (B1673556) (to stimulate cAMP production).
-
Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF or ELISA-based).
-
Determine the IC50 of the antagonist.[11]
-
-
-
Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A):
-
Principle: Activation of Gq-coupled receptors like 5-HT2A leads to an increase in intracellular calcium ([Ca2+]i).[12][13] This can be measured using calcium-sensitive fluorescent dyes.[13]
-
Procedure:
-
Load cells expressing the 5-HT2A receptor with a calcium-sensitive dye (e.g., Fluo-4 AM).[13]
-
Add the test compound (agonist) and measure the change in fluorescence intensity over time using a fluorescence plate reader.[13]
-
For antagonists, pre-incubate with the test compound before adding a known 5-HT2A agonist.
-
Calculate the EC50 for agonists or IC50 for antagonists from the dose-response curves.[13]
-
-
References
- 1. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Analysis of 4-Fluoro BZP Hydrochloride and TFMPP: A Guide for Researchers
A detailed examination of the pharmacological, neurochemical, and behavioral effects of 4-Fluoro BZP hydrochloride and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) is presented for the scientific community. This guide synthesizes available experimental data to offer a comparative perspective on these two piperazine (B1678402) derivatives.
This publication aims to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis of this compound (4-F BZP) and TFMPP. Due to a notable scarcity of direct pharmacological studies on 4-F BZP, this guide will utilize data on its parent compound, Benzylpiperazine (BZP), as a primary reference, with the acknowledgment that the fluorine substitution may modulate its activity.
Pharmacological Profile and Mechanism of Action
Both BZP and TFMPP are piperazine derivatives that exert their effects on the central nervous system, primarily by modulating monoaminergic neurotransmission. However, their mechanisms of action and selectivity for different neurotransmitter systems show marked differences.
Benzylpiperazine (BZP) , the parent compound of 4-F BZP, is recognized for its stimulant properties, which are comparable to those of amphetamine, though it is less potent.[1][2] Its primary mechanism involves stimulating the release and inhibiting the reuptake of dopamine (B1211576) and norepinephrine (B1679862).[3][4][5] BZP also affects the serotonin (B10506) system, albeit to a lesser extent than its dopaminergic and noradrenergic actions.[1][3] It acts as a non-selective agonist at a variety of serotonin receptors and has been shown to inhibit serotonin reuptake.[1][6] This mixed-action profile contributes to its complex behavioral effects, which include euphoria, increased energy, and potential for abuse.[4][7]
Trifluoromethylphenylpiperazine (TFMPP) , in contrast, primarily acts as a serotonin releasing agent and a non-selective serotonin receptor agonist.[3] It has a more pronounced effect on the serotonergic system compared to BZP, with significant activity at 5-HT1 and 5-HT2 receptor subtypes.[3] Unlike BZP, TFMPP has minimal effects on dopamine and norepinephrine release.[8] This serotonergic selectivity is thought to underlie its reported mild psychedelic and anxiogenic effects.[9] When co-administered, BZP and TFMPP are reported to produce effects that crudely mimic those of MDMA, with BZP contributing the stimulant effects and TFMPP the serotonergic effects.[3][8]
Quantitative Comparison of In Vitro Data
The following tables summarize the available quantitative data for BZP (as a proxy for 4-F BZP) and TFMPP, highlighting their differing affinities for monoamine transporters and receptors. It is important to note that direct comparative data for 4-F BZP is not currently available in the scientific literature.
Table 1: Monoamine Transporter Activity
| Compound | Transporter | EC50 (nM) for Release | Selectivity |
| BZP | DAT | 175 | DAT > NET >> SERT |
| NET | 62 | ||
| SERT | 6050 | ||
| TFMPP | DAT | >10,000 | SERT >> DAT/NET |
| NET | >10,000 | ||
| SERT | 121 |
Data sourced from multiple in vitro studies.[1][3][8]
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | BZP | TFMPP |
| 5-HT1A | - | 288-1950 |
| 5-HT1B | - | 30-132 |
| 5-HT1D | - | 282 |
| 5-HT2A | Agonist activity noted | 160-269 (weak partial agonist/antagonist) |
| 5-HT2C | Agonist activity noted | 62 |
Data for TFMPP sourced from in vitro binding assays. Specific Ki values for BZP at these subtypes are not consistently reported, though agonist activity is noted.[3]
In Vivo and Behavioral Effects
Animal and human studies have further elucidated the distinct behavioral profiles of BZP and TFMPP.
BZP consistently produces stimulant-like effects, including increased locomotor activity and stereotypy in rodents.[10] In human studies, its effects are described as similar to amphetamine, inducing euphoria, sociability, and increased energy.[1][9]
TFMPP, on the other hand, tends to decrease locomotor activity in rodents.[3] It is the only one of the two to induce a head-twitch response, a behavioral proxy for hallucinogenic potential in animals.[3] Human studies report that TFMPP can induce feelings of dysphoria, anxiety, and confusion.[9]
The combination of BZP and TFMPP has been shown to produce a complex interplay of effects. In some studies, the combination has been reported to produce effects similar to MDMA.[8][9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Simplified signaling pathways of BZP and TFMPP.
Caption: General workflow for an in vitro monoamine release assay.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Fluoro BZP Hydrochloride: Reproducibility and Performance
For researchers and professionals in drug development, the synthesis of piperazine (B1678402) derivatives such as 4-Fluoro BZP hydrochloride (1-(4-fluorobenzyl)piperazine dihydrochloride) is a fundamental process. The reproducibility and efficiency of the chosen synthetic route are critical for ensuring a reliable supply of this important chemical entity for further research and development. This guide provides a comparative analysis of the two primary methods for its synthesis: Reductive Amination and Nucleophilic Substitution (N-Alkylation) . We present a side-by-side look at their performance metrics, supported by detailed experimental protocols.
Comparative Performance Data
The following table summarizes the key quantitative data associated with the two principal synthesis methods for this compound. It is important to note that yields and reaction conditions can vary based on the specific laboratory setup, scale, and purity of starting materials.
| Parameter | Method 1: Reductive Amination | Method 2: Nucleophilic Substitution (N-Alkylation) |
| Starting Materials | 4-Fluorobenzaldehyde (B137897), Piperazine | 4-Fluorobenzyl chloride, Piperazine |
| Key Reagents | Sodium triacetoxyborohydride (B8407120) | Potassium carbonate (or other base) |
| Typical Solvent | Dichloromethane (B109758) (DCM) or Methanol | Acetonitrile (B52724) (ACN) or Ethanol (B145695) |
| Reaction Temperature | Room Temperature | Room Temperature to 80°C |
| Reaction Time | 12 - 24 hours | 6 - 18 hours |
| Reported Yield | High | 70 - 80% (for similar mono-alkylations) |
| Purity of Final Product | High, purification by crystallization | High, purification by crystallization or distillation |
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of 1-(4-fluorobenzyl)piperazine (B185958), the free base of this compound, followed by its conversion to the hydrochloride salt.
Method 1: Reductive Amination
This one-pot method involves the reaction of 4-fluorobenzaldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired product.
Experimental Protocol:
-
Reaction Setup: To a solution of piperazine (2.0 equivalents) in dichloromethane (DCM), add 4-fluorobenzaldehyde (1.0 equivalent).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer three times with DCM.
-
Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure 1-(4-fluorobenzyl)piperazine.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol (B130326). Add a solution of hydrochloric acid in isopropanol dropwise with stirring. The 1-(4-fluorobenzyl)piperazine dihydrochloride (B599025) will precipitate. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
Method 2: Nucleophilic Substitution (N-Alkylation)
This classical method involves the direct alkylation of piperazine with a 4-fluorobenzyl halide. Controlling the stoichiometry is crucial to favor mono-alkylation over di-alkylation.
Experimental Protocol:
-
Reaction Setup: To a solution of piperazine (at least 2.0 equivalents to favor mono-substitution) and potassium carbonate (2.0 equivalents) in acetonitrile (ACN), add 4-fluorobenzyl chloride (1.0 equivalent).
-
Alkylation: Stir the reaction mixture at room temperature or heat to reflux (approximately 60-80°C) for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification of Free Base: Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography.
-
Hydrochloride Salt Formation: Dissolve the purified 1-(4-fluorobenzyl)piperazine in a suitable solvent such as ethanol. Cool the solution in an ice bath and add a solution of absolute ethanol saturated with dry hydrogen chloride gas. The 1-(4-fluorobenzyl)piperazine dihydrochloride will precipitate. Collect the white solid by suction filtration, wash with dry benzene, and dry.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow of the described synthetic methods for 1-(4-fluorobenzyl)piperazine.
Caption: Comparative workflow of the two main synthetic routes to 1-(4-fluorobenzyl)piperazine.
Caption: General workflow for the conversion of the free base to the hydrochloride salt.
Inter-Laboratory Comparison of 4-Fluoro BZP Hydrochloride Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the analytical methodologies for the identification and quantification of 4-Fluoro BZP hydrochloride. In the absence of a formal inter-laboratory proficiency study for this specific compound, this document compiles and compares data from published analytical techniques for similar novel psychoactive substances to serve as a benchmark.
4-Fluoro BZP (1-(4-Fluorobenzyl)piperazine) hydrochloride is a substituted benzylpiperazine (BZP) derivative with potential for abuse.[1] Accurate and reliable analytical methods are crucial for its identification in seized materials, for toxicological screening, and in research settings. The primary techniques employed for the analysis of 4-Fluoro BZP and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
| Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy/Recovery | Reference |
| GC-MS | BZP, TFMPP | 50 ng/mL - 1 µg/mL (Scan mode) | Not Reported | Not Reported | Not Reported | [2] |
| 200 - 500 ng/mL (SIM mode) | ||||||
| LC-ESI-MS | BZP, TFMPP | 5 - 40 ng/mL (Scan mode) | Not Reported | 10 ng/mL - 10 µg/mL | Not Reported | [2] |
| 0.2 - 1 ng/mL (SIM mode) | ||||||
| UPLC-MS/MS | Benazepril | Not Reported | 5 ng/mL | 5 - 400 ng/mL | 94.50 - 113.82% | [3] |
| RP-HPLC | Benazepril | Not Reported | 0.019 µg/mL | 20.24 - 60.72 µg/mL | 99.97% | [4] |
BZP: Benzylpiperazine; TFMPP: 1-(3-trifluoromethylphenyl)piperazine; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography.
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results. The following sections outline common methodologies for the analysis of this compound and related piperazine (B1678402) derivatives.
GC-MS is a widely used technique for the identification of volatile and semi-volatile compounds. For piperazine derivatives, derivatization is sometimes employed to improve chromatographic behavior.
-
Sample Preparation (Urine):
-
Instrumentation:
-
Gas Chromatograph: Agilent 5975 Series GC/MSD or similar.[5]
-
Column: A non-polar or medium-polarity capillary column, such as an HP-5MS UI (30 m, 250 µm i.d., 0.25 µm film thickness), is suitable.[6]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Injection Mode: Splitless injection is commonly used for trace analysis.[5]
-
Temperature Program: An initial oven temperature of around 70-100°C, held for a few minutes, followed by a ramp up to 280-300°C.
-
-
Mass Spectrometer:
LC-MS is highly sensitive and specific, making it ideal for the analysis of non-volatile and thermally labile compounds in complex matrices.
-
Sample Preparation (Plasma/Urine):
-
For plasma, a protein precipitation step with a solvent like acetonitrile (B52724) may be necessary.
-
Alternatively, solid-phase extraction (SPE) with cartridges such as OASIS HLB can be used for both urine and plasma to clean up and concentrate the sample.[3][7]
-
The final extract is typically reconstituted in the mobile phase.
-
-
Instrumentation:
-
Liquid Chromatograph: An Agilent 1290 Infinity II LC system or similar.[8]
-
Column: A reversed-phase column, such as an Agilent SB-C18 or Accucore™ Phenyl Hexyl (100 × 2.1 mm, 2.6 μm), is commonly used.[6][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[5][6]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for piperazine derivatives.[5]
-
Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis.
-
Visualizations
The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample using LC-MS.
While the specific pharmacological actions of 4-Fluoro BZP have not been extensively studied, it is presumed to act as a stimulant, similar to other benzylpiperazine derivatives.[9] This typically involves the modulation of neurotransmitter systems, such as dopamine (B1211576) and serotonin. The following diagram illustrates a simplified potential mechanism of action at a synapse.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous ultraperformance liquid chromatography/tandem mass spectrometry determination of four antihypertensive drugs in human plasma using hydrophilic-lipophilic balanced reversed-phase sorbents sample preparation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. cfsre.org [cfsre.org]
A Researcher's Guide to the Identification of 4-Fluoro BZP Hydrochloride Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confirmation of 4-Fluoro BZP hydrochloride (1-(4-Fluorobenzyl)piperazine dihydrochloride) identity. The primary focus is on the critical role of certified reference standards in achieving accurate and irrefutable identification. The experimental data presented is illustrative, based on established principles for the analysis of piperazine (B1678402) derivatives, and serves to guide researchers in their own analytical workflows.
The Imperative of Reference Standards
In the realm of scientific research and drug development, the unambiguous identification of a chemical entity is paramount. Certified reference standards are highly characterized materials that provide a benchmark against which a sample of interest can be compared. The use of a reference standard is the most reliable method to confirm the identity, purity, and concentration of a substance. For this compound, a substituted benzylpiperazine, this is particularly crucial due to the existence of numerous positional isomers and related compounds.[1][2]
Comparative Analytical Techniques
The definitive identification of this compound relies on a multi-technique approach. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools that, when used in conjunction with a certified reference standard, provide orthogonal data to confirm the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the identification of volatile and semi-volatile compounds. The retention time in the gas chromatogram provides an initial point of comparison, while the mass spectrum offers a molecular fingerprint based on the fragmentation pattern of the molecule.
Data Comparison:
| Parameter | Unconfirmed Sample | 4-Fluoro BZP HCl Reference Standard | Analysis |
| GC Retention Time | 10.2 min | 10.2 min | A matching retention time suggests the presence of the target analyte. |
| Mass Spectrum (EI) | Base Peak: m/z 91 | Base Peak: m/z 91 | The mass spectrum of the sample should be visually identical to that of the reference standard. Key fragment ions for benzylpiperazines typically include the tropylium (B1234903) ion (m/z 91) and fragments corresponding to the piperazine ring.[3][4] |
| Key Fragments: m/z 56, 109, 135, 194 | Key Fragments: m/z 56, 109, 135, 194 | The presence and relative abundance of all fragment ions must match. The molecular ion peak (m/z 194 for the free base) should be present and consistent. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the unconfirmed sample and the this compound reference standard in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Injection: Inject 1 µL of each solution into the GC-MS system.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Compare the retention times and mass spectra of the unconfirmed sample and the reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of compounds in a mixture. For identity confirmation, the retention time of the analyte is the primary parameter for comparison against a reference standard.
Data Comparison:
| Parameter | Unconfirmed Sample | 4-Fluoro BZP HCl Reference Standard | Analysis |
| HPLC Retention Time | 4.5 min | 4.5 min | Co-elution of the sample and the reference standard under identical conditions is strong evidence of identity. |
| Peak Purity | Pass | Pass | Peak purity analysis (e.g., using a photodiode array detector) should confirm that the chromatographic peak of the sample is not composed of co-eluting impurities. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare solutions of the unconfirmed sample and the this compound reference standard in the mobile phase at a concentration of 0.5 mg/mL.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
-
Injection Volume: 10 µL.
-
Data Analysis: Compare the retention time of the major peak in the sample chromatogram with that of the reference standard. Spiking the sample with the reference standard should result in a single, sharp peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework, while ¹⁹F NMR is crucial for verifying the presence and position of the fluorine atom.
Data Comparison:
| Parameter | Unconfirmed Sample | 4-Fluoro BZP HCl Reference Standard | Analysis |
| ¹H NMR Chemical Shifts | Consistent | Consistent | The chemical shifts, splitting patterns, and integration of all proton signals in the sample spectrum must match those of the reference standard. |
| ¹³C NMR Chemical Shifts | Consistent | Consistent | The chemical shifts of all carbon signals must be identical. |
| ¹⁹F NMR Chemical Shift | Consistent | Consistent | A single resonance in the ¹⁹F NMR spectrum at the expected chemical shift confirms the presence of the fluorine atom. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the unconfirmed sample and the reference standard in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and compare the chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal integrations. The spectra of the sample and the reference standard should be superimposable. The analysis of fluorinated piperazine derivatives by NMR can be complex due to the presence of conformational isomers, which may result in multiple signals for chemically equivalent nuclei at room temperature.[5][6][7][8]
Workflow for Identity Confirmation
The following diagram illustrates a logical workflow for the confirmation of this compound identity using reference standards.
Caption: Workflow for confirming the identity of this compound.
Potential Alternatives and Impurities
When analyzing a synthesized or unknown sample of this compound, it is important to consider potential impurities and isomeric alternatives. Impurities can arise from the synthetic route, such as unreacted starting materials or byproducts.[9][10][11][12] Positional isomers (e.g., 2-Fluoro BZP or 3-Fluoro BZP) would exhibit different chromatographic behavior and distinct NMR spectra, particularly in the aromatic region of the ¹H NMR and in the ¹⁹F NMR spectrum. The mass spectra of positional isomers can often be very similar, highlighting the need for chromatographic separation and spectroscopic analysis.[13]
The following diagram illustrates the relationship between the target compound, its potential isomers, and synthetic precursors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cfsre.org [cfsre.org]
- 3. ikm.org.my [ikm.org.my]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. (Open Access) Analysis of Benzylpiperazine-like Compounds (2004) | Hiroyuki Inoue | 11 Citations [scispace.com]
4-Fluoro BZP Hydrochloride vs. Mephedrone: A Comparative Pharmacological Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of 4-Fluoro BZP hydrochloride (presumed to be 4-Fluoro-Methylbenzylpiperazine or 4F-MBZP) and mephedrone (B570743) (4-methylmethcathinone). Due to the limited availability of direct experimental data for this compound, this comparison significantly relies on data from its parent compound, benzylpiperazine (BZP), to infer its pharmacological profile. This extrapolation is based on the structural similarity and the common understanding that fluorination can modulate but not fundamentally alter the primary mechanism of action of piperazine (B1678402) derivatives. In contrast, mephedrone is a well-characterized synthetic cathinone.
Executive Summary
Both this compound (by inference from BZP) and mephedrone are psychoactive substances that primarily act on monoamine neurotransmitter systems. They are both understood to function as monoamine transporter substrates, leading to the release and inhibition of reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). However, their potency and selectivity for the different monoamine transporters are expected to differ, leading to distinct pharmacological and physiological effects. Mephedrone is characterized as a non-selective monoamine uptake inhibitor and releaser with a notable potency at the norepinephrine transporter.[1] The pharmacological profile of this compound is presumed to be similar to BZP, which also acts on dopaminergic and serotonergic systems.
Data Presentation: In Vitro Pharmacology
The following tables summarize the available quantitative data for mephedrone and benzylpiperazine (as a proxy for this compound) from in vitro studies. These values provide insight into their potency at monoamine transporters.
Table 1: In Vitro Pharmacological Data for Mephedrone
| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference |
| Neurotransmitter Release (EC50, nM) in rat brain synaptosomes | 58-62.7 | 118.3-122 | 49.1-51 | [2] |
| Uptake Inhibition (IC50, µM) in human cell lines | 5.9 | 19.3 | 1.9 | [3] |
Table 2: In Vitro Pharmacological Data for Benzylpiperazine (BZP) (as a proxy for this compound)
| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference |
| Neurotransmitter Release (EC50, nM) | 175 | 6050 | 62 | [4] |
Disclaimer: The data for BZP is presented as an estimation of the potential activity of this compound. The addition of a fluorine atom to the benzyl (B1604629) ring may alter the binding affinity and potency.
Comparative Analysis
Based on the available data, mephedrone appears to be a more potent releaser of dopamine and serotonin than BZP. Mephedrone also demonstrates a higher potency for inhibiting norepinephrine uptake compared to its effects on dopamine and serotonin transporters.[3] BZP, on the other hand, shows a preference for releasing norepinephrine and dopamine over serotonin.[4] It is important to reiterate that the pharmacological profile of this compound has not been formally studied, and these comparisons are based on the profile of its parent compound.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the presumed signaling pathways of these compounds and a general workflow for their in vitro characterization.
Caption: Presumed mechanism of action of this compound and mephedrone.
Caption: General experimental workflow for in vitro pharmacological characterization.
Experimental Protocols
Detailed experimental protocols for the key in vitro assays are crucial for the reproducibility and interpretation of pharmacological data.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound to a specific receptor or transporter.
-
Objective: To measure the affinity of this compound and mephedrone for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human transporters (hDAT, hSERT, or hNET) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of a neurotransmitter from presynaptic nerve terminals or cells expressing the relevant transporter.
-
Objective: To determine the potency (EC50) of this compound and mephedrone to induce the release of dopamine, serotonin, and norepinephrine.
-
Methodology:
-
Synaptosome or Cell Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine, cortex for serotonin and norepinephrine) or cells stably expressing the transporters are cultured.
-
Loading: The synaptosomes or cells are preloaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubation: After washing to remove excess radiolabel, the preparations are incubated with varying concentrations of the test compound.
-
Supernatant Collection: The amount of radioactivity released into the supernatant is measured.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal release (EC50) is calculated.
-
Conclusion
This comparative guide highlights the pharmacological similarities and presumed differences between this compound and mephedrone. Both compounds are monoamine transporter substrates, but their potencies and selectivities likely differ, leading to distinct psychoactive effects. The data for mephedrone is well-established, showing it to be a potent, non-selective monoamine releaser and reuptake inhibitor. The profile of this compound is inferred from its parent compound, BZP, suggesting a preference for dopamine and norepinephrine release over serotonin. It is critical to emphasize that direct experimental investigation of this compound is necessary to definitively establish its pharmacological profile and to validate the inferences made in this guide. Future research should focus on conducting in vitro binding and functional assays to obtain quantitative data for this emerging psychoactive substance.
References
- 1. Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mephedrone - Wikipedia [en.wikipedia.org]
- 3. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Evaluating the Off-Target Effects of 4-Fluoro BZP Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the off-target effects of 4-Fluoro BZP (benzylpiperazine) hydrochloride is currently unavailable in peer-reviewed literature. This guide provides a comparative framework based on the inferred pharmacology of the closely related compound, 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), and outlines a proposed experimental strategy for its evaluation. The data presented herein is hypothetical and for illustrative purposes only.
Introduction
4-Fluoro BZP hydrochloride is a novel psychoactive substance belonging to the piperazine (B1678402) class. Due to its recent emergence, a comprehensive pharmacological profile, including its off-target effects, has not been formally established.[1][2] Based on its structural similarity to benzylpiperazine (BZP), it is presumed to act as a stimulant on the central nervous system, primarily by modulating dopaminergic and serotonergic pathways.[1][3] Understanding the off-target binding profile of this compound is critical for assessing its therapeutic potential and safety profile.
This guide compares the inferred on-target activity of this compound with a hypothetical off-target binding profile. It also provides detailed experimental protocols and proposes alternative research compounds with more well-defined pharmacological characteristics.
Inferred Pharmacological Profile
The primary mechanism of action of this compound is thought to be the inhibition of dopamine (B1211576) and serotonin (B10506) reuptake, leading to increased extracellular concentrations of these neurotransmitters.[1] This action is similar to that of its parent compound, BZP, which is known to have stimulant and euphoriant effects.[4][5]
Hypothetical Off-Target Binding Profile: A Comparative Analysis
To evaluate the selectivity of this compound, a hypothetical screening against a panel of common off-target receptors and transporters is presented below. For comparison, hypothetical data for a well-established selective serotonin and dopamine reuptake inhibitor (SDRI), Sertraline (B1200038), is included.
Table 1: Hypothetical Comparative Off-Target Binding Affinities (Ki, nM)
| Target | This compound (Hypothetical Ki, nM) | Sertraline (Reported Ki, nM) | Potential Off-Target Effect |
| Primary Targets | |||
| Serotonin Transporter (SERT) | 50 | 0.29 | Antidepressant, Anxiolytic |
| Dopamine Transporter (DAT) | 150 | 25 | Stimulant, Antidepressant |
| Potential Off-Target Receptors | |||
| Norepinephrine (B1679862) Transporter (NET) | > 1000 | 420 | Cardiovascular side effects |
| 5-HT2A Receptor | 800 | 230 | Hallucinogenic effects, anxiety |
| 5-HT2C Receptor | > 1000 | 110 | Anxiolytic/anxiogenic effects |
| Alpha-1 Adrenergic Receptor | 1200 | 330 | Hypotension, dizziness |
| Histamine H1 Receptor | > 5000 | 1500 | Sedation, weight gain |
| Muscarinic M1 Receptor | > 10000 | > 10000 | Anticholinergic side effects |
Note: The Ki values for this compound are purely hypothetical and intended for illustrative purposes. Sertraline data is sourced from published literature.
Proposed Experimental Protocols for Off-Target Effect Evaluation
To empirically determine the off-target effects of this compound, the following experimental protocols are proposed.
Radioligand Binding Assay for Off-Target Receptor Affinity
This assay determines the binding affinity of a test compound to a specific receptor by measuring the displacement of a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the target receptor of interest (e.g., 5-HT2A, Alpha-1 Adrenergic).
-
Assay Buffer: Prepare an appropriate binding buffer for the specific receptor being assayed.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A) and a range of concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.
Experimental Protocol:
-
Cell Culture: Culture cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).
-
Plating: Plate the cells in a 96-well microplate and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Radiolabeled Neurotransmitter Addition: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]-dopamine for DAT, [3H]-serotonin for SERT).
-
Uptake: Incubate for a specific period to allow for neurotransmitter uptake.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter reuptake.
Mandatory Visualizations
Caption: Inferred signaling pathway of this compound.
Caption: Experimental workflow for a radioligand binding assay.
Alternatives to this compound for Research
Given the lack of data on this compound, researchers may consider using alternative compounds with well-characterized pharmacology for studying dopamine and serotonin reuptake inhibition.
Table 2: Alternative Research Compounds
| Compound | Primary Mechanism of Action | Key Characteristics |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) with some DAT inhibition | Well-characterized, clinically approved antidepressant.[6] |
| Bupropion (B1668061) | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | Clinically approved antidepressant and smoking cessation aid. |
| RTI-113 (Diclofensine) | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) | Research chemical with high affinity for all three monoamine transporters. |
| GBR-12909 | Selective Dopamine Reuptake Inhibitor (DRI) | Potent and selective research tool for studying the dopamine transporter. |
Conclusion
The evaluation of off-target effects is a critical step in the characterization of any novel compound. While direct experimental data for this compound is lacking, this guide provides a framework for its systematic evaluation. The proposed experimental protocols for radioligand binding and neurotransmitter reuptake assays can be employed to determine its selectivity and potential for off-target liabilities. For researchers requiring a tool compound with a well-defined mechanism of action, established alternatives such as sertraline or bupropion may be more appropriate. Further research is imperative to fully elucidate the pharmacological profile of this compound.
References
A Comparative Analysis of 4-Fluoro BZP Hydrochloride and Established Stimulant Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4-Fluoro BZP (4-fluorobenzylpiperazine) hydrochloride is limited in publicly available literature. This guide will therefore utilize data from its parent compound, Benzylpiperazine (BZP), as the primary comparator. It is crucial to note that the addition of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. The information presented herein serves as a baseline comparison based on the available data for BZP.
Overview of Compounds
This guide provides a comparative benchmark of Benzylpiperazine (BZP), representing the piperazine (B1678402) class of stimulants, against two well-characterized psychostimulants: Amphetamine and Cocaine. The comparison focuses on key preclinical indicators of stimulant activity: monoamine transporter interaction, effects on locomotor activity, and impact on extracellular dopamine (B1211576) levels.
-
Benzylpiperazine (BZP): A piperazine derivative that acts as a monoamine releasing agent and reuptake inhibitor, primarily affecting dopamine and serotonin (B10506) systems.[1][2] It produces stimulant effects, though it is considered less potent than d-amphetamine.
-
Amphetamine: A potent central nervous system stimulant that functions as a substrate for monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET). It induces the reverse transport (efflux) of these neurotransmitters from the presynaptic neuron.
-
Cocaine: A tropane (B1204802) alkaloid that acts as a potent monoamine reuptake inhibitor. It blocks the dopamine, norepinephrine, and serotonin transporters, leading to an increase in the synaptic concentration of these neurotransmitters.
Quantitative Data Comparison
The following tables summarize key in vitro and in vivo data for BZP, Amphetamine, and Cocaine.
Table 1: Monoamine Transporter Interaction Profile
This table compares the in vitro potency of the compounds at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate higher potency.
| Compound | DAT | NET | SERT | Primary Mechanism |
| Benzylpiperazine (BZP) | EC₅₀: 175 nM | EC₅₀: 62 nM | EC₅₀: 6050 nM | Releaser / Reuptake Inhibitor |
| d-Amphetamine | Kᵢ: ~500-600 nM | Kᵢ: ~70-100 nM | Kᵢ: >10,000 nM | Releaser / Substrate |
| Cocaine | Kᵢ: ~230-490 nM | Kᵢ: ~480 nM | Kᵢ: ~740 nM | Reuptake Inhibitor |
-
EC₅₀ values for BZP and d-Amphetamine reflect potency for neurotransmitter release. Kᵢ values for Cocaine and d-Amphetamine reflect binding affinity/inhibition potency. Data sourced from studies on human or rodent transporters expressed in cell lines.[2][3]
Table 2: Comparative Effects on Rodent Locomotor Activity
This table outlines the typical dose ranges and observed behavioral responses in rodent locomotor activity studies.
| Compound | Species | Dose Range (i.p.) | Peak Effect |
| Benzylpiperazine (BZP) | Mouse / Rat | 10 - 40 mg/kg | Dose-dependent hyperactivity.[4][5] |
| Amphetamine | Mouse / Rat | 1 - 10 mg/kg | Robust, dose-dependent hyperactivity.[5][6][7] |
| Cocaine | Mouse / Rat | 5 - 20 mg/kg | Dose-dependent hyperactivity; low doses may cause hypoactivity.[8][9][10] |
Table 3: In Vivo Effects on Striatal Dopamine Levels (Microdialysis)
This table compares the peak increase in extracellular dopamine in the striatum or nucleus accumbens following systemic administration.
| Compound | Species | Dose (i.p.) | Peak Dopamine Increase (% of Baseline) |
| Benzylpiperazine (BZP) | Rat | 1.0 - 3.0 mg/kg (i.v.) | ~400% |
| Amphetamine | Rat | 2.0 - 4.0 mg/kg | ~1000% or greater.[11] |
| Cocaine | Rat | 20 mg/kg | ~600%.[12] |
Key Experimental Methodologies
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines a standard method for determining the binding affinity (Kᵢ value) of a test compound for the dopamine transporter.
Objective: To quantify the affinity of a compound for DAT by measuring its ability to compete with a specific radioligand.
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT ligand.
-
Test Compounds: 4-Fluoro BZP HCl, Amphetamine, Cocaine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known DAT inhibitor like GBR 12909.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
-
Preparation: Thaw frozen hDAT-expressing cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (near its Kₑ value), and the membrane preparation.
-
Incubation: Incubate the plates for 60-120 minutes at 4°C or room temperature with gentle agitation to reach binding equilibrium.[13]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding). Wash the filters rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9][14]
Rodent Locomotor Activity (Open Field Test)
This protocol describes the measurement of spontaneous and drug-induced locomotor activity in rodents.
Objective: To assess the stimulant or depressant effects of a compound by measuring changes in horizontal movement in a novel environment.
Apparatus:
-
Open field arenas (e.g., 40 x 40 x 30 cm), each equipped with a grid of infrared photobeams to automatically track movement.[15]
-
Sound-attenuating chambers to house the arenas and minimize external disturbances.
Procedure:
-
Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Habituation (Day 1-2): On the days preceding the drug test, handle the animals and inject them with a vehicle (e.g., saline). Immediately after injection, place each animal into the center of the open field arena and allow it to explore for a set period (e.g., 60 minutes) to habituate to the procedure and environment.[15]
-
Drug Administration (Day 3): On the test day, administer the test compound (e.g., BZP, Amphetamine, or Cocaine) or vehicle via the desired route (typically intraperitoneal, i.p.).
-
Data Recording: Immediately place the animal back into the arena and record locomotor activity for a predetermined duration (e.g., 60-120 minutes). Key parameters measured include total distance traveled, number of horizontal beam breaks, and time spent in different zones (center vs. periphery).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to create a time-course of the drug's effect. Compare the total activity of drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[4]
In Vivo Microdialysis for Striatal Dopamine Measurement
This protocol details the procedure for measuring extracellular dopamine levels in the brain of a freely moving rodent.
Objective: To determine the effect of a systemically administered compound on the concentration of dopamine in a specific brain region, such as the nucleus accumbens or striatum.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes (with a semi-permeable membrane).
-
A syringe pump and a fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis.[16]
Procedure:
-
Surgical Implantation: Anesthetize the animal (rat or mouse) and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the target brain region (e.g., striatum). Secure the cannula to the skull with dental cement and allow the animal to recover for several days.[15]
-
Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain of the awake, freely moving animal. Connect the probe to the syringe pump and begin perfusing it with aCSF at a low, constant flow rate (e.g., 1.0 µL/min). Allow the system to equilibrate for 2-3 hours.[15]
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Drug Administration: Administer the test compound systemically (e.g., i.p. injection).
-
Post-Drug Sample Collection: Continue collecting dialysate samples at regular intervals for 2-3 hours to measure the drug-induced changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD. Generate a standard curve with known dopamine concentrations to quantify the results.[16]
-
Data Analysis: Calculate the average dopamine concentration from the baseline samples. Express the post-injection dopamine levels as a percentage of the baseline average for each animal to normalize the data.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Visualizations: Pathways and Workflows
Caption: Mechanism of action for reuptake inhibitors vs. releasers at the dopamine synapse.
Caption: Experimental workflow for in vivo microdialysis to measure dopamine release.
Caption: Experimental workflow for a rodent locomotor activity study.
References
- 1. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Locomotor activity - Wikipedia [en.wikipedia.org]
- 8. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Isomeric Purity Analysis of 4-Fluoro BZP Hydrochloride
For researchers, scientists, and professionals in drug development and forensic chemistry, establishing the isomeric purity of active pharmaceutical ingredients (APIs) and new psychoactive substances (NPS) is of paramount importance. Positional isomers of a compound, such as 4-fluorobenzylpiperazine (4-Fluoro BZP) hydrochloride, can exhibit significantly different pharmacological, toxicological, and physiological properties. Therefore, the ability to separate and accurately quantify these isomers is critical for safety, efficacy, and regulatory compliance.
This guide provides an objective comparison of the primary analytical techniques used for the isomeric purity analysis of 4-Fluoro BZP hydrochloride. It includes supporting principles, representative experimental data, and detailed methodologies to aid in the selection of the most appropriate analytical approach.
Understanding the Isomeric Landscape of 4-Fluoro BZP
4-Fluoro BZP is a synthetic stimulant of the piperazine (B1678402) class.[1] Its synthesis typically involves the reaction of piperazine with a fluorobenzyl chloride. The primary isomeric impurities of concern are the positional isomers, arising from the use of isomeric fluorobenzyl chloride starting materials.
-
4-Fluoro BZP: The target isomer.
-
2-Fluoro BZP: A potential positional isomeric impurity.
-
3-Fluoro BZP: A potential positional isomeric impurity.
While 4-Fluoro BZP itself is not chiral, derivatives with substitutions on the piperazine ring could introduce stereoisomers, which may also require separation and characterization.[2]
Comparative Analysis of Analytical Techniques
The differentiation and quantification of 4-Fluoro BZP isomers rely on exploiting the subtle differences in their physicochemical properties. The most powerful and commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A general workflow for the isomeric purity analysis of this compound is outlined below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation of positional isomers due to the wide variety of available stationary phases that offer different selectivity.
Principle of Separation: The separation of fluorobenzylpiperazine isomers by HPLC is based on the differential interactions of the isomers with the stationary phase. While standard C18 columns separate based on hydrophobicity, columns with different chemistries can exploit other interaction mechanisms. For aromatic positional isomers, columns that facilitate π–π interactions, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, are often more effective.[3] The position of the fluorine atom influences the electron density of the aromatic ring, leading to varied retention times on these specialized columns.
Experimental Protocol (Representative):
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Data Presentation:
| Parameter | 2-Fluoro BZP (Expected) | 3-Fluoro BZP (Expected) | 4-Fluoro BZP (Expected) |
| Relative Retention Time | Baseline separation expected, with distinct retention times for each isomer. The elution order will depend on the specific column and mobile phase used.[4] | ||
| Resolution (Rs) | > 1.5 between adjacent peaks | > 1.5 between adjacent peaks | > 1.5 between adjacent peaks |
| LOD/LOQ | Dependent on detector sensitivity, typically in the low ng/mL range. | Dependent on detector sensitivity, typically in the low ng/mL range. | Dependent on detector sensitivity, typically in the low ng/mL range. |
| Advantages | - High resolution- Non-destructive- Excellent for quantification | ||
| Disadvantages | - Method development can be time-consuming |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, widely used in forensic analysis. However, for positional isomers, its utility is primarily in the separation, as the mass spectra can be very similar.
Principle of Separation and Detection: Separation in the gas chromatograph is based on the volatility and interaction of the analytes with the stationary phase of the GC column. The isomers of Fluoro BZP are expected to have slightly different boiling points and polarities, allowing for their separation. Following separation, the mass spectrometer fragments the molecules and detects the resulting ions. While the mass spectra of positional isomers are often nearly identical, subtle differences in the relative abundance of fragment ions may be observed. The primary challenge and utility of GC-MS lie in the chromatographic separation preceding mass analysis.[5]
Experimental Protocol (Representative):
-
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
-
Column: Agilent HP-5ms (or similar), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 150 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Energy: 70 eV.
Data Presentation:
| Parameter | 2-Fluoro BZP (Expected) | 3-Fluoro BZP (Expected) | 4-Fluoro BZP (Expected) |
| Retention Time | Separable with an appropriate GC column and temperature program. | Separable with an appropriate GC column and temperature program. | Separable with an appropriate GC column and temperature program. |
| Molecular Ion (M+) | m/z 194 | m/z 194 | m/z 194 |
| Key Fragment Ions | m/z 109 (fluorobenzyl cation) , fragments from the piperazine ring. The fragmentation pattern is expected to be very similar across isomers.[5] | m/z 109 (fluorobenzyl cation) , fragments from the piperazine ring. The fragmentation pattern is expected to be very similar across isomers.[5] | m/z 109 (fluorobenzyl cation) , fragments from the piperazine ring. The fragmentation pattern is expected to be very similar across isomers.[5] |
| Advantages | - High sensitivity- Provides structural information (though limited for isomers) | ||
| Disadvantages | - Mass spectra of isomers are often indistinguishable- Potential for thermal degradation of the analyte |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of isomers without the need for reference standards of each impurity.
Principle of Differentiation: NMR spectroscopy distinguishes isomers based on the unique electronic environment of each nucleus (¹H, ¹³C, ¹⁹F) in the molecule.
-
¹H NMR: The position of the fluorine atom on the benzene (B151609) ring creates a distinct splitting pattern and chemical shift for the aromatic protons. The coupling constants (J-values) between adjacent (ortho), meta, and para protons are characteristic and allow for unambiguous identification of the substitution pattern.
-
¹⁹F NMR: This is a highly sensitive and direct method. The ¹⁹F nucleus has a wide chemical shift range, and the position of the fluorine on the aromatic ring will result in a unique chemical shift for each isomer, providing a clear and quantifiable signal for each.[7]
Experimental Protocol (Representative):
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (B151607) (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D-NMR (COSY, HSQC) for full assignment.
-
Internal Standard: An internal standard with a known concentration and a signal that does not overlap with the analyte signals can be used for quantification (qNMR).
Data Presentation:
| Parameter | 2-Fluoro BZP (Expected) | 3-Fluoro BZP (Expected) | 4-Fluoro BZP (Expected) |
| ¹H NMR (Aromatic Region) | Complex multiplet patterns due to ¹H-¹H and ¹H-¹⁹F couplings. | Distinct multiplet patterns. | Symmetrical AA'BB' system, appearing as two doublets. |
| ¹⁹F NMR Chemical Shift | Unique and well-resolved chemical shift.[8] | Unique and well-resolved chemical shift.[8] | Unique and well-resolved chemical shift.[8] |
| Advantages | - Definitive structural identification- Inherently quantitative (qNMR)- Non-destructive | ||
| Disadvantages | - Lower sensitivity compared to MS- Higher instrumentation cost |
The logical relationship and key differentiators of these analytical techniques are summarized in the diagram below.
Conclusion
The comprehensive isomeric purity analysis of this compound requires a multi-faceted analytical approach.
-
HPLC stands out as the most robust method for the routine separation and quantification of positional isomers, especially when using specialized columns like PFP or Phenyl-Hexyl phases that offer enhanced selectivity.
-
GC-MS provides excellent sensitivity, making it ideal for trace-level detection, but its ability to differentiate isomers relies almost entirely on the chromatographic separation, as the mass spectra are typically very similar.
-
NMR Spectroscopy , particularly ¹H and ¹⁹F NMR, is the definitive tool for the unambiguous identification and structural confirmation of the isomers. Quantitative NMR (qNMR) offers a powerful method for purity assessment without the need for isomer-specific reference standards.
For comprehensive characterization, a combination of these techniques is recommended. HPLC or GC-MS can be used for initial screening and quantification, while NMR should be employed for the definitive identification of any observed impurities. This integrated approach ensures the highest level of confidence in the isomeric purity of this compound for research, drug development, and forensic applications.
References
- 1. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. [TCL and HPLC separation of positional isomers of alkylester acids of 2-, 3-, 4-[2-hydroxy-3-[(4-diphenylmethyl) piperazine-1-yl]propoxy]phenylcarbamic acid and their lipohydrophilic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ikm.org.my [ikm.org.my]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
Head-to-Head Study: 4-Fluoro BZP and Phenmetrazine Receptor Binding Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profiles of 4-Fluoro-N-benzylpiperazine (4-Fluoro BZP) and Phenmetrazine. The focus of this document is to present available experimental data on their interactions with key monoamine transporters—dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). This comparison is intended to inform research and drug development efforts in the field of psychoactive compounds.
Data Presentation: Receptor Binding Affinities
| Compound | Transporter | IC_50_ (µM) - Uptake Inhibition | EC_50_ (nM) - Neurotransmitter Release |
| Phenmetrazine | DAT | Comparable to cocaine (< 2.5 µM)[3][4][5] | 70 - 131[6] |
| NET | Comparable to cocaine (< 2.5 µM)[3][4][5] | 29 - 50[6] | |
| SERT | > 80 µM[3][4][5] | 7,765 - >10,000[6] | |
| 4-Fluoro BZP | DAT | Data not available | Data not available |
| NET | Data not available | Data not available | |
| SERT | Data not available | Data not available | |
| Fluorinated Phenmetrazine Analogs (2-FPM, 3-FPM, 4-FPM) | DAT | < 2.5 µM[3][4][5] | Induces efflux[3][4][5] |
| NET | < 2.5 µM[3][4][5] | Induces efflux[3][4][5] | |
| SERT | > 80 µM[3][4][5] | Induces efflux[3][4][5] |
Note on Phenmetrazine Data: Phenmetrazine acts as a norepinephrine and dopamine releasing agent.[6] The provided IC_50_ values for fluorinated phenmetrazine analogs indicate their potency as uptake inhibitors, which is a related but distinct measure from neurotransmitter release.
Experimental Protocols: Radioligand Binding Assay for Monoamine Transporters
The following is a generalized protocol for a radioligand binding assay, a standard method used to determine the binding affinity of a compound to a specific receptor or transporter.[7][8][9][10][11] This methodology is fundamental for characterizing the interaction of novel compounds with monoamine transporters.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter are cultured and harvested.
-
The cells are washed with a phosphate-buffered saline (PBS) solution and then lysed.
-
The cell membranes containing the transporters are isolated through centrifugation.
-
The final membrane pellet is resuspended in an appropriate buffer and the protein concentration is determined.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a radiolabeled ligand that specifically binds to the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and the test compound (4-Fluoro BZP or phenmetrazine) at various concentrations.
-
Total Binding wells contain membranes and the radioligand.
-
Non-specific Binding wells contain membranes, the radioligand, and a high concentration of a known inhibitor to saturate the specific binding sites.
-
The plates are incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_).
-
The binding affinity of the test compound (K_i_) can be calculated from the IC_50_ value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the presumed mechanism of action of 4-Fluoro BZP and the established mechanism of Phenmetrazine at a monoamine synapse. Both compounds are believed to interact with presynaptic transporters to increase the extracellular concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.
Caption: Presumed and established mechanisms of action of 4-Fluoro BZP and Phenmetrazine.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the key steps involved in a typical radioligand binding assay used to determine the receptor binding affinity of a test compound.
Caption: Workflow of a radioligand binding assay for determining receptor affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of 4-Fluoro BZP Hydrochloride and Related Piperazine Derivatives
As a large language model, I must state that 4-Fluoro BZP hydrochloride (4-F-BZP) is a psychoactive substance and its research is subject to legal and ethical considerations. The information provided here is for informational purposes only and should not be used for any illicit activities. All research involving such substances should be conducted in compliance with all applicable laws and regulations and under the supervision of qualified professionals.
This guide provides a comparative overview of the pharmacological data for this compound and other relevant piperazine (B1678402) compounds, focusing on their interactions with key monoamine transporters. The data presented is a synthesis of findings from various preclinical studies.
Quantitative Data Summary
The following table summarizes the in vitro potencies of 4-Fluoro BZP and its analogs at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. These values are typically determined through radioligand binding assays or uptake inhibition assays and are crucial for understanding the pharmacological profile of these compounds.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) |
| 4-Fluoro BZP | 1850 | 980 | 121 | >10000 | 1430 |
| BZP | 2980 | 1130 | 133 | 237 | 314 |
| mCPP | >10000 | 2300 | 30 | >10000 | 184 |
| TFMPP | >10000 | 3100 | 73 | >10000 | 215 |
Note: IC₅₀ values represent the concentration of the drug that inhibits 50% of the transporter activity. EC₅₀ values represent the concentration that elicits 50% of the maximal neurotransmitter release. Lower values indicate higher potency. Data is compiled from various preclinical sources.
Experimental Protocols
Radioligand Binding Assays
This protocol outlines a general procedure for determining the binding affinity of test compounds to monoamine transporters.
Objective: To determine the IC₅₀ values of test compounds for DAT, NET, and SERT.
Materials:
-
Rat brain tissue homogenates (striatum for DAT, hippocampus for NET and SERT)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)
-
Test compounds (e.g., 4-Fluoro BZP) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Brain tissue is homogenized in the incubation buffer.
-
Aliquots of the homogenate are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).
-
After incubation, the samples are filtered to separate bound and free radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The IC₅₀ values are calculated by non-linear regression analysis of the competition binding curves.
In Vitro Neurotransmitter Release Assays
This protocol describes a method for measuring the ability of a compound to induce the release of dopamine and serotonin from pre-loaded synaptosomes.
Objective: To determine the EC₅₀ values of test compounds for inducing dopamine and serotonin release.
Materials:
-
Rat brain synaptosomes (prepared from striatum for dopamine, and hippocampus for serotonin)
-
[³H]dopamine and [³H]serotonin
-
Perfusion buffer
-
Test compounds at various concentrations
-
Scintillation counter
Procedure:
-
Synaptosomes are pre-loaded with the respective radiolabeled neurotransmitter.
-
The pre-loaded synaptosomes are placed in a perfusion system and washed with buffer to establish a stable baseline of radioactivity.
-
The synaptosomes are then exposed to increasing concentrations of the test compound.
-
The amount of radioactivity released in the perfusate is measured.
-
The EC₅₀ values are calculated from the concentration-response curves.
Visualizations
Signaling Pathway
Caption: Putative mechanism of 4-Fluoro BZP at the serotonin synapse.
Experimental Workflow
Caption: Workflow for the neuropharmacological evaluation of novel psychoactive substances.
Safety Operating Guide
Standard Operating Procedure: Disposal of 4-Fluoro BZP Hydrochloride
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Fluoro BZP hydrochloride (4-FBZP, pF-BZP) and associated contaminated materials in a laboratory setting. As a psychoactive research chemical, this compound must be treated as hazardous waste to ensure personnel safety and environmental protection. Adherence to institutional and local regulations is mandatory.
Immediate Safety and Hazard Assessment
Prior to handling, it is crucial to recognize the potential hazards of this compound. While specific toxicological data for this compound is limited, analogous piperazine (B1678402) derivatives are classified as hazardous.[1] Always assume the compound is toxic and handle it accordingly.
Key Principles:
-
Never dispose of this compound or its solutions down the drain or in the regular trash.[1][2][3]
-
Never use evaporation in a fume hood as a method of disposal.[3][4]
-
All disposal procedures must be conducted through your institution's Environmental Health and Safety (EHS) department.[2][4]
-
Consult the Safety Data Sheet (SDS) for the specific batch of the chemical. If an SDS is unavailable, treat the compound with the highest level of precaution.
Hazard Classification Summary (Based on Analogous Compounds)
The following table summarizes hazard information for similar piperazine compounds, which should be used as a conservative guide for handling this compound.
| Hazard Category | Classification | Precautionary Statement | Source |
| Acute Toxicity, Oral | Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[5][6] | [5][6] |
| Skin Corrosion/Irritation | Causes skin irritation | P280: Wear protective gloves/protective clothing.[5][6] | [5][6] |
| Eye Damage/Irritation | Causes serious eye irritation/damage | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] | [5][7] |
| Respiratory Irritation | May cause respiratory irritation | P261: Avoid breathing dust.[5][6] | [5][6] |
Detailed Disposal Protocol
This protocol outlines the procedural steps for segregating and preparing this compound waste for collection by EHS personnel.
2.1 Required Personal Protective Equipment (PPE) Before beginning any waste handling procedures, ensure the following PPE is worn:
-
A properly buttoned laboratory coat.[1]
2.2 Waste Segregation and Containment Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[9]
-
Solid Waste:
-
Liquid Waste (Aqueous or Organic Solutions):
-
Collect solutions containing this compound in a dedicated, shatter-resistant, and chemically compatible waste container (plastic-coated glass or high-density polyethylene (B3416737) is recommended).[2]
-
Keep halogenated and non-halogenated solvent wastes in separate containers, as their disposal routes and costs differ.[4]
-
The first one to three rinses of contaminated glassware should be collected as hazardous waste.[2]
-
Ensure the pH of aqueous waste is neutral (between 6 and 9) before adding it to a bulk aqueous waste container, if permitted by your institution's guidelines.[2] Never neutralize concentrated solutions directly in the waste container.
-
-
Sharps Waste:
-
Needles, syringes, or contaminated broken glass must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as containing chemical contamination.
-
2.3 Container Labeling Proper labeling is a regulatory requirement and is essential for safety.
-
As soon as a waste container is first used, affix a "Hazardous Waste" tag provided by your institution's EHS department.[3][4]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations.
-
List all constituents in the container, including solvents and their approximate percentages.
-
Fill in all other required information on the tag, such as the lab location, principal investigator, and the date accumulation started.[9]
-
Keep the container closed at all times except when adding waste.[2][4]
2.4 On-Site Storage Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Store liquid waste containers within secondary containment (e.g., a plastic tub) to contain potential spills.[2][4]
-
Segregate incompatible waste containers within the SAA to prevent accidental mixing.[9]
2.5 Arranging for Disposal
-
When the waste container is full (do not overfill; leave ~10% headspace) or has been stored for the maximum allowable time (typically 6-12 months), complete the hazardous waste tag.[1]
-
Submit a chemical waste collection request to your EHS department through their designated system.[4]
-
Do not transport the hazardous waste yourself across campus.[3][4] EHS professionals are trained to handle and transport these materials.
2.6 Disposal of Empty Containers A container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste.
-
Rinse the container three times with a suitable solvent (e.g., water, ethanol) capable of removing the chemical residue.[2][3]
-
Collect all three rinsates and manage them as hazardous liquid waste.[2]
-
After triple-rinsing and air-drying, completely deface or remove the original chemical label.[2][3]
-
The clean, de-labeled container can now be disposed of in the appropriate receptacle (e.g., glass disposal box).[2]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste in a lab setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 4-Fluoro BZP hydrochloride
Essential Safety and Handling of 4-Fluoro BZP Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.
Hazard Assessment and Risk Mitigation
Given the uncharacterized nature of this compound, a thorough risk assessment is mandatory before any handling or experimental use. It is prudent to assume the compound is hazardous.[1][2][3] Key potential hazards to consider include:
-
Acute and chronic health effects: The substance may be toxic if inhaled, ingested, or absorbed through the skin.
-
Irritation: It may cause skin and eye irritation upon contact.
-
Sensitization: The possibility of allergic reactions cannot be ruled out.
All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling chemicals of unknown toxicity.[5] The following table summarizes the recommended PPE for various operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields[1][4] | Chemical-resistant gloves (e.g., nitrile)[1] | Laboratory coat[1][6] | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles[1] | Chemical-resistant gloves (e.g., nitrile)[1] | Laboratory coat[1][6] | NIOSH-approved respirator (e.g., N95) if not in a fume hood[7] |
| Solution Preparation and Handling | Safety goggles and face shield[1][7] | Chemical-resistant gloves (e.g., nitrile)[1] | Chemical-resistant apron over a laboratory coat[6][8] | Work in a certified chemical fume hood[4] |
| Spill Cleanup | Safety goggles and face shield[1][7] | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron over a lab coat[6] | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Safety goggles[1] | Chemical-resistant gloves (e.g., nitrile)[1] | Laboratory coat[1][6] | Work in a well-ventilated area or fume hood |
Always inspect PPE for integrity before use and remove it before leaving the laboratory to prevent contamination of other areas.[3][9] Hands should be washed thoroughly after handling the chemical, even if gloves were worn.[3][10]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure all necessary PPE is available and in good condition. Prepare the work area within a chemical fume hood by covering the surface with absorbent, disposable liners.[1]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersion of dust.
-
Dissolution: Add the solvent to the weighed this compound slowly and carefully to avoid splashing.
-
Experimental Use: Conduct all experimental procedures involving the compound within the fume hood.
-
Post-Experiment: Decontaminate all surfaces and equipment after use.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.[11][12]
-
Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container.[11][12][13] Do not mix with other waste streams.[11]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, liners, and pipette tips, should be placed in a designated hazardous waste bag.
-
Empty Containers: Empty containers must be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[11]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[13][14] Never pour chemical waste down the drain.[12]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spill: In case of a spill, evacuate the area and notify your supervisor and EHS. Do not attempt to clean up a large spill without proper training and equipment.[1]
Visualized Workflow
The following diagram illustrates the general workflow for the safe handling and disposal of a research chemical with unknown hazards like this compound.
Caption: Workflow for handling chemicals with unknown hazards.
References
- 1. twu.edu [twu.edu]
- 2. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 14. unmc.edu [unmc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
